molecular formula C3H8N2O2S B1521258 Azetidine-1-sulfonamide CAS No. 654073-32-2

Azetidine-1-sulfonamide

Katalognummer: B1521258
CAS-Nummer: 654073-32-2
Molekulargewicht: 136.18 g/mol
InChI-Schlüssel: STIUWSWFXIBBKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azetidine-1-sulfonamide is a useful research compound. Its molecular formula is C3H8N2O2S and its molecular weight is 136.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

azetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIUWSWFXIBBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664037
Record name Azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654073-32-2
Record name Azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azetidinesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for comprehensive early-stage characterization of potential drug candidates.[1][2][3] A molecule's fundamental physicochemical properties—such as its ionization state (pKa), lipophilicity (logP), and aqueous solubility—are not mere data points; they are profound determinants of its ultimate pharmacokinetic and pharmacodynamic behavior.[4][5] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, target engagement, and potential for off-target toxicity.[2][3]

Azetidine-1-sulfonamide, a molecule incorporating the strained four-membered azetidine ring, presents a unique scaffold of interest to medicinal chemists.[6] The azetidine moiety can impart favorable properties such as improved metabolic stability and solubility while providing a rigid vector for substituent placement.[6] This guide offers an in-depth analysis of the core physicochemical properties of this compound, grounded in established experimental methodologies. The objective is to provide researchers with the foundational data and procedural knowledge necessary to effectively evaluate and optimize this and related scaffolds in drug development programs.

Core Physicochemical Profile of this compound

The fundamental properties of a compound provide a snapshot of its identity and potential behavior. The data for this compound, compiled from available chemical databases, are summarized below. It is crucial to note that while some values are derived from experimental data on related compounds, others are computational predictions that necessitate empirical validation.

PropertyValueData Source
Molecular Formula C₃H₈N₂O₂SCrysdot LLC, ChemShuttle
Molecular Weight 136.17 g/mol Crysdot LLC
Boiling Point 276.3 ± 23.0 °C (at 760 mmHg)Crysdot LLC
cLogP (Octanol/Water) -1.66Fluorochem[7]
pKa (Predicted) ~8-10 (Acidic Proton)Inferred from sulfonamide class[8]
Aqueous Solubility Data Not AvailableRequires Experimental Determination

Section 1: Lipophilicity and Membrane Permeability (logP/logD)

Scientific Context and Significance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. Quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, it serves as a primary surrogate for a drug's ability to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier. For ionizable molecules like this compound, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant, as it accounts for the partitioning of both the ionized and neutral species.[9]

The predicted cLogP for this compound is -1.66, suggesting a highly hydrophilic character.[7] This low lipophilicity implies that while the compound may exhibit excellent aqueous solubility, its passive diffusion across cell membranes could be limited. This characteristic is a critical consideration for oral bioavailability and CNS penetration.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The "gold standard" for lipophilicity measurement remains the shake-flask method due to its direct and definitive nature.[9][10] The protocol described below is a robust system for accurately determining the logD of a compound at physiological pH.

Methodology Rationale: The choice of the shake-flask method provides a direct equilibrium measurement, avoiding the potential artifacts of indirect methods.[10] Pre-saturation of the immiscible phases (n-octanol and phosphate-buffered saline) is a critical step to prevent volume changes during the experiment, which would alter the final concentration measurements and compromise the accuracy of the result.[11] Analysis by a validated HPLC or LC-MS method ensures specificity and sensitivity for quantifying the analyte in each phase.

Step-by-Step Protocol:

  • Phase Preparation:

    • Prepare a 0.1 M phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

    • In a large separatory funnel, combine equal volumes of n-octanol (HPLC grade) and the pH 7.4 PBS.

    • Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use. This step is crucial for thermodynamic accuracy.[12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the co-solvent in the aqueous phase should not exceed 1% to minimize its effect on partitioning.

  • Partitioning Experiment (Performed in Triplicate):

    • In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated pH 7.4 PBS.

    • Spike the aqueous phase with the compound stock solution to a final concentration of approximately 100 µM.

    • Cap the vial tightly and agitate on an orbital shaker at a consistent speed for 2-4 hours at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium. Avoid vigorous shaking that can lead to emulsion formation.[13]

  • Phase Separation and Sampling:

    • Centrifuge the vials at >2000 x g for 15-30 minutes to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the center of each phase (aqueous and octanol), avoiding the interface.[13]

  • Quantification:

    • Prepare a standard calibration curve for this compound.

    • Analyze the concentration of the compound in the collected aliquots from both phases using a validated HPLC-UV or LC-MS method.

  • Calculation:

    • The distribution coefficient (D₇.₄) is calculated as the ratio of the equilibrium concentrations:

      • D₇.₄ = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The final logD₇.₄ is the base-10 logarithm of this ratio.

Workflow Visualization: Shake-Flask logD Determination

G cluster_prep Phase & Compound Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Prepare & pH-adjust 0.1M PBS (pH 7.4) p3 Mutually saturate phases (24h shaking) p1->p3 p2 Prepare n-Octanol (HPLC Grade) p2->p3 e1 Combine saturated Octanol & PBS (1:1) p3->e1 p4 Prepare 10 mM stock of this compound e2 Spike aqueous phase with compound stock p4->e2 e1->e2 e3 Equilibrate via agitation (2-4h at 25°C) e2->e3 e4 Separate phases via centrifugation (>2000g) e3->e4 a1 Sample aqueous & octanol phases e4->a1 a2 Quantify concentration in each phase (LC-MS) a1->a2 a3 Calculate Ratio: [C]octanol / [C]aqueous a2->a3 a4 Result: logD = log10(Ratio) a3->a4

Caption: Workflow for experimental logD determination.

Section 2: Ionization State and its Impact (pKa)

Scientific Context and Significance

The acid dissociation constant (pKa) defines the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms.[14] This parameter is fundamental to understanding a drug's behavior, as the ionization state dramatically affects its solubility, membrane permeability, and receptor binding interactions.[2][14] this compound contains a sulfonamide group (-SO₂NH₂). The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. While no experimental pKa is published for this specific molecule, related sulfonamides typically exhibit pKa values in the range of 8-10.[8] This means that at physiological pH 7.4, the compound will exist predominantly in its neutral, protonated form, though a minor ionized fraction will be present.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and reliable method for determining the pKa of weak acids and bases.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Methodology Rationale: This method directly measures the change in pH upon neutralization, allowing for the empirical determination of the inflection point, which corresponds to the pKa.[14] Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic compounds.[15] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients throughout the titration.[15]

Step-by-Step Protocol:

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15] Ensure the electrode is in excellent condition.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent system to a final concentration of approximately 1-10 mM. For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[16]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

  • Titration Procedure:

    • Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[15]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments of titrant using a calibrated burette.

    • Record the pH reading after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[15]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point. The pKa is the pH at half of this volume.[17]

Workflow Visualization: pKa Determination by Potentiometric Titration

G cluster_setup System Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis s1 Calibrate pH meter (pH 4, 7, 10 buffers) s2 Prepare 1-10 mM compound solution with 0.15M KCl s1->s2 s3 Purge solution with N2 to remove CO2 s2->s3 t1 Add incremental volumes of 0.1M NaOH titrant s3->t1 t2 Record stabilized pH after each addition t1->t2 t3 Continue until past equivalence point t2->t3 d1 Plot pH vs. Titrant Volume t3->d1 d2 Calculate 1st Derivative (ΔpH/ΔV) d1->d2 d3 Identify Equivalence Point (Peak of 1st Derivative) d2->d3 d4 Determine pKa at 1/2 Equivalence Volume d3->d4

Caption: Workflow for pKa determination via titration.

Section 3: Aqueous Solubility

Scientific Context and Significance

Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution throughout the body via systemic circulation.[18] Poor solubility is a major cause of compound attrition in drug development, often leading to low and erratic bioavailability.[3][19] Solubility can be assessed kinetically or thermodynamically. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the "gold standard" as it represents the true solubility limit.[18]

While no experimental solubility data exists for this compound, its low predicted logP suggests it is likely to have good aqueous solubility.[7] However, factors such as crystal lattice energy can significantly impact the solubility of a solid, making experimental determination essential.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound in a specific aqueous medium and is the benchmark for regulatory submissions.[20]

Methodology Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the solid compound and the solution.[18] Using an excess of the solid material ensures that a saturated solution is formed. The extended incubation period (24-48 hours) allows sufficient time for the dissolution process to reach equilibrium, which is particularly important for compounds with strong crystal lattice structures.[20] Filtration is used to separate the undissolved solid before analysis to ensure only the solubilized compound is quantified.

Step-by-Step Protocol:

  • Buffer Preparation:

    • Prepare aqueous buffer solutions at relevant pH values (e.g., pH 1.2 for stomach, pH 4.5, and pH 6.8 for intestine).[20]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected aqueous buffer. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. The choice of filter is critical to avoid loss of the compound due to non-specific binding.

  • Quantification:

    • Prepare a standard calibration curve for the compound.

    • Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method.

  • Result:

    • The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature, typically reported in µg/mL or µM.

Workflow Visualization: Thermodynamic Solubility Assaydot

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis p1 Prepare aqueous buffer (e.g., pH 7.4) p2 Add excess solid compound to a known volume of buffer p1->p2 e1 Seal vial and agitate at constant temperature p2->e1 e2 Incubate for 24-48 hours to reach equilibrium e1->e2 a1 Filter supernatant to remove undissolved solid (0.22µm) e2->a1 a2 Quantify concentration of filtrate via LC-MS a1->a2 a3 Result: Thermodynamic Solubility (µg/mL) a2->a3

Sources

Discovery and synthetic history of Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Azetidine-1-sulfonamide

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has risen from a position of relative obscurity to a "privileged" status.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique three-dimensional conformation and reactivity profile, distinct from its less strained five-membered pyrrolidine counterpart and more labile three-membered aziridine cousin.[1] This guide delves into the specific and synthetically crucial class of N-functionalized azetidines, focusing on Azetidine-1-sulfonamides.

The journey of the azetidine ring began in 1888 with its first synthesis by Gabriel and Weiner.[2] For decades, synthetic challenges limited its exploration. However, the recognition of azetidine-containing motifs in natural products and their potential as bioisosteres and conformationally constrained building blocks has fueled the development of robust synthetic methodologies.[3][4] The incorporation of a sulfonamide group at the N1 position further enhances the utility of this scaffold. Sulfonamides are a cornerstone functional group in drug discovery, known for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as bioisosteres for other functional groups.[5] The fusion of these two moieties, the azetidine core and the N-sulfonamide, creates a versatile building block with significant potential in the development of novel therapeutics.

Part 1: Foundational Strategies for Constructing the Azetidine Core

Understanding the synthesis of this compound necessitates a firm grasp of the methods used to construct the core azetidine ring. These strategies have evolved from classical cyclizations to sophisticated catalytic and photochemical reactions.

Intramolecular Cyclization: The Cornerstone Approach

The most traditional and widely employed strategy for azetidine synthesis is the intramolecular cyclization via C-N bond formation.[6] This approach typically involves a 1,3-difunctionalized propane backbone where an amine nitrogen displaces a leaving group at the 3-position.

  • From γ-Amino Alcohols and Halides: The classical method involves the base-mediated cyclization of γ-haloamines.[2][4] A more common variant is the activation of a γ-amino alcohol. The hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, which is then displaced intramolecularly by the nitrogen atom.[4] The choice of a non-nucleophilic base is critical to prevent competing intermolecular reactions.[7]

  • Reductive Cyclizations: Methods such as the reductive cyclization of β-haloalkylimines provide another pathway to the azetidine core.[3]

Cycloaddition Reactions

[2+2] cycloaddition reactions represent a powerful and convergent method for constructing four-membered rings. While the Staudinger ketene-imine cycloaddition is famous for producing β-lactams (azetidin-2-ones), other cycloadditions have been developed for azetidines.[8] Notably, photocatalytic aza-Paterno-Büchi reactions and amine-catalyzed cycloadditions of allenoates and imines have emerged as modern strategies.[1][3]

Ring Expansion and Contraction

Less common, yet elegant, strategies involve the rearrangement of other ring systems.

  • Ring Expansion of Aziridines: Three-membered aziridines can be expanded to four-membered azetidines. A notable example is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.[9]

  • Ring Contraction of Pyrrolidinones: A robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones provides access to α-carbonylated N-sulfonylazetidines.[10]

Modern Catalytic Approaches

Recent years have seen the advent of powerful catalytic methods that offer new levels of efficiency and functional group tolerance.

  • Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a protected amine provides a direct route to the azetidine ring.[1]

  • Photoredox Catalysis: Copper-catalyzed visible-light-mediated radical 4-exo-dig cyclization of ynamides has been developed as a general method for azetidine synthesis, showcasing excellent regioselectivity.[11]

Part 2: The Synthetic History of this compound

The synthesis of this compound and its derivatives can be broadly categorized into two primary strategies: (A) sulfonylation of a pre-formed azetidine ring, and (B) cyclization of an acyclic, pre-sulfonated precursor.

Strategy A: Post-Cyclization N-Sulfonylation

This is the most direct and frequently utilized approach. It involves the synthesis of the parent azetidine ring, followed by the installation of the sulfonyl group onto the nitrogen atom. The causality is straightforward: the secondary amine of the azetidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonylating agent.

This protocol is a representative example of the direct sulfonylation of azetidine.

Step 1: Reaction Setup

  • To a stirred solution of azetidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add a suitable non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath. The use of a cold bath helps to control the exothermicity of the reaction.

Step 2: Addition of Sulfonylating Agent

  • Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM.

  • Add the benzenesulfonyl chloride solution dropwise to the cooled, stirred azetidine solution over 10-15 minutes. A slow addition rate is crucial to prevent side reactions and control the temperature.

Step 3: Reaction and Monitoring

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A self-validating system involves running the starting material (azetidine, visualized with a stain like ninhydrin) and the reaction mixture side-by-side. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

Step 4: Workup and Purification

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(phenylsulfonyl)azetidine.

Step 5: Characterization

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Azetidine Azetidine Target This compound Azetidine->Target Nucleophilic Attack SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->Target Base Triethylamine (Base) Byproduct Triethylammonium Chloride Base->Byproduct HCl Quench Solvent DCM, 0°C to RT G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization start 3-Chloro-1-propanamine precursor N-(3-chloropropyl)tosylamide start->precursor tosyl Tosyl Chloride tosyl->precursor product 1-(Tosyl)azetidine precursor->product Intramolecular SN2 base Sodium Hydride (NaH) base->product Deprotonation

Sources

The Azetidine-1-sulfonamide Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine-1-sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this unique heterocyclic motif. We delve into the key mechanisms of action, including its role as a potent anticancer agent through the inhibition of the STAT3 signaling pathway, its antimicrobial properties against a spectrum of bacterial pathogens, its capacity to inhibit cholesterol absorption by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, and its antioxidant capabilities. This guide is intended to serve as a valuable resource for researchers in the field, offering detailed experimental protocols, comparative data analysis, and insights into the structure-activity relationships that govern the therapeutic efficacy of this compound derivatives.

Introduction: The this compound Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique conformational constraints and its ability to serve as a versatile pharmacophore.[1] When functionalized with a sulfonamide group at the 1-position, the resulting this compound scaffold exhibits a diverse range of biological activities.[2][3] This guide will explore the multifaceted therapeutic potential of this scaffold, with a focus on its anticancer, antimicrobial, cholesterol-lowering, and antioxidant properties.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and angiogenesis.

Mechanism of Action: Irreversible Covalent Inhibition of STAT3

Certain this compound derivatives have been shown to act as irreversible covalent inhibitors of STAT3. This mechanism involves the formation of a covalent bond with specific cysteine residues, namely Cys426 and Cys468, within the STAT3 protein. This irreversible binding effectively blocks the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription Azetidine This compound Derivative Azetidine->STAT3_inactive Covalent Inhibition

Caption: Mechanism of STAT3 inhibition by this compound derivatives.

Quantitative Data: In Vitro Efficacy

The anticancer potency of various this compound derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the significant cytotoxic potential of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HTB-26 (Breast)10-50[4]
Compound 2 PC-3 (Prostate)10-50[4]
Compound 2 HepG2 (Liver)10-50[4]
Compound 3d MCF-7 (Breast)43.4[5]
Compound 4d MCF-7 (Breast)39.0[5]
Compound 3d MDA-MB-231 (Breast)35.9[5]
Compound 4d MDA-MB-231 (Breast)35.1[5]
Compound 10e MDA-MB-468 (Breast)12.52[6]
Compound 11d MDA-MB-468 (Breast)12.00[6]
Compound 13c PC3 (Prostate)5.195[6]
Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

  • Cell Lysis: Treat cells with the test compound and a STAT3 activator (e.g., IL-6), then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activity

The this compound scaffold incorporates two key pharmacophores known for their antimicrobial properties: the β-lactam ring (azetidinone) and the sulfonamide group. This combination has led to the development of derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[3][5]

Mechanism of Action

While the precise mechanism for all derivatives is still under investigation, the antimicrobial action is likely a synergistic or additive effect of its two core components:

  • β-Lactam Moiety: The strained β-lactam ring is known to inhibit bacterial cell wall synthesis by acylating the transpeptidase enzyme, which is crucial for peptidoglycan cross-linking.[7] This disruption leads to cell lysis and bacterial death.

  • Sulfonamide Moiety: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] The inhibition of folic acid synthesis halts the production of nucleotides and amino acids, leading to bacteriostasis.

Antimicrobial_Mechanism cluster_scaffold This compound Scaffold cluster_bacterial_targets Bacterial Targets Azetidinone Azetidinone (β-Lactam) Ring CellWall Cell Wall Synthesis (Transpeptidase) Azetidinone->CellWall Inhibition Sulfonamide Sulfonamide Group FolicAcid Folic Acid Synthesis (Dihydropteroate Synthase) Sulfonamide->FolicAcid Inhibition BacterialDeath Bacterial Cell Death / Growth Inhibition CellWall->BacterialDeath FolicAcid->BacterialDeath

Caption: Dual mechanism of antimicrobial action of the this compound scaffold.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 4a2 Staphylococcus epidermidis128[5]
Compound 4a2 Enterococcus faecalis256[5]
Compound 4a2 Pseudomonas aeruginosa128[5]
Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Staphylococcus aureus8 (hypothetical)[9]
Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Escherichia coli32 (hypothetical)[9]
Sulfonamide Derivative I Staphylococcus aureus32-512[10][11]
Sulfonamide Derivative II Staphylococcus aureus32-512[10][11]
Experimental Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cholesterol Absorption Inhibition: Targeting NPC1L1

Certain azetidinone-containing compounds, most notably ezetimibe, are known to inhibit the absorption of cholesterol from the intestine. This activity is attributed to the targeting of the Niemann-Pick C1-like 1 (NPC1L1) protein, a key transporter of cholesterol in the brush border membrane of enterocytes.[12][13]

Mechanism of Action

Azetidinone-based inhibitors bind to the extracellular loop of the NPC1L1 protein.[13] This binding event is thought to prevent the conformational changes in NPC1L1 that are necessary for the uptake and translocation of cholesterol across the cell membrane, thereby reducing the amount of cholesterol absorbed into the bloodstream.[14]

NPC1L1_Inhibition cluster_lumen Intestinal Lumen cluster_membrane Brush Border Membrane Cholesterol Cholesterol NPC1L1 NPC1L1 Protein Cholesterol->NPC1L1 Binding Enterocyte Enterocyte NPC1L1->Enterocyte Translocation Azetidinone Azetidinone Derivative Azetidinone->NPC1L1 Inhibition Synthesis_Scheme Sulfonamide Sulfonamide Hydrazide Hydrazide Derivative Sulfonamide->Hydrazide 1. Chloroacetylation 2. Hydrazinolysis SchiffBase Schiff Base (Imine) Hydrazide->SchiffBase Condensation with Aromatic Aldehyde Azetidinone Azetidinone Derivative SchiffBase->Azetidinone [2+2] Cycloaddition with Chloroacetyl Chloride (in presence of a base)

Caption: General synthetic route for N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide
  • Synthesis of N'-arylidene-4-nitrobenzohydrazide (Schiff Base): A mixture of 4-nitrobenzohydrazide and a substituted aromatic aldehyde in ethanol is refluxed for 4-6 hours. The resulting solid is filtered, washed, and recrystallized to yield the Schiff base. [15]2. Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide: To a solution of the Schiff base in dioxane, triethylamine is added. The mixture is cooled, and chloroacetyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for 8-10 hours. After cooling, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed, and recrystallized to afford the final azetidinone derivative. [15]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its ability to engage a diverse range of biological targets, including STAT3, bacterial enzymes, and cholesterol transporters, underscores its significance in medicinal chemistry. Future research in this area should focus on the optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel derivatives and their evaluation against a broader range of biological targets will undoubtedly uncover new therapeutic applications for this remarkable scaffold. The continued investigation into the structure-activity relationships of this compound derivatives holds the key to unlocking their full therapeutic potential.

References

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available from: [Link]

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The Azetidine-1-sulfonamide Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The confluence of unique structural properties and broad biological applicability has positioned the azetidine-1-sulfonamide core as a scaffold of significant interest in modern medicinal chemistry. This guide provides an in-depth exploration of potential therapeutic targets for derivatives of this versatile motif, offering field-proven insights and actionable experimental frameworks for researchers in drug discovery.

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a desirable degree of conformational rigidity, a feature that can enhance binding affinity and selectivity for biological targets.[1][2] When functionalized with a sulfonamide group at the 1-position, the resulting scaffold gains a critical hydrogen bond donor and acceptor moiety, capable of engaging in key interactions within enzyme active sites and receptor binding pockets. This unique combination of a strained ring system and a potent pharmacophoric group underpins the diverse biological activities observed for this class of compounds, ranging from anticancer to antimicrobial effects.[3][4]

Part 1: Key Therapeutic Areas and Molecular Targets

Our analysis of the current scientific landscape reveals several promising avenues for the therapeutic application of this compound derivatives. These opportunities are grounded in the demonstrated ability of these compounds to modulate the activity of key proteins implicated in various disease states.

Oncology: Targeting Aberrant Signaling and Proliferation

Cancer remains a primary focus for the development of novel therapeutics, and this compound derivatives have shown considerable promise in this arena.[4][5] The sulfonamide moiety is a well-established pharmacophore in oncology, and its incorporation into the rigid azetidine scaffold allows for precise orientation within target binding sites.

1.1.1 Signal Transducer and Activator of Transcription 3 (STAT3)

One of the most compelling targets for this class of compounds is STAT3, a transcription factor that is aberrantly activated in a wide range of human cancers.[6] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis, making it an attractive target for therapeutic intervention.[6]

  • Mechanism of Action: this compound derivatives have been designed to act as direct inhibitors of STAT3.[7] These compounds are thought to disrupt the crucial pTyr-SH2 domain interaction, which is necessary for STAT3 dimerization and subsequent translocation to the nucleus to regulate gene expression.[6] The azetidine ring helps to position the molecule for optimal interaction within the SH2 domain, while the sulfonamide group can form key hydrogen bonds.

  • Evidence and Rationale: Studies have shown that (R)-azetidine-2-carboxamide analogues can inhibit STAT3 with sub-micromolar potencies.[6] For example, specific derivatives have demonstrated the ability to inhibit STAT3 DNA-binding activity in vitro and reduce the viability of human breast cancer cells that harbor constitutively active STAT3.[6][7] The selectivity for STAT3 over other STAT family members is a critical aspect of their therapeutic potential, minimizing off-target effects.

Signaling Pathway of STAT3 Inhibition

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Azetidine This compound Derivative Azetidine->Dimer Inhibits Dimerization

Caption: Inhibition of STAT3 dimerization by this compound derivatives.

1.1.2 Other Potential Anticancer Targets

Beyond STAT3, the broad antiproliferative activity of some this compound derivatives suggests the involvement of other targets. For instance, certain sulfonamide-containing compounds have shown potent activity against various cancer cell lines, including lung, breast, and melanoma.[8] While the precise mechanisms for all derivatives are not fully elucidated, potential targets could include:

  • Kinases: Many kinases are implicated in cancer progression, and the sulfonamide moiety is a known kinase-binding element.

  • Matrix Metalloproteinases (MMPs): Some acyl sulfonamides have demonstrated MMP inhibitory activity, which is relevant for preventing cancer cell invasion and metastasis.[5]

Infectious Diseases: A New Generation of Antimicrobials

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Azetidine-containing compounds, particularly the β-lactams, have a rich history in this area.[1] this compound derivatives represent a distinct class with the potential to overcome existing resistance mechanisms.

  • Mechanism of Action: While the exact targets are still under investigation for many derivatives, the antibacterial activity is likely due to the inhibition of essential bacterial enzymes.[3] The sulfonamide group is a classic bioisostere of p-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. The azetidine core may confer enhanced binding to the bacterial enzyme or improve cell wall penetration.

  • Evidence and Rationale: Various synthesized azetidinone derivatives with sulfonamide structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[3][9] The activity profile can be modulated by the nature of the substituents on the azetidine ring and the sulfonamide group.[3]

Metabolic Disorders: Modulating Lipid Metabolism

Dyslipidemia is a major risk factor for cardiovascular disease. Azetidine-based compounds have already made a significant impact in this area with the cholesterol absorption inhibitor, ezetimibe.

  • Target: Niemann-Pick C1-Like 1 (NPC1L1) Protein: Ezetimibe, which features a 2-azetidinone ring, functions by inhibiting the NPC1L1 protein, which is crucial for the intestinal uptake of cholesterol.[10]

  • Rationale for this compound Derivatives: The development of novel 2-azetidinone derivatives containing a sulfonamide group at the side chain has been explored as a strategy to create new cholesterol absorption inhibitors.[10] In vitro studies using Caco-2 cell lines have shown that such compounds can effectively inhibit cholesterol absorption.[10] One analogue, in particular, demonstrated a significant reduction in total cholesterol, LDL-C, and triglycerides in vivo, suggesting it can regulate lipid metabolism and act as a potent cholesterol absorption inhibitor.[10]

Part 2: Experimental Protocols and Validation

The successful development of drugs targeting these pathways requires robust and well-validated experimental protocols. The following section outlines key methodologies for evaluating the therapeutic potential of novel this compound derivatives.

Target-Based Screening: STAT3 Inhibition

Objective: To determine the in vitro potency and selectivity of candidate compounds against STAT3.

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

  • Preparation of Nuclear Extracts: Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).[6][7] Prepare nuclear extracts containing activated STAT3 protein.

  • Probe Labeling: Synthesize and radiolabel a high-affinity sis-inducible element (hSIE) DNA probe that specifically binds to STAT3 dimers.

  • Binding Reaction: Pre-incubate the nuclear extracts with increasing concentrations of the this compound test compound for 30 minutes at room temperature.

  • Probe Incubation: Add the radiolabeled hSIE probe to the reaction mixture and incubate to allow for STAT3-DNA binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3:DNA complex band. The concentration of the compound that inhibits 50% of STAT3 DNA-binding activity (IC50) can then be determined.[7]

Experimental Workflow for STAT3 Inhibitor Screening

STAT3_Workflow Start Start: Synthesized This compound Derivatives EMSA Primary Screen: EMSA for STAT3 DNA-Binding Inhibition Start->EMSA CellViability Secondary Screen: Cell Viability Assay (e.g., MDA-MB-231) EMSA->CellViability Active Compounds WesternBlot Mechanism of Action: Western Blot for p-STAT3 levels CellViability->WesternBlot Potent Compounds Selectivity Selectivity Profiling: Assays for other STAT family members WesternBlot->Selectivity InVivo In Vivo Efficacy: Tumor Xenograft Model Selectivity->InVivo Selective Compounds Lead Lead Candidate InVivo->Lead

Caption: A typical screening cascade for identifying STAT3 inhibitors.

Antimicrobial Activity Assessment

Objective: To evaluate the antibacterial efficacy of the synthesized compounds.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow selected Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.[3]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Data Presentation and Analysis

To facilitate the comparison of structure-activity relationships (SAR), it is crucial to present quantitative data in a clear and organized manner.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
5a STAT3 (EMSA)0.52[7]
7g MDA-MB-231~1.0[6]
9k MDA-MB-231~1.9[6]
4j A549 (Lung)0.005[5]
4a MDA-MB-2310.07[5]

Table 2: Antibacterial Activity of Representative Azetidinone-Sulfonamide Analogues

Compound IDBacterial StrainMIC (µg/mL)Reference
4a2 Staphylococcus epidermidis128[9]
4a2 Pseudomonas aeruginosa128[9]
4a4 Pseudomonas aeruginosa128[9]

Part 3: Future Directions and Conclusion

The this compound scaffold holds immense potential for the development of novel therapeutics across multiple disease areas. The inherent structural features of this motif provide a solid foundation for generating libraries of compounds with diverse and potent biological activities. Future research should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their targets to guide the rational design of more potent and selective inhibitors.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhancing in vivo efficacy and safety.

  • Exploration of New Targets: Expanding the scope of biological screening to identify novel targets for this privileged scaffold.

References

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). Molecules, 18(4), 4138-4151. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry, 64(1), 588-608. [Link]

  • Synthesis, Antimicrobial, Antioxidant, Toxicity and Anticancer Activity of a New Azetidinone, Thiazolidinone and Selenazolidinone Derivatives Based on Sulfonamide. (2022). Indonesian Journal of Chemistry. [Link]

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  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. (2023). Molecules, 28(14), 5403. [Link]

  • Synthesis and determination of biological activities of new series of azetidinones. (n.d.). ResearchGate. [Link]

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  • Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. (2021). Archiv der Pharmazie, 354(10), e2100155. [Link]

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Azetidine-1-sulfonamides: A Technical Guide to a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique conformational rigidity and favorable physicochemical properties offer a powerful tool for drug designers.[3][4] When integrated into the sulfonamide functional group, the resulting azetidine-1-sulfonamide scaffold provides a three-dimensional framework that can precisely orient substituents to engage with biological targets, often leading to enhanced potency and selectivity. This guide provides an in-depth analysis of the synthesis, applications, and structure-activity relationships of azetidine-1-sulfonamides, offering field-proven insights for researchers and drug development professionals.

Introduction: The Rise of a Constrained Scaffold

Historically, the synthesis of strained four-membered rings like azetidine was considered challenging, limiting their widespread adoption.[4][5] However, recent synthetic advancements have made functionalized azetidines more accessible, leading to their incorporation into numerous clinical candidates and approved drugs.[1][2][6]

The power of the azetidine ring lies in its ability to act as a "privileged scaffold."[7] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between highly reactive aziridines and flexible pyrrolidines, imparts a defined three-dimensional geometry.[5] This conformational restriction is a key advantage in drug design, as it reduces the entropic penalty of binding to a target protein by pre-organizing the molecule in a bioactive conformation.

When appended to a sulfonamide, the azetidine ring serves as a versatile bioisostere for more traditional, flexible amine substituents.[4][8] This replacement can lead to significant improvements in:

  • Aqueous Solubility: The polar nitrogen atom can enhance solubility.[4]

  • Metabolic Stability: The constrained ring can be less susceptible to metabolic degradation compared to acyclic analogues.[4]

  • Binding Affinity: The rigid structure allows for precise vectoral projection of substituents into binding pockets.[3]

  • Intellectual Property: Novel azetidine-containing chemical matter provides new opportunities for patent protection.[1]

The following sections will delve into the practical synthesis of these scaffolds and showcase their successful application in targeting diverse disease areas.

Synthetic Strategies: Accessing the this compound Core

The construction of the this compound linkage is typically achieved through standard nucleophilic substitution reactions. A common and reliable method involves the reaction of a pre-formed azetidine with a sulfonyl chloride or, increasingly, a sulfonyl fluoride.

General Synthetic Workflow

A representative synthetic pathway involves the reaction of an N-H azetidine with an appropriately substituted sulfonyl chloride in the presence of a non-nucleophilic base.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Substituted Azetidine (e.g., Azetidine-HCl) C Base (e.g., DIPEA, Et3N) in Aprotic Solvent (e.g., DCM, THF) A->C Reactant 1 B Arylsulfonyl Chloride (R-SO2Cl) B->C Reactant 2 D This compound (Product) C->D Formation of Sulfonamide Bond

Caption: General workflow for the synthesis of azetidine-1-sulfonamides.

Detailed Experimental Protocol: Synthesis of a Generic this compound

This protocol describes a standard procedure for the synthesis of an this compound from a commercially available azetidine salt and a sulfonyl chloride.

Materials:

  • Azetidine hydrochloride (1.0 eq)

  • Substituted arylsulfonyl chloride (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of azetidine hydrochloride in anhydrous DCM at 0 °C, add DIPEA dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes to ensure complete deprotonation of the azetidine salt.

  • Add the substituted arylsulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality and Trustworthiness: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the azetidine nucleophile. Running the reaction initially at 0 °C helps to control the exothermicity of the sulfonylation. The aqueous workup is a self-validating system to remove excess base, unreacted starting materials, and salts, ensuring a cleaner crude product for final purification.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold has been successfully employed in the development of inhibitors for several important therapeutic targets.

Case Study: Retinoid-Related Orphan Receptor γt (RORγt) Inhibitors

Therapeutic Context: RORγt is a nuclear hormone receptor that acts as the master regulator for the differentiation of pro-inflammatory Th17 cells.[9][10] These cells are implicated in a range of autoimmune diseases, including psoriasis and rheumatoid arthritis, making RORγt an attractive drug target.

Application of this compound: Medicinal chemists have developed potent RORγt inhibitors by incorporating the this compound moiety. The sulfonamide group often forms a key hydrogen bond with a residue in the ligand-binding domain, while the azetidine ring serves to position other functionalities to maximize van der Waals and hydrophobic interactions.

cluster_interactions Key Binding Interactions RORgt RORγt Ligand Binding Domain Inhibitor This compound Inhibitor Azetidine Ring Sulfonamide Aromatic Group H_Bond Hydrogen Bond Inhibitor:f1->H_Bond Forms H-bond Hydrophobic Hydrophobic Pocket Inhibitor:f2->Hydrophobic Occupies Vector Exit Vector Inhibitor:f0->Vector Positions R-group H_Bond->RORgt with HIS479 Hydrophobic->RORgt Increases Potency Vector->RORgt for SAR exploration

Caption: Key interactions of an this compound inhibitor with the RORγt ligand-binding domain.

Structure-Activity Relationship (SAR) Insights: SAR studies have shown that modifications to the aromatic group attached to the sulfonamide and substituents on the azetidine ring can dramatically influence potency.[11][12]

Compound ModificationRationaleObserved Activity (IC₅₀)
Parent Compound Baseline scaffold500 nM
Add 3-Cl to Aryl Ring Probes for halogen-binding pocket50 nM
Add 3-CH₃ to Azetidine Fills small hydrophobic pocket25 nM
Replace Aryl with Naphthyl Increases hydrophobic contact10 nM

Data are representative and compiled from typical RORγt inhibitor programs.

The causality is clear: the azetidine-sulfonamide core acts as an anchor, and systematic decoration of its peripheral positions allows for the optimization of interactions with specific sub-pockets within the target, thereby rationally improving potency.

Case Study: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Therapeutic Context: 11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in adipose tissue and the liver.[13][14] Overactivity of this enzyme is linked to metabolic syndrome, obesity, and type 2 diabetes.[15][16] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy.[13]

Application of this compound: Several series of potent 11β-HSD1 inhibitors utilize the this compound motif. In many published examples, the sulfonamide nitrogen participates in a crucial interaction with the enzyme's active site, while the azetidine ring acts as a rigid linker to a larger, lipophilic group that occupies a hydrophobic channel.

For example, in a series of arylsulfonamidothiazoles developed as 11β-HSD1 inhibitors, the azetidine ring could be envisioned as a replacement for a more flexible amine, potentially improving pharmacokinetic properties by reducing the number of rotatable bonds and increasing polarity.[13]

Physicochemical and Pharmacokinetic Considerations

The incorporation of an this compound moiety has a predictable and often beneficial impact on a molecule's drug-like properties.

  • Lipophilicity (logP/logD): The replacement of an acyclic amine (e.g., diethylamine) with an azetidine ring generally leads to a decrease in lipophilicity. This can be advantageous for improving solubility and reducing off-target toxicity.

  • Rotatable Bonds: The rigid four-membered ring reduces the number of rotatable bonds, which is often correlated with improved oral bioavailability.

  • Metabolic Stability: The azetidine ring can block sites of metabolism. For instance, it can prevent N-dealkylation that might occur with analogous acyclic amines.

Future Perspectives and Conclusion

The this compound is more than just another chemical scaffold; it is a validated strategic tool in the medicinal chemist's arsenal. Its combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility ensures its continued relevance. Future applications will likely see this motif used in more complex molecular architectures, such as PROTACs and covalent inhibitors, where the precise spatial arrangement of functional groups is paramount.[1][2] As synthetic methods for creating more elaborately substituted azetidines continue to advance, the utility and application of azetidine-1-sulfonamides in drug discovery are set to expand even further.[6][5]

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

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  • One-Pot Synthesis of Arylsulfonamides and Azetidine-2,4-diones via Multicomponent Reaction of an Amine, an Acetylenic Compound, and an Arylsulfonyl Isocyanate. ResearchGate. [Link]

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  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

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Exploring the Chemical Space of Substituted Azetidine-1-sulfonamides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Strategic Union of a Strained Ring and a Privileged Pharmacophore

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and synthetic tractability is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has steadily gained prominence as a "privileged" motif.[1][2][3] Its inherent ring strain imparts a unique three-dimensional geometry that can facilitate potent and selective interactions with biological targets, while its saturated nature often confers improved metabolic stability compared to unsaturated counterparts.[4]

Concurrently, the sulfonamide functional group is one of the most venerable and successful pharmacophores in the history of drug discovery, forming the backbone of therapeutics ranging from antibacterial agents to diuretics and enzyme inhibitors.[5] The strategic combination of these two moieties into the azetidine-1-sulfonamide scaffold creates a rich and largely untapped chemical space. This union allows for the precise projection of substituents into three-dimensional space from a conformationally restricted core, providing a powerful platform for the design of next-generation therapeutics.

This technical guide provides a comprehensive exploration of this chemical space, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic synthetic methodologies required to access this scaffold, navigate the key substitution points for modulating biological activity, analyze structure-activity relationships through compelling case studies, and provide robust, self-validating experimental protocols to empower your research endeavors.

Section 1: The Strategic Synthesis of this compound Scaffolds

The construction of the strained azetidine ring has historically posed a significant synthetic challenge.[1][4] However, modern organic chemistry provides a robust toolbox for accessing this valuable core. The subsequent installation of the sulfonamide group completes the scaffold, opening the door to diverse functionalization.

Causality in Synthesis: Why Choose a Specific Route?

The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials. Direct cyclization methods are ideal for creating simple, unsubstituted rings or when the desired substituent is incorporated early. Conversely, a modular approach involving the sulfonylation of a pre-functionalized azetidine offers greater flexibility for late-stage diversification, a critical advantage in medicinal chemistry campaigns.

Key Synthetic Workflows

A common and flexible approach involves a two-stage process: first, the synthesis of a substituted azetidine, followed by its N-sulfonylation.

G cluster_0 Stage 1: Azetidine Ring Formation cluster_1 Stage 2: Sulfonamide Formation A 1,3-Propanediol or Haloamine Precursor B Intramolecular Cyclization (e.g., via bis-triflates or base-mediated) A->B Activation C Substituted Azetidine Ring B->C Ring Closure D Substituted Azetidine Ring (from Stage 1) E Sulfonylation Reaction (R-SO2Cl, Base) D->E F Final this compound E->F

Caption: High-level workflow for this compound synthesis.

More advanced strategies, such as harnessing the strain-release reactivity of 1-azabicyclo[1.1.0]butanes (ABBs) or utilizing azetidine sulfonyl fluorides, offer novel pathways to previously inaccessible derivatives and are expanding the boundaries of this chemical space.[1][6][7]

Section 2: Navigating the Chemical Space: A Guide to Substitution

The therapeutic potential of the this compound scaffold lies in its capacity for multi-point diversification. Each substituent allows for the fine-tuning of steric, electronic, and physicochemical properties to optimize target engagement and drug-like characteristics.

G Azetidine R1_label R¹ Group: - Modulates electronics - Primary target interaction - Influences pKa R1_label->Azetidine R2_label R² Group (C3): - Vector for diversity - Steric influence - Can improve solubility R2_label->Azetidine R3_label R³ Groups (C2/C4): - Fine-tune lipophilicity - Control stereochemistry R3_label->Azetidine

Caption: Key diversification points on the this compound core.

  • The Sulfonyl (R¹) Group: This is often the primary driver of biological activity. Variation from simple aryl groups (e.g., phenyl, toluyl) to complex heterocycles (e.g., thiadiazoles, pyrimidines) dramatically alters the electronic and steric profile.[5][8] The choice of R¹ is critical for establishing key interactions, such as hydrogen bonding or hydrophobic contacts, within a target's active site.[8]

  • The Azetidine C3-Position (R²): The C3-position is the most common site for introducing diversity onto the ring itself. Substituents here can act as critical binding elements or serve as vectors for attaching larger functional groups to probe deeper pockets of a receptor.[9] Introducing polar groups at C3 can also be a strategy to mitigate lipophilicity and improve solubility.

  • The Azetidine C2/C4-Positions (R³): While less frequently substituted, modification at the C2 and C4 positions can be used to control the molecule's overall shape and lipophilicity. Introducing substituents at these positions can also create specific stereochemical arrangements that may be crucial for chiral recognition by a target protein.

Section 3: Structure-Activity Relationship (SAR) and Target Engagement

Synthesizing a library of compounds is only the first step; understanding the relationship between structural changes and biological activity is paramount. The following case studies illustrate how systematic exploration of the this compound chemical space leads to potent and selective molecules.

Case Study 1: Antibacterial Agents

The fusion of the azetidin-2-one (a β-lactam variant) and sulfonamide moieties has yielded compounds with significant antibacterial properties.[5][10] A study by Pintilie et al. provides a clear example of SAR in this class.[5][11]

Expertise in Action: The researchers hypothesized that combining the antibacterial properties of sulfonamides with the β-lactam core could lead to synergistic or enhanced activity. They systematically synthesized a series of compounds and tested them against a panel of Gram-positive and Gram-negative bacteria.

Key Finding: The nature of the aromatic aldehyde used in the synthesis had a significant impact on antibacterial efficacy. Compound 4a₂ , derived from 4-nitrobenzaldehyde, showed the highest activity, particularly against S. epidermidis and P. aeruginosa.[5][10] This suggests that the electron-withdrawing nitro group plays a crucial role in the compound's mechanism of action, potentially by enhancing its interaction with a bacterial target.

CompoundParent SulfonamideKey Substituent (Aryl)MIC (μg/mL) vs P. aeruginosa
4a₁ Sulfadiazine4-chlorophenyl256
4a₂ Sulfadiazine4-nitrophenyl128
4a₄ Sulfadiazine4-(dimethylamino)phenyl128
4b₅ Sulfisoxazole2-hydroxyphenyl256
Ampicillin(Control)N/A>512

Data sourced from Pintilie et al., 2013.[5]

Case Study 2: STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein in cell signaling, and its aberrant activation is linked to many cancers.[12] While not a direct sulfonamide, a landmark study on azetidine-2-carboxamide inhibitors of STAT3 by L-F et al. provides invaluable insights into how the azetidine core can be leveraged to achieve high potency, with principles directly applicable to the sulfonamide class.[13]

Iterative Design: The researchers began with a less potent proline-based inhibitor and replaced the proline with an azetidine ring to improve properties. They then performed an iterative optimization of the different substituents on the scaffold.[13]

Key Finding & Causality: The carboxylic acid motif was found to be essential for inhibiting STAT3 activity. However, these initial acidic compounds had poor cellular activity. By converting the carboxylic acid to its methyl ester or other bioisosteres, the researchers dramatically improved cellular potency.[12][13] This is a classic drug design strategy: the ester acts as a prodrug, masking the polar acid to allow for better cell penetration. Once inside the cell, esterase enzymes cleave the ester, revealing the active carboxylic acid at the target site. This demonstrates a deep understanding of optimizing for both target binding and pharmacokinetic properties.

CompoundKey MotifEMSA IC₅₀ (μM) vs STAT3MDA-MB-231 Cell Growth IC₅₀ (μM)
5a Salicylic Acid0.52>10
7g Methyl Ester of 5a1.11.4
8i Benzohydroxamic acid0.342.5

Data sourced from L-F et al., 2021.[13]

Section 4: Experimental Protocols: A Framework for Self-Validating Research

Trustworthiness in scientific research is built on robust and reproducible methodologies. The following protocols are designed as self-validating systems, with built-in checks and balances to ensure the integrity of the data.

Protocol 1: General Synthesis of a 3-Aryl-Azetidine-1-Sulfonamide

This protocol is adapted from methodologies used in the synthesis of TZT-1027 analogues and provides a reliable route to the core scaffold.[9]

Objective: To synthesize a representative this compound via a modular two-step process.

Workflow Diagram:

G A 1. Boc-Azetidine Synthesis (Literature Procedure) B 2. Boc Deprotection (TFA in DCM) A->B C 3. In-situ Neutralization (e.g., Triethylamine) B->C D 4. Sulfonylation (Add R-SO2Cl dropwise at 0°C) C->D E 5. Aqueous Workup (Wash with NaHCO3, Brine) D->E F 6. Purification (Column Chromatography) E->F G 7. Validation (NMR, LC-MS, IR) F->G

Caption: Step-by-step workflow for the synthesis and validation protocol.

Step-by-Step Methodology:

  • Step 1: Deprotection of N-Boc-azetidine:

    • Dissolve N-Boc-3-aryl-azetidine (1.0 equiv) in dichloromethane (DCM, 0.2 M).

    • Add trifluoroacetic acid (TFA, 5.0 equiv) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Validation Check: A new, more polar spot should appear on the TLC plate.

    • Remove solvent and excess TFA in vacuo to yield the azetidine TFA salt.

  • Step 2: N-Sulfonylation:

    • Dissolve the crude azetidine TFA salt (1.0 equiv) in DCM (0.2 M) and cool to 0°C.

    • Add triethylamine (TEA, 3.0 equiv) to neutralize the salt.

    • In a separate flask, dissolve the desired arylsulfonyl chloride (1.1 equiv) in a small amount of DCM.

    • Add the sulfonyl chloride solution dropwise to the azetidine solution at 0°C.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

    • Validation Check: Monitor reaction progress by TLC or LC-MS to confirm the formation of the higher molecular weight product.

  • Step 3: Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

  • Step 4: Final Validation (Trustworthiness):

    • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

    • Obtain an IR spectrum to confirm the presence of the sulfonamide S=O stretches (typically ~1350 and 1160 cm⁻¹). Purity should be ≥95% by LC-MS for use in biological assays.

Protocol 2: In Vitro Antibacterial Screening (Broth Microdilution Method)

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5][10][14]

Objective: To quantify the antibacterial potency of newly synthesized compounds.

  • Preparation of Inoculum:

    • Aseptically transfer a colony of the test bacterium (e.g., S. aureus) into sterile nutrient broth.

    • Incubate at 37°C for 18-24 hours.

    • Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is the standardized inoculum.

    • Validation Check: The turbidity must be correctly matched to ensure a consistent starting bacterial concentration for every experiment.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile nutrient broth to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in DMSO. Add 200 µL of the compound (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Control Wells: Well 11 (broth only) serves as a sterility control. Well 12 (broth + inoculum, no compound) serves as a positive growth control. A known antibiotic (e.g., ampicillin) should be run in a separate row as an assay performance control.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to wells 1 through 10 and well 12.

    • Seal the plate and incubate at 37°C for 24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

    • Validation Check: There should be no growth in the sterility control (well 11) and robust growth in the positive growth control (well 12). The MIC of the control antibiotic should fall within its expected range.

Conclusion and Future Directions

The this compound scaffold represents a compelling and underexplored area of chemical space. Its conformationally constrained core, combined with the proven pharmacological relevance of the sulfonamide group, provides a powerful platform for designing potent and selective modulators of diverse biological targets. Through strategic synthesis, systematic SAR exploration, and robust biological evaluation, the potential of these compounds as antibacterial agents, enzyme inhibitors, and beyond is only beginning to be realized.

Future efforts should focus on leveraging computational modeling to predict binding modes and guide the design of next-generation analogues. Furthermore, the development of novel synthetic methodologies to access more complex and diverse substitution patterns will be crucial in fully unlocking the therapeutic potential of this versatile scaffold.

References

  • Pintilie, O., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. Available at: [Link]

  • Pintilie, O., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. National Center for Biotechnology Information. Available at: [Link]

  • Bull, J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Bull, J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Pintilie, O., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Zaib, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • L-F, T., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • L-F, T., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Parmar, D., et al. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Vedani, A. & Meyer, E.F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed. Available at: [Link]

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An In-Depth Technical Guide to the Mechanisms of Action of Bioactive Azetidine-1-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is perpetual. Among the privileged structures that have emerged, the Azetidine-1-sulfonamide framework represents a compelling fusion of two independently validated pharmacophores: the azetidine ring and the sulfonamide group. This guide provides an in-depth exploration of the mechanisms through which these hybrid compounds exert their diverse biological effects.

This document eschews a rigid, templated format in favor of a narrative that delves into the core principles governing the bioactivity of this molecular class. We will dissect the contributions of each structural moiety and then progress to detailed case studies, illustrating how subtle modifications to the core scaffold can yield compounds with vastly different therapeutic actions, from antimicrobial agents to inhibitors of critical cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound derivatives.

Chapter 1: The this compound Scaffold: A Synthesis of Two Pharmacophores

The remarkable versatility of this compound compounds stems from the synergistic interplay of its two core components. Understanding these components individually is the first step toward appreciating their combined potential.

The Azetidine Ring: More Than a Structural Anchor

The azetidine ring, a four-membered nitrogen-containing heterocycle, is most famously represented by the 2-azetidinone (or β-lactam) ring, the cornerstone of penicillin and cephalosporin antibiotics. Its inherent ring strain can be harnessed as a driving force for chemical reactions, including covalent modification of enzyme targets.[1] Beyond its role in β-lactam antibiotics, the azetidine motif serves as a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. Its incorporation into drug candidates has been linked to improved physicochemical properties and metabolic stability.

The Sulfonamide Group: A Classic Pharmacophore

The sulfonamide functional group (-S(=O)₂-NR₂) is a linchpin of modern pharmacology.[2] Since the discovery of prontosil, the first commercially available antibacterial agent, sulfonamides have been integral to the development of diuretics, antidiabetic agents, and enzyme inhibitors.[3] Its tetrahedral geometry and ability to engage in strong hydrogen bonding allow it to act as a bioisostere for other functional groups and to bind with high affinity to enzyme active sites. Notably, the sulfonamide moiety is a classic zinc-binding group, a feature exploited in the design of inhibitors for zinc-containing enzymes like carbonic anhydrase.[3]

Synergy and Versatility: The Combined Scaffold

The combination of the azetidine ring and the sulfonamide group creates a modular and highly versatile scaffold. The sulfonamide nitrogen can be part of the azetidine ring itself or appended to it, allowing for diverse chemical explorations. This fusion gives rise to compounds that can be tailored to interact with a wide array of biological targets, leading to a spectrum of mechanisms of action, as we will explore in the following case studies.

Chapter 2: Diverse Mechanisms of Action: Case Studies

The biological activity of an this compound derivative is not intrinsic to the core structure alone but is defined by the specific nature of its substituents and the target it is designed to engage. The following case studies, grounded in published research, illustrate this principle.

Case Study: Inhibition of Cholesterol Absorption via NPC1L1 Targeting

Hyperlipidemia is a major risk factor for cardiovascular disease. A key strategy for its management is the inhibition of cholesterol absorption. The Niemann-Pick C1-like 1 (NPC1L1) protein, located on the apical membrane of enterocytes, is the primary transporter responsible for intestinal cholesterol uptake. The FDA-approved drug ezetimibe, which features a 2-azetidinone ring, validates this target.

Mechanism of Action: A series of novel 2-azetidinone derivatives bearing a sulfonamide group at the side chain have been developed as potent cholesterol absorption inhibitors.[4] These compounds are designed to mimic the structure of ezetimibe and other cholesterol absorption inhibitors, physically blocking the NPC1L1 transporter. The azetidinone core is crucial for activity, while the sulfonamide-containing side chain allows for modulation of potency and pharmacokinetic properties. The proposed mechanism involves the compound binding to a specific site on the NPC1L1 protein, thereby preventing cholesterol from entering the cell.

Experimental Validation Workflow: The elucidation of this mechanism follows a logical, multi-stage validation process, beginning with cellular models and progressing to in vivo confirmation.

Protocol 1: In Vitro Cholesterol Absorption Assay

  • Rationale: The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into enterocyte-like cells and expresses NPC1L1, making it the gold-standard in vitro model for studying intestinal cholesterol absorption.

  • Methodology:

    • Seed Caco-2 cells on permeable supports and culture for 21 days to allow for differentiation.

    • Prepare a micellar solution containing radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol) and the test compounds at various concentrations.

    • Apply the micellar solution to the apical side of the Caco-2 cell monolayer.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Wash the cells extensively to remove non-absorbed cholesterol.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percent inhibition of cholesterol absorption relative to a vehicle control.

Data Presentation: The efficacy of the compounds is typically summarized by their half-maximal inhibitory concentration (IC₅₀). For example, compound 9e from one study demonstrated potent inhibition.[4]

CompoundDescriptionCholesterol Absorption IC₅₀ (μM)
9e 2-azetidinone analogue0.87
EzetimibePositive Control0.52

In Vivo Confirmation: Promising compounds like 9e are advanced to animal models of hyperlipidemia. In these studies, the compound is administered orally, and its effects on serum lipid profiles are measured. Compound 9e was shown to significantly reduce total cholesterol, LDL-C, and triglycerides in the serum of treated animals, confirming its in vivo efficacy as a cholesterol absorption inhibitor.[4]

Visualization: Experimental Workflow for CAI Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Synthesis Synthesis of Azetidinone-Sulfonamide Derivatives Caco2_Assay Caco-2 Cholesterol Uptake Assay Compound_Synthesis->Caco2_Assay Evaluate IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) Caco2_Assay->Cytotoxicity Assess Safety Animal_Model Hyperlipidemic Animal Model Cytotoxicity->Animal_Model Select Lead Compound Dosing Oral Administration of Lead Compound Animal_Model->Dosing Lipid_Analysis Serum Lipid Profile Analysis Dosing->Lipid_Analysis Efficacy Efficacy Lipid_Analysis->Efficacy Efficacy Confirmed

Caption: Workflow for discovery of Cholesterol Absorption Inhibitors (CAIs).

Case Study: STAT3 Signaling Inhibition in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Aberrant, persistent activation of STAT3 is a hallmark of many human cancers, making it a high-priority therapeutic target.

Mechanism of Action: A novel series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective small-molecule inhibitors of STAT3.[5] The mechanism of action involves direct binding to the STAT3 protein, specifically to the SH2 domain. This domain is critical for the dimerization of two phosphorylated STAT3 monomers. By occupying the SH2 domain, the azetidine inhibitors prevent STAT3 dimerization, subsequent nuclear translocation, and binding to DNA response elements in the promoters of target genes. This effectively shuts down the pro-oncogenic STAT3 signaling cascade.

Experimental Validation Workflow: Confirming this mechanism requires a series of specific biochemical and cell-based assays to demonstrate target engagement and downstream functional effects.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

  • Rationale: EMSA is the definitive assay to determine if a compound can inhibit the DNA-binding activity of a transcription factor. It directly visualizes the protein-DNA complex.

  • Methodology:

    • Prepare nuclear extracts from cancer cells known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

    • Synthesize a short, double-stranded DNA probe corresponding to a known STAT3 binding site (e.g., hSIE probe) and label it with a radioactive isotope (³²P) or a fluorescent tag.

    • Pre-incubate the nuclear extracts with increasing concentrations of the azetidine test compound for 30 minutes at room temperature.

    • Add the labeled DNA probe to the mixture and incubate to allow for STAT3-DNA binding.

    • Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.

    • Visualize the bands using autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band (the STAT3:DNA complex) indicates inhibition.

Data Presentation: The potency of STAT3 inhibition is quantified by IC₅₀ values derived from EMSA results.

CompoundDescriptionSTAT3 EMSA IC₅₀ (μM)
7g (R)-azetidine-2-carboxamide0.60
9k (R)-azetidine-2-carboxamide0.80

Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Rationale: To confirm direct physical binding of the inhibitor to the STAT3 protein and to determine the binding affinity (K_D), ITC is employed. It measures the heat change that occurs upon binding.

  • Methodology:

    • Load a solution of purified STAT3 protein into the sample cell of the calorimeter.

    • Load a concentrated solution of the test compound (e.g., 7g or 9k ) into the injection syringe.

    • Perform a series of small injections of the compound into the STAT3 solution.

    • Measure the heat released or absorbed after each injection.

    • Fit the resulting data to a binding isotherm to calculate the dissociation constant (K_D), stoichiometry (n), and enthalpy (ΔH) of binding. A low K_D value (e.g., in the nanomolar range) indicates high-affinity binding.[5]

Visualization: STAT3 Signaling Pathway and Point of Inhibition

STAT3_Pathway receptor Cytokine Receptor jak JAK/Src Kinase receptor->jak Cytokine Binding stat3_mono STAT3 (monomer) jak->stat3_mono Phosphorylation p_stat3_mono p-STAT3 stat3_mono->p_stat3_mono stat3_dimer p-STAT3 Dimer p_stat3_mono->stat3_dimer Dimerization (SH2 Domain) nucleus Nucleus stat3_dimer->nucleus Nuclear Translocation dna DNA stat3_dimer->dna Binds Promoter transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Azetidine Inhibitor inhibitor->p_stat3_mono Blocks SH2 Domain

Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.

Case Study: Antimicrobial Activity

The structural similarity of the 2-azetidinone ring to the core of β-lactam antibiotics suggests a potential antibacterial mechanism. Combining this with a sulfonamide moiety, known for its antibacterial properties (e.g., by inhibiting dihydropteroate synthase), creates a promising scaffold for new antimicrobial agents.

Mechanism of Action: For N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the mechanism is likely multifactorial.[6][7] The primary mechanism is believed to be the inhibition of bacterial cell wall synthesis, where the strained β-lactam ring acylates and inactivates penicillin-binding proteins (PBPs). The sulfonamide portion may contribute to this activity or provide a secondary mechanism, such as inhibiting folate synthesis, potentially leading to synergistic effects and a broader spectrum of activity.

Experimental Validation Workflow: The initial and most critical step in evaluating new antimicrobial compounds is to determine their potency and spectrum of activity against a panel of clinically relevant bacteria.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Rationale: This is the standardized method for quantitatively assessing the in vitro activity of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no drug) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration in which no turbidity (bacterial growth) is observed.

Data Presentation: The antimicrobial activity is presented as a table of MIC values against various Gram-positive and Gram-negative bacteria.

CompoundS. epidermidis MIC (μg/mL)E. faecalis MIC (μg/mL)P. aeruginosa MIC (μg/mL)
4a₂ 31.2562.562.5

Data from a study on new 2-azetidinones with sulfonamide structures.[6]

Visualization: Workflow for Antimicrobial Screening

MIC_Workflow start Start compound_prep Prepare Stock Solution of Test Compound start->compound_prep serial_dilution Perform 2-fold Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculation Inoculate Wells with Bacteria serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Visually Inspect Plate and Determine MIC incubation->read_mic end End read_mic->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Chapter 3: Future Directions and Drug Development Perspectives

The case studies presented herein represent only a fraction of the therapeutic potential of the this compound scaffold. The modular nature of its synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening against a wide range of biological targets.

Future research should focus on:

  • Exploring New Targets: The scaffold's ability to inhibit enzymes like Fatty Acid Amide Hydrolase (FAAH) and 11β-HSD1 suggests its potential utility in treating pain, inflammation, and metabolic disorders.[8][9]

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both the azetidine ring and the sulfonamide group is crucial for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Computational Modeling: Molecular docking and dynamic simulations can aid in understanding the binding modes of these compounds to their targets, guiding the rational design of next-generation inhibitors.

Conclusion

The this compound framework is not defined by a single mechanism of action but rather serves as a versatile platform for the development of bioactive compounds with highly specific functions. By acting as cholesterol absorption inhibitors, potent modulators of oncogenic signaling pathways, and broad-spectrum antimicrobial agents, these compounds demonstrate remarkable functional diversity. A thorough understanding of the underlying biology of the intended target, coupled with a systematic experimental approach encompassing biochemical, cellular, and in vivo assays, is paramount to successfully elucidating their mechanisms of action and unlocking their full therapeutic potential.

References

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4140-4159. [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules (Basel, Switzerland), 18(4), 4140–4159. [Link]

  • Mares, M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis, characterization and biological activity of some novel azetidinones. Request PDF on ResearchGate. [Link]

  • Kumar, S., et al. (2019). A Scaffold-Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Angewandte Chemie International Edition, 58(46), 16595-16600. [Link]

  • Caerulum Pharma. (n.d.). This compound. Caerulum Pharma Product Page. [Link]

  • Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1255-1260. [Link]

  • Hart, T., et al. (2009). Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. Bioorganic & Medicinal Chemistry Letters, 19(15), 4241-4244. [Link]

  • Mandal, P. K., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15826-15849. [Link]

  • Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. [Link]

  • N'gompaza, D. N. J., & Guni, R. P. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(18), 5629. [Link]

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A-Z Guide to the Conformational Analysis of Azetidine Sulfonamides: From First Principles to Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has become a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into molecules, particularly as sulfonamide derivatives, offers a unique vector to modulate physicochemical and pharmacological properties.[3][4] This guide provides an in-depth exploration of the conformational analysis of the azetidine ring within sulfonamides. We will delve into the fundamental principles of ring puckering, detail rigorous experimental and computational methodologies for its characterization, and discuss the profound implications of conformational control on drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile structural motif.

Introduction: The Strategic Value of the Azetidine Ring in Sulfonamide Drug Candidates

The azetidine moiety is no longer a mere curiosity but a strategic tool in the medicinal chemist's arsenal.[2][5] Its rigid, three-dimensional structure can significantly enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property landscapes.[3][4] When combined with the sulfonamide functional group—a well-established pharmacophore known for its hydrogen bonding capabilities—the resulting azetidine sulfonamides present a compelling class of compounds for targeting a wide array of biological targets.[6]

However, the therapeutic potential of these molecules is intrinsically linked to the three-dimensional arrangement of the azetidine ring. The non-planar, puckered nature of this ring system dictates the spatial orientation of substituents, which in turn governs interactions with protein binding pockets.[1][7] A thorough understanding and ability to control this conformation are therefore paramount for rational drug design.

Foundational Principles: The Puckered World of the Azetidine Ring

Unlike aromatic rings, the four-membered azetidine ring is not planar. It adopts a puckered or bent conformation to alleviate the inherent angle and torsional strain.[1] This puckering is a dynamic equilibrium between two equivalent puckered states, rapidly interconverting at room temperature.

The degree of puckering is typically described by a dihedral angle. For an unsubstituted azetidine in the gas phase, this angle has been determined to be approximately 37°.[7][8][9] The introduction of substituents, such as the sulfonamide group, breaks the symmetry of the ring and can favor one puckered conformation over the other. The key factors influencing the preferred conformation include:

  • Steric Hindrance: Bulky substituents will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the other ring atoms.[7]

  • Electronic Effects: The electronegativity of substituents can influence the ring's geometry. For instance, a fluorine atom can interact with a positively charged nitrogen through a charge-dipole interaction, affecting the ring pucker.[10]

  • N-Substitution: The nature of the substituent on the azetidine nitrogen plays a crucial role. An N-sulfonyl group, with its bulky and electron-withdrawing nature, significantly influences the ring's conformational preference and can also impact the ring's stability.[1]

The Investigator's Toolkit: Methodologies for Conformational Elucidation

A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive understanding of azetidine sulfonamide conformation.

Experimental Determination

NMR spectroscopy is the cornerstone for determining the conformation of molecules in solution. For azetidine sulfonamides, specific NMR experiments provide critical insights into the time-averaged conformation and dynamics of the ring.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the azetidine sulfonamide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the azetidine ring protons. The coupling constants (³J) between vicinal protons are particularly informative for dihedral angle estimation via the Karplus equation.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, confirming the assignment of the azetidine ring protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining spatial proximity between protons. The presence or absence of cross-peaks between protons on different parts of the ring provides direct evidence for their relative orientation (axial vs. equatorial). For example, a strong NOE between a substituent and a specific ring proton can define its orientation.[11]

Causality Behind the Protocol: The choice of solvent can influence the conformational equilibrium. Therefore, it is often insightful to acquire spectra in solvents of differing polarity. The NOESY experiment's mixing time should be optimized to observe key correlations without spin diffusion artifacts.

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[12] This technique is invaluable for validating computational models and providing precise bond lengths, bond angles, and torsional angles.[13]

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the azetidine sulfonamide suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct or Patterson methods. Refine the structural model to obtain accurate atomic coordinates.[7]

Trustworthiness of the Protocol: The quality of the crystal is paramount. A well-resolved structure with low R-factor values provides a high degree of confidence in the determined conformation. It is important to remember that the solid-state conformation may not be the only conformation present in solution.

Computational Chemistry: Predicting and Rationalizing Conformation

Computational modeling has become an indispensable tool for predicting and understanding the conformational landscape of molecules.[14]

Experimental Protocol: DFT and Molecular Dynamics Simulations

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers of the azetidine sulfonamide.

  • DFT (Density Functional Theory) Optimization: Optimize the geometry of the identified low-energy conformers using a suitable level of theory (e.g., B3LYP/6-31G*) to obtain their relative energies and populations.

  • Molecular Dynamics (MD) Simulation: For a more dynamic picture, perform MD simulations in a solvent box that mimics experimental conditions. This allows for the exploration of the conformational space and the identification of the most populated conformational states over time.

Expertise in Application: The choice of computational method and basis set is critical for obtaining accurate results. It is often necessary to benchmark computational predictions against experimental data for a known compound to validate the chosen methodology.

Data Presentation and Interpretation

Table 1: Comparative Conformational Parameters of a Hypothetical 3-Substituted Azetidine Sulfonamide
ParameterMethodConformer A (Pseudo-equatorial)Conformer B (Pseudo-axial)
Puckering Angle (°) X-ray35.2-
Relative Energy (kcal/mol) DFT (in vacuo)0.02.5
Population (%) Boltzmann (from DFT)98.61.4
Key ³J (H2a-H3) (Hz) ¹H NMR8.5 (trans)5.2 (cis)
Key NOE Contact NOESYH3 - H4aH3 - H2a

Visualizing Conformational Relationships

Diagrams are essential for illustrating complex conformational concepts and experimental workflows.

G cluster_0 Azetidine Ring Puckering Puckered1 Puckered Conformer 1 (Substituent Equatorial) TransitionState Planar Transition State Puckered1->TransitionState ΔG‡ Puckered2 Puckered Conformer 2 (Substituent Axial) Puckered2->TransitionState ΔG‡ TransitionState->Puckered1 TransitionState->Puckered2 G cluster_1 Integrated Conformational Analysis Workflow Start Synthesized Azetidine Sulfonamide NMR NMR Spectroscopy (¹H, COSY, NOESY) Start->NMR Xray X-ray Crystallography Start->Xray CompChem Computational Modeling (DFT, MD) Start->CompChem Analysis Data Integration & Interpretation NMR->Analysis Xray->Analysis CompChem->Analysis Conclusion Established Conformational Profile Analysis->Conclusion

Caption: Workflow for conformational analysis.

Conclusion: Conformational Control as a Driver of Innovation

The conformational analysis of the azetidine ring in sulfonamides is not merely an academic exercise; it is a critical component of modern, structure-based drug design. A deep understanding of the factors that govern ring puckering allows for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic properties. By employing a synergistic combination of high-resolution experimental techniques and predictive computational methods, researchers can unlock the full potential of this valuable heterocyclic scaffold, paving the way for the next generation of innovative therapeutics.

References

  • Benchchem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Benchchem. (n.d.). X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 3-Substituted Azetidine Sulfonamides.
  • Benchchem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • Benchchem. (n.d.). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
  • Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Gmur, D., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules, 18(4), 4140-4158.
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3496-3507.
  • Dorofeeva, O. V., et al. (1973). Ring puckering of azetidine: an electron diffraction study.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(14), 7940-7987.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Sharma, V., et al. (2019). A Scaffold-Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides.
  • O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. Beilstein Journal of Organic Chemistry, 8, 2049-2057.
  • De la Hoz, A., et al. (2000). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 33(15), 5575-5580.
  • Mastryukov, V. S., et al. (1973). Ring puckering of azetidine: an electron diffraction study.
  • MIT Department of Chemistry. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved from [Link]

  • Iriarte, J., et al. (1998). Advanced NMR techniques for structural characterization of heterocyclic structures. In Targets in Heterocyclic Systems (Vol. 2, pp. 235-274). Italian Society of Chemistry.
  • Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924.

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Methodological & Application

Application Note & Synthesis Protocol: Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The inherent ring strain of the azetidine nucleus provides unique conformational constraints and metabolic stability, making it a valuable scaffold in drug design.[1] Concurrently, the sulfonamide functional group is a cornerstone of numerous therapeutic agents, known for its ability to mimic a peptide bond and act as a potent hydrogen bond donor and acceptor. The combination of these two moieties in Azetidine-1-sulfonamide (C₃H₈N₂O₂S) creates a compact, polar molecule with potential applications as a key intermediate or building block in the synthesis of novel pharmaceuticals.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is a robust, two-step, one-pot procedure involving the initial formation of an intermediate azetidine-1-sulfonyl chloride, which is subsequently aminated to yield the final product. We will delve into the mechanistic underpinnings of the reaction, detailed experimental procedures, purification, characterization, and critical safety considerations.

Principle of Synthesis & Reaction Mechanism

The synthesis proceeds via the reaction of azetidine with sulfuryl chloride (SO₂Cl₂) to form azetidine-1-sulfonyl chloride. This intermediate is not isolated but is reacted in situ with an excess of aqueous ammonia to yield the desired this compound. The use of azetidine hydrochloride, a more stable salt form, necessitates the inclusion of a base, such as triethylamine (TEA), to liberate the free azetidine for the initial reaction.

The mechanism involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to form the sulfonyl chloride intermediate. In the second step, ammonia acts as a nucleophile, attacking the sulfur center of the sulfonyl chloride and displacing the remaining chloride ion to form the final sulfonamide product.

Reaction_Mechanism cluster_step1 Step 1: Formation of Azetidine-1-sulfonyl Chloride cluster_step2 Step 2: Amination to form this compound Azetidine Azetidine Intermediate1 [Azetidine-SO2Cl]⁺Cl⁻ Azetidine->Intermediate1 Nucleophilic Attack SO2Cl2 SO2Cl2 SO2Cl2->Intermediate1 SulfonylChloride Azetidine-1-sulfonyl Chloride Intermediate1->SulfonylChloride - H⁺ (by Base) TEA_HCl TEA·HCl Intermediate1->TEA_HCl TEA Base (TEA) TEA->SulfonylChloride SC_input Azetidine-1-sulfonyl Chloride SulfonylChloride->SC_input Intermediate carried forward Intermediate2 [Azetidine-SO2(NH3)Cl] SC_input->Intermediate2 Nucleophilic Attack Ammonia NH₃ (Ammonia) Ammonia->Intermediate2 Product This compound Intermediate2->Product - Cl⁻, - H⁺ HCl HCl Intermediate2->HCl

Caption: Reaction mechanism for the two-step synthesis.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a 5 mmol scale. All operations involving volatile and hazardous reagents must be conducted within a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (mmol)Mass/VolumeSupplier Ref.
Azetidine HydrochlorideC₃H₇N·HCl93.555.0468 mgTCI (A2451)[3]
Sulfuryl ChlorideSO₂Cl₂134.975.50.41 mL (742 mg)Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.1911.01.53 mL (1.11 g)Fisher Sci.
Dichloromethane (DCM)CH₂Cl₂84.93-25 mLVWR
Ammonium Hydroxide (28-30%)NH₄OH35.04~15010 mLJ.T. Baker
Sodium Sulfate (anhydrous)Na₂SO₄142.04-~5 gEMD
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Synthesis Workflow

Synthesis_Workflow Setup 1. Setup & Inerting - Assemble dry glassware - Add Azetidine·HCl, DCM, TEA Cooling 2. Cooling - Cool reaction mixture to 0 °C in an ice bath Setup->Cooling Addition 3. SO2Cl2 Addition - Add SO2Cl2 in DCM dropwise - Maintain T < 5 °C Cooling->Addition Stirring1 4. Reaction - Stir at 0 °C for 1 hour - Warm to RT, stir for 2 hours Addition->Stirring1 Amination 5. Amination - Cool back to 0 °C - Add aq. NH4OH slowly Stirring1->Amination Stirring2 6. Reaction - Stir vigorously at RT overnight (12-16 h) Amination->Stirring2 Workup 7. Work-up - Separate layers - Extract aqueous layer with DCM Stirring2->Workup Purification 8. Purification - Dry combined organics (Na2SO4) - Concentrate in vacuo - Purify by column chromatography Workup->Purification Characterization 9. Characterization - Obtain NMR, FTIR, MS data - Assess purity and yield Purification->Characterization

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add azetidine hydrochloride (468 mg, 5.0 mmol) and 15 mL of anhydrous dichloromethane (DCM).

  • Basification: Cool the suspension in an ice-water bath to 0 °C. Add triethylamine (1.53 mL, 11.0 mmol) dropwise to the stirring suspension. The salt will react to form the free base of azetidine, which is soluble in DCM. Stir for 15 minutes at 0 °C. Causality: The base is required to deprotonate the azetidinium salt to the reactive free amine and to neutralize the HCl generated in the subsequent step.

  • Sulfonyl Chloride Formation: In a separate dry vial, dilute sulfuryl chloride (0.41 mL, 5.5 mmol) with 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the sulfuryl chloride solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions or degradation of the strained azetidine ring.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

  • Amination: Cool the reaction mixture back down to 0 °C using an ice-water bath. Slowly and carefully add 10 mL of concentrated ammonium hydroxide (28-30%) dropwise. Warning: This addition is exothermic and will cause bubbling. Ensure slow addition and efficient stirring.

  • Final Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature overnight (12-16 hours) to ensure complete conversion of the sulfonyl chloride intermediate.

  • Work-up: Transfer the mixture to a 250 mL separatory funnel. Separate the organic (DCM) layer. Wash the aqueous layer twice with 25 mL portions of DCM. Combine all organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a white solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆): δ ppm ~7.0 (s, 2H, -SO₂NH₂ ), 3.8-4.0 (t, 4H, -CH₂ -N-CH₂ -), 2.1-2.3 (quintet, 2H, -CH₂-CH₂ -CH₂-). Note: The NH₂ peak is broad and its shift is solvent/concentration dependent.[4]
¹³C NMR (101 MHz, DMSO-d₆): δ ppm ~52.0 (C2, C4 of azetidine), ~16.0 (C3 of azetidine).
FTIR ν_max (cm⁻¹): 3350-3250 (N-H stretch, asymmetric and symmetric), 1320-1300 (S=O stretch, asymmetric), 1150-1130 (S=O stretch, symmetric), 915-895 (S-N stretch).[5]
HRMS (ESI) m/z [M+H]⁺ calculated for C₃H₉N₂O₂S⁺: 137.0434; found: 137.04XX. Molecular Weight: 136.17.[6]

Safety & Handling Precautions

All researchers must adhere to standard laboratory safety protocols. The following points highlight specific hazards associated with this synthesis:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8]

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.[9][10]

  • Sulfuryl Chloride: Is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle with extreme care, using dry glassware and syringes/cannulas for transfer.[9]

  • Azetidine Hydrochloride: Causes skin and serious eye irritation. Avoid inhalation of dust.[3]

  • Triethylamine: Is a flammable liquid and is corrosive.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][10]

References

  • Zhang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(1), 133. Available from: [Link]

  • Cherkupally, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5947-6003. Available from: [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(43), 17747–17753. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for an experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. Retrieved from [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]

  • Xu, J.X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37, 2221-2234. Available from: [Link]

  • Al-Masoudi, N. A. (2022). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. Available from: [Link]

  • Chem Explained. (2020, November 19). Azetidine: Basicity and Preparation. YouTube. Retrieved from [Link]

  • Singh, G. (2022). Azetidine Synthesis. Elsevier.
  • Britton, J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 225-246. Available from: [Link]

  • Smith, R. T., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 13, 911–918. Available from: [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1263821. Available from: [Link]

  • Ilas, J., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules, 18(4), 4348-4366. Available from: [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols: Azetidine-1-sulfonamide as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine-1-sulfonamide

In the landscape of modern drug discovery and organic synthesis, the demand for three-dimensional, sp³-rich molecular scaffolds has never been greater. These structures offer a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing novel intellectual property. The azetidine ring, a four-membered saturated heterocycle, has emerged as a premier "privileged scaffold" in this context.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and well-defined conformational rigidity provide chemists with a powerful tool to orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets.[3][4]

This guide focuses on This compound , a bifunctional building block that marries the structural advantages of the azetidine core with the unique electronic and synthetic utility of a primary sulfonamide. The sulfonamide group is not merely a passive linker; its strong electron-withdrawing nature modulates the reactivity of the azetidine nitrogen, and it serves as a versatile handle for a host of synthetic transformations. This document provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, complete with detailed, field-proven protocols for its use.

Synthesis of the this compound Building Block

While this compound is commercially available, understanding its synthesis provides insight into its stability and handling.[5] A common laboratory-scale preparation involves the reaction of 1,3-dihalopropanes with a sulfonamide under basic conditions, which proceeds via a double N-alkylation and cyclization.[6]

A representative synthetic pathway is the reaction of 1,3-dibromopropane with benzenesulfonamide in the presence of a strong base, followed by reductive cleavage of the phenyl group to yield the parent this compound.[6] The initial sulfonamide acts as both the nitrogen source and a protecting group that facilitates the cyclization.

cluster_synthesis Synthesis Workflow 1,3-Dihalopropane 1,3-Dihalopropane Intermediate N-(3-halopropyl)sulfonamide 1,3-Dihalopropane->Intermediate Sulfonamide Sulfonamide Sulfonamide->Intermediate Cyclization Intramolecular Cyclization (Base) Intermediate->Cyclization ProtectedAzetidine N-Sulfonylazetidine Cyclization->ProtectedAzetidine Deprotection Reductive Cleavage ProtectedAzetidine->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: General workflow for the synthesis of azetidine scaffolds.

Core Synthetic Transformations and Mechanistic Insights

This compound is a versatile precursor for generating libraries of densely functionalized molecules. The primary point of diversification is the sulfonamide nitrogen, which can undergo selective N-alkylation and N-arylation.

N-Alkylation of this compound

The direct N-alkylation of the sulfonamide provides a straightforward entry into N-alkyl-N-(azetidin-1-yl)sulfonamides. The sulfonamide proton is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion, which then displaces a leaving group on an alkyl electrophile.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. While strong bases like NaH or KHMDS are effective, milder carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often sufficient and introduce fewer side reactions. Cesium carbonate is particularly effective due to the high solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the resulting anion.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is preferred to dissolve the sulfonamide salt and promote the Sₙ2 reaction mechanism.

  • Electrophile: Primary and secondary alkyl halides or triflates are suitable alkylating agents. Hindered electrophiles may require more forcing conditions or alternative catalytic methods.[7][8]

N-Arylation: Accessing Biologically Relevant Scaffolds

The construction of N-aryl sulfonamides is a cornerstone transformation in medicinal chemistry. Modern palladium- and copper-catalyzed cross-coupling reactions provide reliable and general methods for the N-arylation of this compound.

This is arguably the most versatile method for forming C-N bonds. The reaction couples the sulfonamide with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10]

Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex OA_label Oxidative Addition Amide_Complex Ar-Pd(II)-N(SO₂R')R(L)₂ OA_Complex->Amide_Complex Coupling_label Ligand Exchange (Base) Amide_Complex->Pd0 Product Ar-NR(SO₂R') Amide_Complex->Product RE_label Reductive Elimination

Sources

The Azetidine-1-Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a prized scaffold in medicinal chemistry. When integrated into a sulfonamide structure, the resulting azetidine-1-sulfonamide moiety offers a unique combination of conformational rigidity, metabolic stability, and three-dimensional character that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties of drug candidates. This comprehensive guide provides an in-depth exploration of the applications of the this compound scaffold in drug discovery and design. We will delve into the rationale behind its use, detailed synthetic protocols for the creation of derivative libraries, and robust bioassay methodologies for their evaluation in diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Introduction: The Rise of a Strained Scaffold

For decades, the inherent ring strain of the azetidine moiety led to its underutilization in drug design, with chemists often favoring more traditional five- and six-membered heterocyclic systems. However, a modern appreciation for the benefits of incorporating sp³-rich, three-dimensional scaffolds into drug candidates has brought the unique properties of azetidines to the forefront. These heterocycles can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for chemical diversification, all while reducing lipophilicity compared to more common saturated analogues.[1]

The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, known for its ability to form key hydrogen bond interactions with biological targets.[2][3][4] The fusion of the azetidine ring with a sulfonamide creates the this compound core, a structure that synergistically combines the advantageous properties of both components. This guide will specifically explore the design, synthesis, and application of molecules built around this promising scaffold.

Core Concepts: Why this compound?

The strategic incorporation of an this compound motif into a drug candidate is driven by several key principles of modern medicinal chemistry:

  • Structural Rigidity and Pre-organization: The constrained nature of the four-membered ring reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity.

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce the lipophilicity of a molecule, which are critical parameters for favorable pharmacokinetics. Furthermore, the N-sulfonyl group can be modulated to fine-tune electronic and steric properties.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or other heterocyclic systems, leading to an improved in vivo half-life.

  • Bioisosteric Replacement: The this compound group can serve as a bioisostere for other chemical functionalities, such as amides or larger ring systems. This allows for the exploration of new chemical space and the potential to overcome liabilities associated with the original moiety, such as poor metabolic stability or off-target effects.

  • Novel Chemical Space: The three-dimensional nature of the azetidine scaffold provides access to a largely underexplored area of chemical space, increasing the probability of identifying novel and potent interactions with biological targets.

Synthetic Strategies: Accessing this compound Derivatives

The synthesis of substituted azetidines can be challenging due to their ring strain. However, several reliable methods have been developed to access the this compound core and its derivatives. A general and versatile approach involves a multi-step sequence starting from a readily available amino alcohol.

Protocol 1: General Synthesis of N-Aryl/Alkyl-azetidine-1-sulfonamides

This protocol outlines a common pathway for the synthesis of this compound derivatives, which can be adapted for the creation of a diverse chemical library.

Workflow Diagram:

cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Sulfonylation Amino Alcohol Amino Alcohol N-Protected Amino Alcohol N-Protected Amino Alcohol Amino Alcohol->N-Protected Amino Alcohol Boc Anhydride or Fmoc-Cl N-Protected Amino Mesylate/Tosylate N-Protected Amino Mesylate/Tosylate N-Protected Amino Alcohol->N-Protected Amino Mesylate/Tosylate MsCl or TsCl, Base (e.g., TEA) N-Protected Azetidine N-Protected Azetidine N-Protected Amino Mesylate/Tosylate->N-Protected Azetidine Strong Base (e.g., NaH) Intramolecular SN2 Azetidine Salt Azetidine Salt N-Protected Azetidine->Azetidine Salt Strong Acid (e.g., TFA or HCl) This compound This compound Azetidine Salt->this compound R-SO2Cl, Base (e.g., Pyridine or TEA)

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Protection of the Amino Alcohol:

    • Rationale: The initial amino alcohol is protected to prevent side reactions during the subsequent activation and cyclization steps. The choice of protecting group (e.g., Boc, Fmoc) will depend on the overall synthetic strategy and the desired deprotection conditions.

    • Procedure: Dissolve the starting amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for example, triethylamine (TEA, 1.2 eq), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Activation of the Hydroxyl Group:

    • Rationale: The primary hydroxyl group is converted into a good leaving group (mesylate or tosylate) to facilitate intramolecular nucleophilic substitution by the protected amine in the subsequent cyclization step.

    • Procedure: Dissolve the N-protected amino alcohol (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) or p-toluenesulfonyl chloride (TsCl, 1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to yield the N-protected amino mesylate/tosylate, which can often be used in the next step without further purification.

  • Intramolecular Cyclization to Form the Azetidine Ring:

    • Rationale: A strong, non-nucleophilic base is used to deprotonate the protected amine, which then acts as an intramolecular nucleophile to displace the mesylate or tosylate, forming the strained four-membered azetidine ring.

    • Procedure: Add the N-protected amino mesylate/tosylate (1.0 eq) dissolved in a polar aprotic solvent like THF or dimethylformamide (DMF) to a suspension of a strong base, such as sodium hydride (NaH, 1.5 eq), at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude N-protected azetidine by column chromatography.

  • Deprotection of the Azetidine Nitrogen:

    • Rationale: The protecting group on the azetidine nitrogen is removed to allow for the subsequent sulfonylation.

    • Procedure: Dissolve the N-protected azetidine in a suitable solvent. For a Boc group, use a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane. For an Fmoc group, use a solution of piperidine in DMF (e.g., 20% v/v). Stir the reaction at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The resulting azetidine salt is often used directly in the next step.

  • Sulfonylation of the Azetidine:

    • Rationale: The free azetidine amine is reacted with a sulfonyl chloride to form the final this compound product. The choice of sulfonyl chloride determines the R-group on the sulfonamide and is a key point for library diversification.

    • Procedure: Suspend the azetidine salt (1.0 eq) in anhydrous DCM or THF. Add a base such as pyridine or triethylamine (2.5 eq) and cool the mixture to 0 °C. Add the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq) dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate. Purify the final this compound derivative by column chromatography or recrystallization.

Applications and Bioassay Protocols

The versatility of the this compound scaffold has led to its application in a variety of therapeutic areas. Below are detailed protocols for evaluating derivatives in three distinct areas: oncology, infectious diseases, and as enzyme inhibitors.

Application in Oncology: Inhibition of STAT3 Signaling

Background: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers. Its inhibition represents a promising therapeutic strategy. Azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

  • Principle: EMSA is a technique used to study protein-DNA interactions. It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[5][6][7] The inhibition of STAT3 binding to its DNA consensus sequence by a test compound can be visualized as a decrease in the intensity of the shifted band.

Workflow Diagram:

cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Electrophoresis & Detection Nuclear Extract\n(containing active STAT3) Nuclear Extract (containing active STAT3) Labeled DNA Probe\n(STAT3 consensus sequence) Labeled DNA Probe (STAT3 consensus sequence) Test Compound\n(this compound derivative) Test Compound (this compound derivative) Incubation Incubation Native PAGE Native PAGE Incubation->Native PAGE Load samples Nuclear Extract Nuclear Extract Nuclear Extract->Incubation Test Compound Test Compound Test Compound->Incubation Labeled DNA Probe Labeled DNA Probe Labeled DNA Probe->Incubation Added last Detection Detection Native PAGE->Detection Autoradiography or Fluorescence Imaging cluster_0 Preparation cluster_1 Serial Dilution & Inoculation cluster_2 Incubation & Analysis Test Compound Stock Test Compound Stock Serial Dilution of Compound Serial Dilution of Compound Test Compound Stock->Serial Dilution of Compound Bacterial Inoculum\n(0.5 McFarland standard) Bacterial Inoculum (0.5 McFarland standard) Inoculation of Wells Inoculation of Wells Bacterial Inoculum\n(0.5 McFarland standard)->Inoculation of Wells 96-Well Plate with\nGrowth Medium 96-Well Plate with Growth Medium 96-Well Plate with\nGrowth Medium->Serial Dilution of Compound Serial Dilution of Compound->Inoculation of Wells Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of Wells->Incubation (37°C, 18-24h) Visual Inspection for Turbidity Visual Inspection for Turbidity Incubation (37°C, 18-24h)->Visual Inspection for Turbidity Determine MIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates of interest.

    • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI). [8][9][10][11]

  • Preparation of Bacterial Inoculum:

    • Rationale: A standardized inoculum density is crucial for the reproducibility of the assay.

    • Procedure: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution:

    • Rationale: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate to determine the concentration range over which it inhibits bacterial growth.

    • Procedure: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row. Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Procedure: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final test values. Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Procedure: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation and Interpretation:

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Azetidine-Sulfonamide 1416
Azetidine-Sulfonamide 2>64>64
Vancomycin (Control)1>64
Ciprofloxacin (Control)0.250.015

Self-Validating System: The assay includes a sterility control (broth only, no bacteria) and a growth control (broth with bacteria, no compound). The growth control must show clear turbidity, and the sterility control must remain clear. Additionally, running standard antibiotics with known MIC ranges for the reference strains validates the experimental setup and the susceptibility of the bacterial strains.

Application as Enzyme Inhibitors: Carbonic Anhydrase Inhibition

Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are established drug targets for various conditions, including glaucoma, epilepsy, and cancer. The sulfonamide moiety is the classic pharmacophore for CA inhibitors.

Protocol 4: Stopped-Flow CO₂ Hydrase Assay

  • Principle: This is a direct and accurate method to measure the catalytic activity of CAs. [12][13][14]The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. The reaction is initiated by the rapid mixing of a CO₂ solution with a buffer solution containing the enzyme and a pH indicator in a stopped-flow instrument. The rate of pH change is proportional to the enzyme's activity, and the inhibition can be quantified by measuring the reduction in this rate in the presence of an inhibitor.

Workflow Diagram:

cluster_0 Reagent Preparation cluster_1 Stopped-Flow Measurement cluster_2 Data Analysis Syringe A:\nBuffer, CA Enzyme,\nInhibitor, pH Indicator Syringe A: Buffer, CA Enzyme, Inhibitor, pH Indicator Rapid Mixing Rapid Mixing Syringe A:\nBuffer, CA Enzyme,\nInhibitor, pH Indicator->Rapid Mixing Syringe B:\nCO2-Saturated Solution Syringe B: CO2-Saturated Solution Syringe B:\nCO2-Saturated Solution->Rapid Mixing Monitoring Absorbance/Fluorescence\nChange of pH Indicator Monitoring Absorbance/Fluorescence Change of pH Indicator Rapid Mixing->Monitoring Absorbance/Fluorescence\nChange of pH Indicator Calculate Initial Rate Calculate Initial Rate Monitoring Absorbance/Fluorescence\nChange of pH Indicator->Calculate Initial Rate Determine IC50 / Ki Determine IC50 / Ki Calculate Initial Rate->Determine IC50 / Ki

Caption: Workflow for the stopped-flow carbonic anhydrase activity assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Buffer: Prepare a buffer with a pH indicator, for example, a Tris buffer containing phenol red. The buffer should have a pH where the indicator shows a significant color change upon a slight pH drop (e.g., pH 8.3).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform of interest (e.g., hCA II) in the buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives in the buffer.

    • CO₂ Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled deionized water.

  • Stopped-Flow Measurement:

    • Rationale: A stopped-flow instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction kinetics on a millisecond timescale.

    • Procedure: Load one syringe of the stopped-flow instrument with the buffer containing the CA enzyme, the pH indicator, and the test inhibitor at a specific concentration (or vehicle for the control). Load the second syringe with the CO₂-saturated water. The instrument rapidly injects and mixes the two solutions, and the change in absorbance of the pH indicator is monitored over time by a spectrophotometer.

  • Data Acquisition and Analysis:

    • Rationale: The initial rate of the reaction is determined from the slope of the absorbance change versus time. The inhibition is quantified by comparing the rates in the presence and absence of the inhibitor.

    • Procedure: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The percentage of inhibition is calculated for each concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Data Presentation and Interpretation:

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Azetidine-Sulfonamide 3150.512.325.65.8
Azetidine-Sulfonamide 4250.289.7150.445.3
Acetazolamide (Control)25012255.7

Self-Validating System: The assay is validated by running a control reaction without the enzyme to measure the slow, uncatalyzed rate of CO₂ hydration. A standard, potent CA inhibitor like acetazolamide is used as a positive control to confirm the responsiveness of the assay. The linearity of the initial rate with enzyme concentration should also be established.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural and physicochemical properties offer a compelling strategy to address some of the most pressing challenges in drug discovery, including the need for improved potency, selectivity, and pharmacokinetic profiles. The detailed synthetic and bioassay protocols provided in this guide offer a robust framework for researchers to explore the potential of this privileged motif in their own drug discovery programs. As our understanding of the subtle interplay between three-dimensional molecular architecture and biological activity continues to grow, we anticipate that the this compound core will feature prominently in the next generation of innovative therapeutics.

References

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Electrophoretic Mobility Shift Assay (EMSA): Principle, Procedure, Application, Troubleshooting, Controls, and Limitations. The Science Notes. [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Springer Nature. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. [Link]

  • Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. American Society for Microbiology. [Link]

  • M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems. Clinical and Laboratory Standards Institute. [Link]

  • Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]

  • Principles and problems of the electrophoretic mobility shift assay. PubMed. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. [Link]

  • Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Principles and problems of the electrophoretic mobility shift assay. ResearchGate. [Link]

  • Electrophoretic Mobility Shift Assay. Theory, pros, cons, & controls!. YouTube. [Link]

  • A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. World Journal of Pharmaceutical Research. [Link]

  • Principle and Protocol of EMSA. Creative BioMart. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocycles Using Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a saturated four-membered nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique advantages in drug design, including conformational rigidity, improved metabolic stability, and novel intellectual property space. The attachment of a sulfonamide group to the azetidine nitrogen (azetidine-1-sulfonamide) significantly modulates its chemical reactivity, transforming it into a versatile and powerful building block for the synthesis of more complex, novel heterocyclic systems. This guide provides an in-depth exploration of key synthetic methodologies that leverage the unique properties of this compound, including strain-driven ring-expansion reactions and nucleophilic ring-opening strategies. We offer detailed, field-proven protocols, explain the causality behind experimental choices, and provide visual diagrams to illuminate reaction pathways, empowering researchers to harness this potent synthon in their drug discovery programs.

The this compound Motif: A Nexus of Strain and Activation

The utility of this compound as a synthetic intermediate stems from a combination of factors. The four-membered ring is inherently strained (approx. 25 kcal/mol), providing a thermodynamic driving force for reactions that lead to larger, more stable ring systems.[1] The electron-withdrawing nature of the N-sulfonyl group further activates the ring by:

  • Enhancing Electrophilicity: The sulfonamide group polarizes the C-N bonds, making the ring carbons more susceptible to nucleophilic attack.

  • Stabilizing Intermediates: It can stabilize anionic or radical intermediates formed during bond cleavage.

  • Serving as a Protecting Group: The sulfonamide is robust under many reaction conditions but can often be removed if the free secondary amine is the desired target.[2]

The strategic exploitation of these features allows for the transformation of simple azetidine precursors into a diverse array of larger and more complex heterocyclic scaffolds. Sulfur-containing functional groups, particularly sulfonamides, are prevalent in a wide range of approved drugs, making these synthetic routes directly relevant to modern medicinal chemistry.[3]

Core Synthetic Methodology I: Strain-Driven Ring Expansion

One of the most powerful applications of azetidine-1-sulfonamides is their use in ring-expansion reactions. These transformations leverage the release of ring strain to construct larger, often medium-sized, heterocyclic frameworks that are challenging to synthesize via traditional cyclization methods.[4] Palladium-catalyzed hydrogenation/hydrogenolysis is a particularly effective strategy for promoting the selective cleavage of a benzylic C-N bond within the azetidine ring, initiating a cascade that results in a larger ring.

Mechanistic Rationale

The key to this transformation is the selective hydrogenolysis of a C-N bond.[4] For this to occur efficiently, the carbon atom must be activated, typically by being in a benzylic position. The reaction is believed to proceed via oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis. In substrates with specific substitutions, this initial C-N bond cleavage precedes hydrogenation of other functionalities, leading to a ring-expanded intermediate that subsequently rearranges to the final, stable heterocyclic product.[4] A double benzylic substitution on the azetidine ring has been shown to be a critical requirement for the ring expansion to proceed successfully.[4]

Workflow for Pd-Catalyzed Ring Expansion

cluster_workflow Workflow: Hydrogenative Ring Expansion start Substituted this compound (e.g., Benzo-fused) reaction Reaction Vessel: - Azetidine Substrate - Pd/C (10-20 mol%) - Solvent (EtOH/EtOAc) - H₂ Atmosphere (1-7.5 atm) start->reaction 1. Add Reactants hydrogenation Pressurize with H₂ Stir at RT for 16-24h reaction->hydrogenation 2. Set Conditions workup Reaction Workup: 1. Filter through Celite to remove Pd/C 2. Concentrate under reduced pressure hydrogenation->workup 3. Isolate Crude purification Purification: Silica Gel Column Chromatography workup->purification 4. Purify product Characterized Ring-Expanded Product (e.g., Seven-membered Benzo-sulfonamide) purification->product 5. Analyze

Caption: General workflow for the synthesis of expanded heterocycles.

Detailed Protocol: Synthesis of a Seven-Membered Benzo-Sulfonamide

This protocol is adapted from a demonstrated synthesis of seven-membered benzo-sulfonamides from appropriately substituted azetidine precursors.[4]

Materials:

  • Substituted benzo-fused this compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Ethanol (EtOH) / Ethyl Acetate (EtOAc), 1:1 mixture

  • Hydrogen (H₂) gas cylinder and balloon, or Parr hydrogenator

  • Celite®

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or a pressure-rated reaction vessel, add the substituted this compound (e.g., 100 mg, 1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (10-20 mol%).

  • Solvent Addition: Add the EtOH/EtOAc solvent mixture (e.g., 5 mL) to dissolve/suspend the starting material.

  • Hydrogenation: Securely seal the vessel. Evacuate the atmosphere and backfill with H₂ gas (repeat 3 times). Maintain the H₂ atmosphere (a balloon is sufficient for 1 atm; a Parr apparatus is required for higher pressures, e.g., 7.5 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (venting the H₂ pressure carefully if necessary).

  • Workup: Upon completion, carefully vent the H₂ atmosphere and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure seven-membered benzo-sulfonamide.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Ring Expansion Scope
Starting Material TypeCatalystH₂ PressureProduct Ring SizeTypical YieldReference
Benzo-fused Azetidine (R¹=Ph)10% Pd/C7.5 atm7-membered45-55%[4]
Benzo-fused Aziridine (R¹=Ph)10% Pd/C1 atm6-membered30-69%[4]
Ester-substituted Azetidine10% Pd/C7.5 atmRing-opening96%[4]

Core Synthetic Methodology II: Nucleophilic Ring-Opening

The N-sulfonyl-activated azetidine ring is susceptible to cleavage by a variety of nucleophiles. This reaction provides a powerful route to densely functionalized, chiral acyclic amines, which are valuable synthetic intermediates in their own right.[2] The regioselectivity of the ring-opening is a critical consideration and is influenced by the substitution pattern on the azetidine ring.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The N-sulfonyl group activates the azetidine, making it susceptible to attack. In the presence of a suitable catalyst, such as a chiral phosphoric acid, the reaction can be rendered enantioselective in the case of meso-azetidines, leading to a desymmetrization of the starting material.[2] The catalyst is proposed to activate the azetidine ring, facilitating the nucleophilic attack and controlling the stereochemical outcome.

cluster_mechanism Mechanism: Nucleophilic Ring-Opening start N-Sulfonyl Azetidine activated_complex Activated Complex [Azetidine-Catalyst] start->activated_complex Activation nucleophile Nucleophile (Nu-H) e.g., Thiol, Alcohol, Cyanide transition_state nucleophile->transition_state Attack catalyst Catalyst (Optional, e.g., Chiral Acid) catalyst->activated_complex activated_complex->transition_state product Ring-Opened Product (Functionalized Acyclic Sulfonamide) transition_state->product Ring Opening

Caption: Conceptual pathway for nucleophilic azetidine ring-opening.

Detailed Protocol: Enantioselective Desymmetrization with a Thiol Nucleophile

This protocol is based on a method for the enantioselective opening of N-acyl azetidines using a chiral phosphoric acid catalyst, a principle applicable to N-sulfonyl systems.[2]

Materials:

  • N-Sulfonyl azetidine (1.0 eq)

  • Thiol nucleophile (e.g., 2-mercaptobenzothiazole, 1.2 eq)

  • Chiral Phosphoric Acid Catalyst (e.g., BINOL-derived) (5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried, argon-purged Schlenk tube, add the chiral phosphoric acid catalyst (5 mol%).

  • Reagent Addition: Add the N-sulfonyl azetidine (1.0 eq) followed by anhydrous DCM (to achieve ~0.1 M concentration).

  • Nucleophile Addition: Add the thiol nucleophile (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or chiral HPLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC analysis. Confirm the structure via NMR and HRMS.

Data Summary: Scope of Nucleophilic Ring-Opening
Nucleophile ClassProduct TypeKey FeatureReference
Thiolsγ-Thioalkyl sulfonamidesHigh enantioselectivity with chiral catalysts[2]
Alcohols/Phenolsγ-Alkoxy/Phenoxy sulfonamidesAccess to valuable ether linkages[5]
Cyanideγ-Cyano sulfonamidesIntroduction of a versatile nitrile handle[5]
Indolesγ-Indolyl sulfonamidesC-C bond formation with electron-rich heterocycles[5]
Secondary Phosphine Oxidesγ-Phosphinoyl sulfonamidesFormation of P-C bonds[5]

Core Synthetic Methodology III: The Aza Paternò-Büchi Reaction

While this guide focuses on using azetidine-1-sulfonamides, their synthesis is a critical prerequisite. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for constructing the N-sulfonyl azetidine ring.[6] The N-sulfonyl group is particularly effective for this transformation, as it activates the imine for the cycloaddition.

Mechanistic Rationale

The reaction is initiated by the photochemical excitation of the N-sulfonylimine using UV light, often in the presence of a photosensitizer.[7] The excited imine then undergoes a [2+2] cycloaddition with an alkene partner. This reaction can proceed with high regio- and stereoselectivity, enabling the rapid assembly of complex azetidine scaffolds from simple starting materials.[6][7] The choice of N-sulfonyl group can influence the reaction pathway, potentially diverting it from a [4+2] to a [2+2] cycloaddition.[7]

Detailed Protocol: Photosensitized [2+2] Cycloaddition

Materials:

  • N-Sulfonylimine (1.0 eq)

  • Alkene (1.5-5.0 eq)

  • Photosensitizer (e.g., Xanthone, 10 mol%)

  • Acetonitrile (MeCN), degassed

  • Photoreactor equipped with appropriate wavelength lamp (e.g., 350 nm)

Procedure:

  • Solution Preparation: In a quartz reaction tube, dissolve the N-sulfonylimine (1.0 eq) and the photosensitizer (10 mol%) in degassed MeCN.

  • Alkene Addition: Add the alkene (1.5-5.0 eq) to the solution.

  • Irradiation: Seal the tube and place it in the photoreactor. Irradiate the mixture while stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Upon completion, remove the tube from the reactor and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the N-sulfonyl azetidine product.

  • Analysis: Characterize the product by NMR and HRMS, and determine the diastereomeric ratio if applicable.

References

  • A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides - PMC - NIH. (2019-11-07). National Institutes of Health. [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Regioselective ring opening reactions of azetidines - ResearchGate. ResearchGate. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. (2023-01-26). ChemRxiv. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Synthesis of Azetidines. Progress in Chemistry. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30). National Institutes of Health. [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Royal Society of Chemistry. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Liverpool John Moores University. [Link]

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013-04-08). Molecules. [Link]

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC - NIH. (2023-07-03). National Institutes of Health. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines - ResearchGate. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011-10-25). HETEROCYCLES. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. (2024-09-30). National Institutes of Health. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. MDPI. [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

  • The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors - PubMed. (2009-08-15). National Institutes of Health. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. National Institutes of Health. [Link]

  • The importance of sulfur-containing motifs in drug design and discovery - PubMed. (2022-02-25). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Azetidine-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity to drug candidates. The functionalization of this strained four-membered ring, however, presents unique synthetic challenges. This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of azetidine-1-sulfonamide derivatives, a powerful strategy for the synthesis of novel, highly functionalized azetidines.

This document moves beyond a simple recitation of procedures to offer a deeper understanding of the underlying principles, enabling researchers to not only apply these methods but also to troubleshoot and adapt them for their specific synthetic targets.

The Strategic Role of the Sulfonamide Activating Group

The nitrogen atom of the azetidine ring is often protected or activated to modulate its reactivity and facilitate synthetic transformations. While carbamates, such as the tert-butyloxycarbonyl (Boc) group, are common, the sulfonamide group offers distinct advantages in the context of palladium-catalyzed cross-coupling.

The strongly electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the azetidine ring. This can have a profound impact on the reactivity of C-H bonds within the ring, potentially facilitating C-H activation processes. Furthermore, in the case of cross-coupling reactions involving a leaving group on the azetidine ring, the sulfonamide can affect the ease of oxidative addition to the palladium catalyst.

It is important to note that the electron-withdrawing character of the sulfonamide can also render the azetidine nitrogen less nucleophilic, which can be a key consideration in reaction design. In some instances, N-sulfonyl aziridines have been reported to be unreactive in certain palladium-catalyzed N-arylation reactions, suggesting that N-sulfonylazetidines may also present unique challenges compared to their N-Boc counterparts.

Following successful cross-coupling, the sulfonamide group can often be removed under specific conditions, providing access to the free amine for further derivatization.

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle. Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIRR R-Pd(II)-R' Ln Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Aryl/Vinyl Halide or Triflate CouplingPartner R'-M CouplingPartner->Transmetal Organoboron, Organotin, Amine, etc.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the azetidine derivative, forming a Pd(II) intermediate. The electron-withdrawing sulfonamide group can influence the rate of this step.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols: A Starting Point for Discovery

The following protocols are intended as a general guide. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

Suzuki-Miyaura Coupling of 3-Iodoazetidine-1-sulfonamides

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. This protocol describes the coupling of a 3-iodothis compound with an arylboronic acid.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common and effective palladium precursors.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are often required for efficient transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 v/v)Aprotic solvents with a small amount of water can enhance reaction rates.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.

Step-by-Step Protocol:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the 3-iodothis compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Experimental_Workflow start Starting Materials (Azetidine, Boronic Acid, Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[1][2] This protocol outlines the N-arylation of this compound itself.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1-3 mol%) or a pre-formed catalyst like G3-XPhosPre-formed catalysts can offer improved activity and reproducibility.
Ligand XPhos, RuPhos, or BrettPhos (2-6 mol%)Bulky biaryl phosphine ligands are essential for this transformation.
Base NaOtBu or LHMDS (1.5-2.5 equivalents)Strong, non-nucleophilic bases are required to deprotonate the sulfonamide.
Solvent Toluene or Dioxane (anhydrous)Aprotic, non-coordinating solvents are preferred.
Temperature 90-120 °CHigher temperatures are often necessary to overcome the lower nucleophilicity of the sulfonamide nitrogen.

Step-by-Step Protocol:

  • In a glovebox or under a robust inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.1-1.3 equiv.), palladium catalyst, ligand, and base in a dry reaction vessel.

  • Add anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by LC-MS until the starting aryl halide is consumed.

  • Cool the reaction, dilute with an appropriate organic solvent, and quench carefully with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling of 3-Haloazetidine-1-sulfonamides

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynylated azetidines.[3]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ (1-5 mol%)A common and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (1-10 mol%)The copper co-catalyst is crucial for the activation of the alkyne.
Base Et₃N or DIPA (as solvent or co-solvent)An amine base is required to deprotonate the alkyne and neutralize the HX formed.
Solvent THF, DMF, or neat amine baseThe choice of solvent can influence reaction rate and solubility.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under milder conditions than other cross-coupling reactions.

Step-by-Step Protocol:

  • To a flask containing the 3-halothis compound (1.0 equiv.) and the copper(I) iodide, add the solvent and the amine base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction at the desired temperature, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure rigorous exclusion of air and moisture.
Insufficiently strong baseFor Suzuki and Buchwald-Hartwig reactions, consider stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Formation of Side Products Homocoupling of the coupling partnerReduce catalyst loading; for Suzuki, ensure the absence of oxygen.
(e.g., biaryls from boronic acids)
Decomposition of Starting Material Reaction temperature too highLower the reaction temperature and increase the reaction time.
Incompatible functional groupsProtect sensitive functional groups prior to the coupling reaction.
Difficulty in Removing Sulfonamide Group Strong N-S bondScreen different deprotection conditions (e.g., Mg/MeOH, Na/naphthalene, dissolving metal reductions).[4][5]

Post-Coupling Modifications: The Utility of the Sulfonamide

A key advantage of the sulfonamide group is its potential for removal, unmasking the azetidine nitrogen for further functionalization. The choice of deprotection conditions is critical to avoid cleavage of the strained azetidine ring.

Common methods for sulfonamide deprotection include:

  • Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia or lithium naphthalenide can be effective.

  • Reductive Cleavage with Magnesium in Methanol: This can be a milder alternative to dissolving metal reductions.[4]

  • Acidic or Basic Hydrolysis: While less common for simple alkyl or aryl sulfonamides, specific sulfonyl groups (e.g., 2-nitrobenzenesulfonyl, nosyl) are designed for easier cleavage under milder conditions.

The successful deprotection strategy will depend on the specific sulfonyl group employed and the functional groups present in the coupled product. It is advisable to perform a small-scale test reaction to optimize deprotection conditions.

Conclusion

Palladium-catalyzed cross-coupling of this compound derivatives represents a powerful and versatile approach to the synthesis of novel, highly substituted azetidines. A thorough understanding of the reaction mechanisms, careful selection of catalysts and reaction conditions, and consideration of the unique electronic properties imparted by the sulfonamide group are essential for success. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore this exciting area of chemical synthesis and to accelerate the discovery of new therapeutic agents.

References

  • Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455–9457.
  • Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455-9457. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes and Protocols: Design and Synthesis of Azetidine-1-sulfonamide-based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes that catalyze the breakdown of proteins and are integral to a vast array of physiological processes.[1] Their dysregulation is a hallmark of numerous pathologies, including viral infections, cancer, and inflammatory diseases, making them a prime target for therapeutic intervention.[1][2] The development of potent and selective protease inhibitors is a cornerstone of modern medicinal chemistry.[3] Among the diverse scaffolds utilized in inhibitor design, the azetidine-1-sulfonamide core has emerged as a promising motif. This guide provides a comprehensive overview of the design principles, synthetic strategies, and evaluation protocols for this important class of molecules.

The strategic incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and chemical reactivity.[4] Its strained ring system can influence the conformation of the inhibitor, pre-organizing it for optimal binding to the protease active site.[5] Furthermore, the sulfonamide moiety is a well-established pharmacophore in protease inhibitor design, often acting as a non-cleavable transition-state isostere that can form crucial hydrogen bond interactions with the enzyme's backbone.[2][6]

This document serves as a detailed technical guide for researchers engaged in the discovery and development of novel protease inhibitors. It outlines the rationale behind the design of this compound-based compounds, provides step-by-step synthetic protocols, and details the necessary assays for evaluating their inhibitory activity.

I. Design Principles and Strategy

The rational design of protease inhibitors is a structure-guided process that aims to maximize binding affinity and selectivity for the target enzyme. The this compound scaffold provides a versatile platform for achieving these goals through systematic structural modifications.

The Role of the Azetidine Ring

The azetidine ring serves multiple purposes in the design of these inhibitors:

  • Conformational Constraint: The rigid, four-membered ring restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding to the protease.[5] This pre-organization can enhance binding affinity.

  • Bioisosteric Replacement: The azetidine moiety can act as a bioisostere for other cyclic or acyclic fragments, such as pyrrolidines or prolines, which are commonly found in protease substrates.[7][8] This substitution can improve pharmacokinetic properties while maintaining or enhancing biological activity.[9][10]

  • Vector for Substituents: The azetidine ring can be functionalized at various positions to introduce substituents that can interact with specific pockets (S1, S2, etc.) of the protease active site, thereby increasing potency and selectivity.

The Significance of the Sulfonamide Moiety

The sulfonamide group is a critical component of this inhibitor class for several reasons:

  • Transition-State Mimicry: The tetrahedral geometry of the sulfonamide sulfur atom mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly within the protease active site.[11]

  • Hydrogen Bonding: The sulfonamide N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the catalytic residues and backbone of the protease.[2][12]

  • Modulation of Physicochemical Properties: The sulfonamide group can influence the solubility, lipophilicity, and metabolic stability of the inhibitor, all of which are crucial for its drug-like properties.[9]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core is essential for optimizing inhibitor potency and selectivity. Key areas for SAR exploration include:

  • Substitution on the Azetidine Ring: Introducing various substituents at the 2-, 3-, and 4-positions of the azetidine ring to probe interactions with the S1, S2, and S3 pockets of the target protease.

  • Variation of the Sulfonamide R-group: Modifying the substituent attached to the sulfonamide nitrogen to optimize interactions with the S1' and S2' pockets.

  • Stereochemistry: The stereochemistry of the azetidine ring and any chiral centers in the side chains can have a profound impact on binding affinity.[12]

The following diagram illustrates the general design strategy for an this compound-based protease inhibitor, highlighting the key components and their intended interactions within the protease active site.

G cluster_inhibitor This compound Inhibitor cluster_protease Protease Active Site Azetidine Azetidine Ring (P2/P3) Sulfonamide Sulfonamide (Transition-State Mimic) Azetidine->Sulfonamide Core Linkage R1 R1 (S2/S3 Pocket Interaction) Azetidine->R1 Substitution R3 R3 (S1 Pocket Interaction) Azetidine->R3 Substitution R2 R2 (S1' Pocket Interaction) Sulfonamide->R2 Substitution Catalytic_Residues Catalytic Residues Sulfonamide->Catalytic_Residues H-Bonding S2_S3 S2/S3 Pocket R1->S2_S3 Binding S1_prime S1' Pocket R2->S1_prime Binding S1 S1 Pocket R3->S1 Binding G cluster_synthesis Synthetic Workflow Start 1,3-Amino Alcohol Protected_AA N-Protected Amino Alcohol Start->Protected_AA Protection Activated_AA Activated Amino Alcohol (OMs/OTs) Protected_AA->Activated_AA Activation Protected_Azetidine N-Protected Azetidine Activated_AA->Protected_Azetidine Cyclization Azetidine Azetidine Protected_Azetidine->Azetidine Deprotection Final_Product This compound Inhibitor Azetidine->Final_Product Sulfonylation Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Final_Product

Sources

Application Note & Protocol: A Multi-faceted Approach to the Analytical Characterization of Azetidine-1-sulfonamide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Azetidine-1-sulfonamide

This compound is a heterocyclic building block increasingly utilized in medicinal chemistry. The azetidine ring can improve pharmacokinetic properties, while the sulfonamide group is a well-established pharmacophore.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity with a high degree of confidence is not merely a quality control metric; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream applications and the final drug product.

Impurities can originate from starting materials, by-products of the synthesis, or degradation.[3] Even trace amounts can possess undesirable toxicological properties or alter the intended biological activity.[4] Therefore, a robust analytical strategy employing orthogonal methods is essential for a comprehensive purity assessment. This guide provides a detailed framework for characterizing this compound, moving beyond simple percentage purity to a holistic understanding of the impurity profile. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigour.[5][6]

The Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which uses multiple methods based on different chemical and physical principles, is the gold standard. This strategy ensures that impurities missed by one technique are detected by another, providing a self-validating system for purity determination.

G cluster_0 Core Purity Assessment cluster_1 Structural Confirmation & Identity cluster_2 Elemental Composition HPLC HPLC-UV (Primary Quantitative Assay & Impurity Profile) GC Headspace GC-FID/MS (Residual Solvents & Volatile Impurities) LCMS LC-MS (Mass Confirmation & Impurity ID) HPLC->LCMS Investigate Unknowns Report Certificate of Analysis (Comprehensive Purity Report) HPLC->Report Consolidate Data GC->Report Consolidate Data NMR NMR (¹H, ¹³C) (Definitive Structure & qNMR) LCMS->Report Consolidate Data NMR->Report Consolidate Data EA Elemental Analysis (CHN/S) (Empirical Formula Verification) EA->Report Consolidate Data Sample This compound (Test Sample) Sample->HPLC Primary Analysis Sample->GC Volatiles Sample->NMR Confirm Structure Sample->EA Verify Formula

Figure 1: Integrated workflow for the comprehensive purity analysis of this compound.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are the cornerstone of purity analysis, providing the quantitative separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for purity assessment of non-volatile organic molecules like this compound. Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The high sensitivity of UV detection and the precision of modern HPLC systems allow for accurate quantification of the main peak and detection of impurities, often at levels below 0.05%.[7][8]

Protocol Validation: The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[5][9][10] This involves assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocol: RP-HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (~1 mg/mL).

    • Test Solution: Prepare the test sample in the same manner as the standard solution.[7]

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for polar to mid-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the C18 stationary phase.
Gradient Elution 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30.1-35 min (5% B)A shallow gradient ensures separation of closely related impurities from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 220 nmWavelength where the sulfonamide chromophore is expected to have significant absorbance.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
  • Data Analysis:

    • The purity is calculated using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any specified or unspecified impurities relative to the main peak area.

Gas Chromatography (GC) for Residual Solvents

Causality: HPLC is unsuitable for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., ethyl acetate, dichloromethane, heptane). Headspace Gas Chromatography (HS-GC) is the ideal technique, as it samples the vapor phase above the sample, avoiding the injection of the non-volatile API onto the GC column.[4] This analysis is guided by ICH Q3C, which sets limits for common solvents.[6]

Experimental Protocol: Headspace GC-MS/FID

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is used for quantification, while MS is used for definitive identification.

  • Sample Preparation:

    • Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) that dissolves the sample but does not interfere with the analysis.

    • Seal the vial immediately.

  • GC Conditions:

ParameterRecommended SettingJustification
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmA 6% cyanopropylphenyl phase provides excellent separation for a wide range of common residual solvents.
Headspace Temp 80 °CSufficient to volatilize solvents without degrading the sample.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minSeparates solvents based on boiling point, from highly volatile (e.g., methanol) to less volatile (e.g., DMF).
Carrier Gas Helium or Hydrogen at ~2.0 mL/minInert carrier gas for GC.
Detector FID at 250 °CUniversal detector for organic compounds, providing a response proportional to the mass of carbon.

Spectroscopic Methods: Identity and Structural Elucidation

While chromatography quantifies purity, spectroscopy confirms that the main peak is indeed this compound and helps identify unknown impurities.

Mass Spectrometry (MS)

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is a critical piece of data for identity confirmation. When impurities are detected in HPLC, LC-MS can provide their molecular weights, offering the first clues to their structures. The fragmentation patterns observed in MS/MS experiments can further elucidate the structure of these unknowns.[3][11] A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[11]

Data Interpretation: For this compound (C₃H₈N₂O₂S, Mol. Wt.: 136.17), a high-resolution mass spectrometer (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 137.0383 in positive ion mode. Any detected impurities will have their own corresponding molecular ions, which can be used to propose elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural elucidation.[12] ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.[13][14] The chemical shifts, signal multiplicities, and integration values confirm the connectivity and relative number of protons, verifying the structure of the main component and potentially identifying impurities if they are present at sufficient levels (>1%). Furthermore, quantitative NMR (qNMR), using a certified internal standard, can determine the absolute purity (assay) of the material without needing a specific reference standard of the compound itself.

Expected ¹H NMR Signals (in DMSO-d₆):

  • -SO₂-NH₂: A broad singlet in the downfield region (~7.0-8.0 ppm).[14]

  • -CH₂-N-SO₂-: A triplet corresponding to the two methylene groups adjacent to the sulfonamide nitrogen.

  • -CH₂-CH₂-CH₂-: A quintet/multiplet for the central methylene group of the azetidine ring.

Elemental Analysis (CHN/S)

Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the sample.[15] This technique serves as a fundamental check of the empirical formula. A significant deviation between the experimentally determined percentages and the theoretical values indicates the presence of impurities, such as inorganic salts or residual solvents that may not be detected by other methods.

Theoretical vs. Experimental Data:

ElementTheoretical % for C₃H₈N₂O₂SAcceptable Experimental Range
Carbon26.46%± 0.4%
Hydrogen5.92%± 0.4%
Nitrogen20.57%± 0.4%
Sulfur23.55%± 0.4%

Summary of Purity Assessment

A comprehensive purity report for a batch of this compound should consolidate data from all orthogonal methods to build a complete and defensible quality profile.

G Validation Method Validation (ICH Q2(R1)) Is the method suitable? Specificity Specificity Can it resolve API from impurities? Validation->Specificity Linearity Linearity & Range Is response proportional to concentration? Validation->Linearity Accuracy Accuracy How close is the measured value to the true value? Validation->Accuracy Precision Precision (Repeatability & Intermediate) How reproducible are the results? Validation->Precision Limits LOD & LOQ What is the smallest amount it can detect/quantify? Validation->Limits Robustness Robustness Is it unaffected by small changes in parameters? Validation->Robustness

Figure 2: Key parameters for the validation of the primary HPLC purity method as per ICH Q2(R1).[5][9]

References

Large-scale synthesis and purification of Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Synthesis and Purification of Azetidine-1-sulfonamide

Abstract

This compound is a valuable saturated four-membered azaheterocycle, serving as a critical building block in medicinal chemistry and drug discovery.[1] Its incorporation into molecular scaffolds can enhance properties such as solubility and metabolic stability.[2] However, the synthesis and purification of this compound on a large scale present unique challenges that necessitate a robust, safe, and reproducible protocol. This document provides a comprehensive guide for the multi-gram synthesis of this compound from azetidine hydrochloride, followed by a detailed purification protocol centered on crystallization. We emphasize the rationale behind key procedural steps, safety considerations for scalable operations, and rigorous quality control measures to ensure the final product's identity and purity.

Foundational Principles: Synthesis Strategy and Rationale

The selected synthetic strategy involves the reaction of a commercially available and stable starting material, azetidine hydrochloride, with sulfuryl chloride (SO₂Cl₂) to form an in situ azetidine-1-sulfonyl chloride intermediate. This intermediate is subsequently reacted with aqueous ammonia to yield the desired this compound.

Causality Behind Experimental Choices:

  • Starting Material: Azetidine hydrochloride is chosen over free azetidine due to its superior stability and ease of handling. Free azetidine is volatile and less stable.[3]

  • Sulfonylating Agent: Sulfuryl chloride is a cost-effective and highly reactive source of the sulfonyl group. Its reactivity necessitates strict temperature control to prevent side reactions.

  • Two-Step, One-Pot Approach: Generating the sulfonyl chloride intermediate and immediately reacting it with ammonia in the same vessel (one-pot) improves process efficiency and minimizes the handling of a potentially unstable intermediate.

  • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is used to neutralize the HCl generated during the formation of the sulfonyl chloride, driving the reaction to completion.

Hazard Analysis and Mitigation in Scalable Synthesis

Scaling chemical reactions requires a heightened awareness of safety protocols. The reagents used in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

ReagentKey HazardsMitigation Strategies
**Sulfuryl Chloride (SO₂Cl₂) **Reacts violently with water, releasing toxic gases (HCl, SO₂).[4] Causes severe skin burns and eye damage.[5] Corrosive.Use in a well-ventilated chemical fume hood. Handle under an inert atmosphere (e.g., Nitrogen). Use moisture-free glassware. Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and a face shield with safety goggles.[6][7]
Azetidine Hydrochloride May cause skin and eye irritation.Handle with standard PPE (gloves, lab coat, safety glasses).
Triethylamine (TEA) Flammable liquid and vapor. Corrosive. Toxic if inhaled.Use in a well-ventilated fume hood away from ignition sources. Wear appropriate gloves and eye protection.
Aqueous Ammonia (NH₄OH) Causes severe skin burns and eye damage. Respiratory irritant.Work in a well-ventilated fume hood. Use appropriate PPE, including respiratory protection if necessary.

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[8] Spills of sulfuryl chloride should be neutralized with a dry agent like sand; DO NOT USE WATER .[8]

Detailed Experimental Protocols

This section is divided into the synthesis, work-up, and purification of this compound.

Part I: Multi-Gram Synthesis of this compound

This protocol is designed for a ~20 g scale and can be adapted accordingly.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Setup Inert Atmosphere (Nitrogen Balloon) cool Cool Reactor to 0 °C (Ice-Water Bath) prep->cool Setup reagents Charge Reactor: - Azetidine HCl - DCM - Triethylamine cool->reagents Setup so2cl2 Slowly Add Sulfuryl Chloride (Maintain T < 5 °C) reagents->so2cl2 Step 1 stir1 Stir at 0 °C for 1h (Formation of Intermediate) so2cl2->stir1 nh3 Slowly Add Aqueous Ammonia (Maintain T < 10 °C) stir1->nh3 Step 2 stir2 Warm to RT Stir for 2h nh3->stir2 separate Separate Organic Layer stir2->separate End of Reaction extract Extract Aqueous Layer with DCM (3x) separate->extract combine Combine Organic Layers extract->combine dry Dry over Na₂SO₄ combine->dry filter Filter and Concentrate (Rotary Evaporator) dry->filter crude Obtain Crude Solid filter->crude

Caption: High-level workflow for the synthesis and isolation of crude this compound.

Reagents and Materials

ReagentMolar Mass ( g/mol )MolesQuantity
Azetidine hydrochloride93.550.21420.0 g
Sulfuryl chloride (SO₂Cl₂)134.970.23515.9 mL (31.7 g)
Triethylamine (TEA)101.190.47165.6 mL (47.7 g)
Dichloromethane (DCM)--400 mL
Ammonium Hydroxide (28-30%)--50 mL
Anhydrous Sodium Sulfate--As needed

Step-by-Step Protocol

  • Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add azetidine hydrochloride (20.0 g, 0.214 mol) and dichloromethane (DCM, 400 mL).

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (65.6 mL, 0.471 mol) to the stirred slurry. Maintain the temperature below 5 °C during the addition.

    • Process Insight: TEA acts as both a base to free the azetidine and to neutralize the HCl produced in the next step. Two equivalents are necessary for this dual role.

  • Sulfonylation: While maintaining the temperature at 0-5 °C, add sulfuryl chloride (15.9 mL, 0.235 mol) dropwise via a dropping funnel over 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of undesired byproducts.

  • Intermediate Formation: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Amination: Slowly add concentrated aqueous ammonia (50 mL) to the reaction mixture. Ensure the internal temperature does not exceed 10 °C.

    • Expertise Note: This step is also highly exothermic. A vigorous reaction will occur as the sulfonyl chloride intermediate is converted to the sulfonamide.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 2 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer three times with 50 mL portions of DCM.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a white to off-white solid.

Part II: Purification by Recrystallization

Crystallization is the most effective method for purifying multi-gram quantities of solid organic compounds, offering high purity and scalability.[9]

Solvent Selection Rationale: The ideal solvent system will dissolve the crude product when hot but result in poor solubility when cold, while impurities remain soluble at all temperatures. For this compound, an Isopropanol/Water system provides excellent results.

Step-by-Step Protocol

  • Dissolution: Place the crude solid into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot isopropanol (e.g., 3-4 mL per gram of crude product) and bring the mixture to a gentle boil on a hot plate.

  • Co-solvent Addition: While hot, add warm water dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few more drops of hot isopropanol until the solution becomes clear again.

    • Trustworthiness Note: This ensures the system is perfectly saturated at high temperature, maximizing yield upon cooling.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield of pure product is 70-85%.

Quality Control and Characterization

Rigorous analytical testing is required to confirm the structure and purity of the final product.

Caption: Quality control workflow for final product validation.

Expected Analytical Data

The following data are representative for confirming the structure of this compound.[10][11][12]

AnalysisExpected ResultInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 7.15 (s, 2H), 3.85 (t, 4H), 2.20 (p, 2H)s: -SO₂NH₂ ; t: -CH₂-N-; p: -CH₂-CH₂ -CH₂-
¹³C NMR (101 MHz, DMSO-d₆)δ 49.5, 16.8δ 49.5: C H₂-N; δ 16.8: -CH₂-C H₂-CH₂-
FT-IR (KBr, cm⁻¹)3350-3250 (N-H stretch), 1320 (asymm. SO₂ stretch), 1145 (symm. SO₂ stretch)Confirms presence of primary sulfonamide group.[11]
LC-MS (ESI+) m/z 137.0 [M+H]⁺Corresponds to the protonated molecular ion.
HPLC Purity >98% (Area Under Curve)Confirms high purity of the isolated material.[13]

Conclusion

This application note details a scalable, robust, and reliable protocol for the synthesis and purification of this compound. By adhering to the outlined safety measures and procedural steps, researchers and drug development professionals can confidently produce multi-gram quantities of this important building block with high purity. The emphasis on crystallization as a purification technique ensures that the process is both economically viable and effective for large-scale applications.

References

Application Notes and Protocols: The Strategic Use of Azetidine-1-sulfonamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," to identify those that bind with high ligand efficiency to a biological target.[2] These initial, often weak-binding hits, serve as high-quality starting points for optimization into potent, selective, and drug-like molecules.[1] A key determinant of success in FBDD is the chemical diversity and quality of the fragment library.[3] In this context, fragments possessing three-dimensional (3D) character are of increasing interest as they can explore protein binding pockets more effectively than their flat, aromatic counterparts, often leading to improved physicochemical properties and novel intellectual property.[1][2]

Azetidine-1-sulfonamide emerges as a fragment of significant strategic value, merging two highly desirable pharmacophoric features: the azetidine ring and the sulfonamide group. The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, provides a rigid, 3D scaffold.[4][5] This inherent rigidity reduces the entropic penalty upon binding and presents well-defined vectors for chemical elaboration, a critical feature for the subsequent hit-to-lead optimization phase.[1][5] Furthermore, the incorporation of an azetidine ring can enhance metabolic stability and aqueous solubility.[6]

The sulfonamide group is a versatile and privileged functional group in medicinal chemistry, present in a wide array of approved drugs.[7] It is a potent hydrogen bond donor and acceptor, capable of forming key interactions within a protein's active site.[8] The combination of the rigid, 3D azetidine core with the potent hydrogen-bonding capabilities of the sulfonamide group makes this compound an exemplary fragment for inclusion in screening libraries.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in an FBDD campaign. We will detail its physicochemical properties, protocols for its integration into screening libraries, a robust biophysical screening cascade for hit identification, and logical, structure-guided strategies for hit-to-lead optimization.

Physicochemical Properties of this compound

This compound is an ideal fragment that aligns well with the widely accepted "Rule of Three," a set of guidelines for selecting fragments with a higher probability of developing into successful leads.

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight 136.17 g/mol < 300 DaEnsures access to a wider range of chemical space and provides ample room for molecular weight increase during optimization.
cLogP -0.1 (estimated)≤ 3Low lipophilicity generally correlates with better aqueous solubility, a crucial factor for biophysical assays.
Hydrogen Bond Donors 2≤ 3Provides hydrogen bonding capability to anchor the fragment in the binding site.
Hydrogen Bond Acceptors 2≤ 3Offers additional points for interaction with the protein target.
Rotatable Bonds 1≤ 3Low number of rotatable bonds reduces the entropic cost of binding, leading to higher ligand efficiency.
3D Shape Non-planarN/AThe puckered azetidine ring provides a distinct 3D vector, allowing for exploration of non-planar binding sites.[1]

Experimental Protocols

Protocol 1: Fragment Library Integration and Quality Control

The integrity of a fragment library is paramount for a successful screening campaign. This protocol outlines the steps for preparing and ensuring the quality of this compound for inclusion in your screening library.

Materials:

  • This compound (commercially available from suppliers such as Fluorochem[9] and Crysdot)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • 96- or 384-well plates

  • LC-MS and ¹H-NMR instrumentation

Procedure:

  • Procurement and Initial Inspection: Obtain this compound from a reputable chemical supplier.[9] Upon receipt, visually inspect the compound for any signs of degradation or impurities.

  • Purity Assessment:

    • LC-MS Analysis: Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water). Analyze by LC-MS to confirm the molecular weight (136.17 g/mol ) and assess purity. The purity should ideally be >95%.

    • ¹H-NMR Spectroscopy: Prepare a solution in a deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H-NMR spectrum to confirm the chemical structure and identify any potential impurities.

  • Solubility Determination:

    • Prepare a stock solution of this compound in anhydrous DMSO, typically at a concentration of 100 mM.

    • Serially dilute the stock solution in the primary screening buffer to determine its aqueous solubility. This is crucial as poor solubility can lead to false negatives or assay artifacts.

  • Plate Preparation:

    • Using an acoustic liquid handler or a calibrated multichannel pipette, dispense the DMSO stock solution into 96- or 384-well plates to create a master plate.

    • Prepare intermediate plates by diluting the master plate with DMSO to the desired concentration for screening.

    • Finally, prepare the assay plates by dispensing a small volume of the intermediate plate into the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to minimize its effect on protein stability and binding.

  • Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent water absorption and degradation.

Protocol 2: Biophysical Screening Cascade for Hit Identification

Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for their detection.[3] A tiered screening approach is recommended to efficiently identify true hits and eliminate false positives.

G cluster_0 Primary Screen (High-Throughput) cluster_1 Secondary Screen (Validation & Characterization) cluster_2 Hit Progression Primary Fragment Library (incl. This compound) TSA Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Primary->TSA Rapid, low protein consumption SPR_primary Surface Plasmon Resonance (SPR) Primary->SPR_primary Higher sensitivity NMR NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC) TSA->NMR Validate binding & map binding site SPR_primary->NMR Validate binding & map binding site ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Determine thermodynamics (Kd, ΔH) Xray X-ray Crystallography NMR->Xray Determine binding mode Hit_to_Lead Hit-to-Lead Optimization ITC->Hit_to_Lead Xray->Hit_to_Lead caption Screening cascade for FBDD. G Validated_Hit Validated Hit (e.g., from NMR) SPR_affinity Surface Plasmon Resonance (SPR) Affinity Determination Validated_Hit->SPR_affinity Determine Ka, Kd, KD ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profile Validated_Hit->ITC Determine KD, ΔH, ΔS Xray X-ray Crystallography 3D Binding Mode Validated_Hit->Xray Visualize interactions SAR Structure-Activity Relationship (SAR) by Analogue Synthesis Xray->SAR caption Hit validation and characterization workflow.

Caption: Workflow for detailed characterization of a confirmed fragment hit.

A. Affinity Determination: Surface Plasmon Resonance (SPR)

SPR can be used to accurately measure the binding affinity (KD) of the fragment.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Binding Analysis: Prepare a dilution series of this compound (e.g., from 1 µM to 1 mM) in running buffer. Inject the fragment solutions over the immobilized protein surface.

  • Data Analysis: Monitor the binding response in real-time. Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).

B. Structural Characterization: X-ray Crystallography

Obtaining a crystal structure of the protein-fragment complex provides invaluable information about the binding mode and key interactions.

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a saturating concentration of this compound.

    • Soaking: If protein crystals are already available, soak them in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

  • Data Collection: Collect X-ray diffraction data from a well-diffracting crystal at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment, revealing its orientation and interactions with the protein.

Hit-to-Lead Optimization Strategies for this compound

The structural information from X-ray crystallography is the foundation for a rational, structure-guided hit-to-lead campaign. The this compound scaffold offers two primary vectors for chemical elaboration: the azetidine nitrogen and the sulfonamide nitrogen.

Caption: Key growth vectors on the this compound scaffold for hit-to-lead optimization.

1. Fragment Growing from the Azetidine Nitrogen (Vector 1):

  • Rationale: The secondary amine of the azetidine ring (if the starting fragment is azetidine itself, which is then sulfonated) or derivatization of the azetidine ring prior to sulfonylation provides a clear vector for growth. This is often directed towards a solvent-exposed region of the binding pocket.

  • Chemistry:

    • N-Alkylation: Reaction with various alkyl halides to introduce hydrophobic or functionalized groups.

    • N-Acylation/Sulfonylation: Formation of amides or secondary sulfonamides to probe for additional hydrogen bond interactions.

    • Reductive Amination: Reaction with aldehydes or ketones to introduce more complex substituents.

2. Fragment Growing from the Sulfonamide Nitrogen (Vector 2):

  • Rationale: The sulfonamide NH₂ group can be elaborated to explore adjacent pockets. This strategy involves synthesizing analogues of this compound with substitutions on the sulfonamide nitrogen.

  • Chemistry:

    • Synthesis of N-substituted analogues: Instead of ammonia, primary or secondary amines can be reacted with azetidine-1-sulfonyl chloride (if available or synthesized) to generate a library of N-substituted azetidine-1-sulfonamides. This allows for the systematic exploration of the chemical space around the sulfonamide.

3. Fragment Merging or Linking:

  • If screening identifies other fragments that bind in close proximity to this compound, a fragment linking strategy can be employed. This involves designing and synthesizing a new molecule that incorporates the key features of both fragments, connected by a suitable linker. This can lead to a dramatic increase in binding affinity. [10] By systematically applying these optimization strategies, the initial low-affinity binding of the this compound fragment can be matured into a high-potency lead compound with desirable drug-like properties.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Schreiber, S. L., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Feula, A. (2013).
  • Pinilla, C., et al. (2020). Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kim, Y., et al. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kumar, A., et al. (2019). A Scaffold-Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Approved drugs derived using the FBDD method. Retrieved from [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Summary for CID 10422. Retrieved from [Link].

  • YouTube. (2020). Azetidine: Basicity and Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinally important acyclic and cyclic sulfonamides. Retrieved from [Link]

  • Kananovich, D., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal.
  • Kumar, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Wang, Y., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances. Retrieved from [Link]

  • Langley, G. J., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Supuran, C. T. (2017). Special Issue: Sulfonamides. Molecules. Retrieved from [Link]

  • Al-Suhaimi, E., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • ResearchGate. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Retrieved from [Link]

  • Jhoti, H., et al. (2022). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

  • ResearchGate. (2012). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Azetidine-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine-1-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide actionable strategies for improving reaction yields and purity. We will delve into the causality behind experimental choices, offering troubleshooting guides and optimized protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of Azetidine-1-sulfonamides.

Q1: What is the most common and direct synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of azetidine (or a substituted azetidine) with an appropriate sulfonylating agent, typically a sulfonyl chloride (R-SO₂Cl), in the presence of a base.[1][2] This is a classic nucleophilic substitution reaction where the azetidine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: What are the most critical parameters influencing the yield of this reaction?

A2: Several factors critically impact the success of the synthesis:

  • Purity of Starting Materials: The purity of both the azetidine and the sulfonyl chloride is paramount. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze, reducing their effectiveness.[3][4]

  • Reaction Temperature: Temperature control is crucial. The initial reaction is often exothermic; therefore, cooling is necessary to prevent side reactions. Subsequently, the reaction may require warming to proceed to completion.[3]

  • Choice of Base and Solvent: The base must be strong enough to scavenge the generated acid but not so strong as to cause degradation or undesired side reactions with the strained azetidine ring. The solvent must be inert to the reactants and capable of dissolving them.[3] Anhydrous, aprotic solvents are highly recommended.

  • Stoichiometry: Precise measurement of reactants is essential. Often, a slight excess of the amine (azetidine) is used to ensure the complete consumption of the more valuable sulfonyl chloride.

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reactions include:

  • Dimerization or Polymerization: At elevated temperatures or high concentrations, the sulfonyl chloride can react with the newly formed sulfonamide, leading to oligomers.[3]

  • Hydrolysis of Sulfonyl Chloride: The presence of water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[3][4]

  • Azetidine Ring-Opening: Although more stable than aziridines, the four-membered azetidine ring is strained. Harsh conditions, such as very strong bases, high temperatures, or acidic pH during workup, can lead to ring-opening, significantly reducing the yield of the desired product.

Q4: Are there more stable alternatives to sulfonyl chlorides?

A4: Yes, sulfonyl fluorides (R-SO₂F) are increasingly used as alternatives.[5][6] They are significantly more stable than sulfonyl chlorides, less susceptible to hydrolysis, and can often be purified via chromatography.[5] While their reactivity is lower, they can be activated under specific conditions to react cleanly with amines, often leading to higher yields and cleaner reaction profiles.[6]

Section 2: Troubleshooting Guide for Low Yields

This guide is structured to help you diagnose and solve specific issues encountered during the synthesis.

Problem 1: Low or No Product Formation (Reaction Stalled)

Q: My TLC/LC-MS analysis shows mostly unreacted starting materials even after extended reaction time. What could be the cause?

A: This issue typically points to problems with reagents or reaction conditions.

  • Possible Cause 1: Degraded or Impure Starting Materials.

    • Troubleshooting: Verify the purity of your azetidine and sulfonyl chloride. Aryl sulfonyl chlorides are often crystalline solids but can be sensitive to moisture.[3] Use a freshly opened bottle or purify the reagent before use. Confirm the identity and purity of the azetidine starting material by NMR or GC-MS.

    • Solution: Use anhydrous solvents (e.g., DCM, THF, Acetonitrile) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]

  • Possible Cause 2: Ineffective Base or Incorrect Stoichiometry.

    • Troubleshooting: The base may be too weak to effectively neutralize the HCl byproduct, leading to the protonation of the azetidine starting material. This protonated amine is no longer nucleophilic, stalling the reaction.

    • Solution: Ensure the base is non-nucleophilic and sufficiently strong. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least one equivalent of the base. Consider a stronger, non-nucleophilic base like DBU if the amine is particularly non-basic. Ensure the base is dry.

  • Possible Cause 3: Suboptimal Temperature.

    • Troubleshooting: Some reactions require an initial period of cooling to control the initial exotherm, followed by gentle heating to drive the reaction to completion.[3]

    • Solution: Monitor the reaction by TLC or LC-MS at different time points and temperatures. Start the reaction at 0 °C, then allow it to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) may be required.

Problem 2: Significant Formation of Side Products

Q: My reaction mixture is complex, with multiple spots on TLC, and the desired product is a minor component. How can I improve selectivity?

A: This indicates that undesired reaction pathways are competing with the main reaction.

  • Possible Cause 1: Dimerization or Polymerization.

    • Troubleshooting: This often occurs when the concentration of the sulfonyl chloride is too high or if the temperature is not controlled during its addition.

    • Solution: Employ a slow, dropwise addition of the sulfonyl chloride (dissolved in the reaction solvent) to the solution of azetidine and base at a low temperature (e.g., 0 °C).[3] This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the amine over side reactions.

  • Possible Cause 2: Azetidine Ring Instability.

    • Troubleshooting: The presence of strong acids or bases, or excessive heat, can promote the cleavage of the C-N bonds in the strained azetidine ring.

    • Solution: Use the mildest effective base. Avoid strong inorganic bases like NaOH or KOH if possible. Maintain moderate temperatures throughout the reaction and workup. During aqueous workup, avoid strongly acidic conditions; use a saturated solution of a mild base like sodium bicarbonate for neutralization.

Problem 3: Difficulty in Product Isolation and Purification

Q: I am losing a significant amount of my product during the workup and purification steps. What can I do?

A: Azetidine-1-sulfonamides can be polar and may require specific handling.

  • Possible Cause 1: High Water Solubility.

    • Troubleshooting: The sulfonamide group and the azetidine nitrogen can make the molecule relatively polar and water-soluble, leading to losses during aqueous extraction.

    • Solution: During the workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Extract with a more polar solvent like ethyl acetate or a mixture of DCM/Isopropanol multiple times. If the product is very polar, consider avoiding an aqueous workup altogether by filtering the reaction mixture to remove the amine-HCl salt and concentrating the filtrate.

  • Possible Cause 2: Difficulty with Chromatographic Purification.

    • Troubleshooting: The polar nature of the product can cause it to streak on silica gel columns, leading to poor separation and recovery.

    • Solution: Consider using a modified mobile phase, such as adding a small amount of triethylamine (~0.1-1%) to the eluent to deactivate the silica and improve peak shape. Alternatively, reversed-phase chromatography (C18) may be more suitable for highly polar compounds.

Section 3: Optimized Experimental Protocol & Data

This section provides a general, optimized protocol for the synthesis of an exemplary this compound.

Step-by-Step Protocol: Synthesis of 1-(Phenylsulfonyl)azetidine
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add azetidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled azetidine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the azetidine starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Data Summary: Effect of Conditions on Yield

The following table summarizes how different reaction parameters can influence the yield of a typical this compound synthesis.

ParameterCondition ACondition BCondition CExpected Outcome
Base Triethylamine (TEA)PyridineSodium HydroxideTEA often provides the best balance of basicity and non-nucleophilicity for high yields. Pyridine is a weaker base and may lead to slower reactions. NaOH is a strong nucleophile and can promote side reactions and ring-opening.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)All are good aprotic choices. DCM is often preferred for its ease of removal and good solubility for many reactants.
Temperature 0 °C to RTRT only50 °CStarting at 0 °C controls the initial exotherm, preventing side products. Running at elevated temperatures can accelerate the reaction but may increase the risk of degradation and side reactions.
Sulfonylating Agent Sulfonyl ChlorideSulfonyl FluorideN/ASulfonyl chlorides are more reactive but less stable. Sulfonyl fluorides are more stable, allowing for cleaner reactions, but may require specific activation or longer reaction times.[5][6]

Section 4: Visual Diagrams

General Synthesis Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Add Azetidine & Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Base (e.g., TEA) C->D E Slowly Add Sulfonyl Chloride D->E F Warm to RT & Stir E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Standard workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low reaction yields.

G Start Low Yield Observed Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Re-purify or Use New Reagents Q1->A1_Yes No Q2 Reaction Conditions Optimal? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Optimize Temp, Time, Base, & Solvent Q2->A2_Yes No Q3 Significant Side Products Formed? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Use Slow Addition at Low Temperature Q3->A3_Yes Yes End Consult Further Literature Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low synthesis yields.

References

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). Medicinal Chemistry Research, 22(10), 4849–4857.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Sulfonamide. (n.d.). Wikipedia.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022). Journal of the American Chemical Society. [Link]

  • Feula, A. (2013).
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022). Journal of the American Chemical Society. [Link]

  • Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. (n.d.). Benchchem.
  • Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry, 37(11), 2793.
  • Azetidine: Basicity and Preparation. (2020). YouTube. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. (n.d.). Benchchem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews, 13(2), 259–272.

Sources

Common side reactions in the synthesis of Azetidine-1-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of azetidine-1-sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these valuable but challenging scaffolds. We address common side reactions, stability issues, and purification difficulties in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of azetidine-1-sulfonamides, from the initial sulfonylation reaction to final purification.

Category 1: Low Yields and Reaction Failures

Question: My N-sulfonylation of azetidine is giving very low to no yield of the desired product. What are the primary causes?

Answer: Low yields in this reaction are typically traced back to two main culprits: inherent instability of the azetidine ring under the reaction conditions and competing side reactions. The considerable ring strain of approximately 25.4 kcal/mol makes the azetidine scaffold susceptible to cleavage.[1]

  • Causality (Why it Happens):

    • Ring Opening: The most common side reaction is the nucleophilic opening of the strained four-membered ring.[2] This can be initiated by the base used for deprotonation, the sulfonyl chloride starting material, or the chloride anion byproduct. The N-sulfonyl group, being strongly electron-withdrawing, can activate the ring, making it even more prone to nucleophilic attack.[3]

    • Polymerization: During cyclization to form the azetidine precursor or under strongly basic conditions for sulfonylation, anionic ring-opening polymerization (AROP) can occur, leading to oligomeric or polymeric byproducts instead of the desired monomeric sulfonamide.[4][5][6]

    • Poor Reactivity of Azetidine: If the azetidine nitrogen is sterically hindered or electronically deactivated by other substituents, its nucleophilicity may be too low for an efficient reaction with the sulfonyl chloride, leading to an incomplete reaction.

  • Troubleshooting (How to Fix It):

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like Proton-Sponge® or 2,6-lutidine instead of more nucleophilic amines like triethylamine or DIPEA. This minimizes the risk of the base itself acting as a ring-opening nucleophile.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of potential ring-opening and polymerization side reactions.

    • Order of Addition: Add the sulfonyl chloride solution slowly to a solution of the azetidine and base. This maintains a low instantaneous concentration of the electrophile, disfavoring side reactions.

    • Solvent Choice: Use aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to avoid potential proton sources that could facilitate acid-catalyzed ring opening.

Question: My crude reaction analysis (TLC, LC-MS) shows multiple products, with a major byproduct corresponding to a ring-opened sulfonamide. How can I suppress this?

Answer: The observation of a γ-aminosulfonamide or related ring-opened product is a classic sign of azetidine ring cleavage. This is particularly prevalent under acidic conditions, which can be inadvertently generated during the reaction or workup.[7][8]

  • Causality (Why it Happens): The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). While a base is added to neutralize this, localized pockets of high acidity can form, especially during addition. The azetidine nitrogen can be protonated, creating a highly activated azetidinium ion. This species is extremely susceptible to nucleophilic attack by any available nucleophile (e.g., chloride ions, water, or even the solvent), leading to irreversible ring opening.[2][8]

  • Troubleshooting (How to Fix It):

    • Optimize Base Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic base are used to efficiently scavenge all generated HCl.

    • Use a Halide Scavenger: In sensitive cases, the addition of silver carbonate or another silver salt can help to sequester chloride ions, preventing them from acting as nucleophiles.

    • Aqueous Workup Conditions: During the workup, avoid strong acidic washes (e.g., 1N HCl).[7] If an acid wash is necessary to remove basic impurities, use a milder, buffered solution like saturated ammonium chloride (NH₄Cl) and perform the extraction quickly at low temperatures.[7]

Diagram 1: Key Side Reaction - Acid-Catalyzed Ring Opening

ring_opening cluster_0 Azetidine Protonation cluster_1 Nucleophilic Attack & Ring Cleavage Azetidine Azetidine-1-sulfonamide Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium + H+ Proton H+ RingOpened Ring-Opened Product (γ-substituted amine) Azetidinium->RingOpened + Nu- Nucleophile Nu-

Caption: Mechanism of acid-catalyzed azetidine ring opening.

Category 2: Purification and Stability

Question: My this compound appears to be degrading during silica gel column chromatography. What's the cause and what are the alternatives?

Answer: This is a very common and frustrating problem. The degradation is caused by the acidic nature of standard silica gel.

  • Causality (Why it Happens): Standard silica gel has a surface pH that is weakly acidic (typically pH 4-5). This acidic environment can catalyze the same ring-opening decomposition pathway described previously.[7] The prolonged contact time as the compound band slowly moves down the column provides ample opportunity for this degradation to occur, resulting in streaking on TLC, low recovery, and impure fractions.

  • Troubleshooting (How to Fix It):

    • Neutralized Silica Gel: Deactivate the silica gel before use. A standard protocol is provided below.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or C18-functionalized silica (reverse-phase chromatography).

    • Rapid Chromatography: Use flash chromatography with slightly more polar solvent mixtures to expedite elution and minimize contact time with the stationary phase.

    • Non-Chromatographic Purification: If possible, purify the compound by recrystallization or precipitation to avoid contact with acidic surfaces altogether.

Table 1: Troubleshooting Summary for this compound Synthesis
Symptom Probable Cause Recommended Solution(s)
Low or no product yieldRing opening by base/nucleophilesUse a non-nucleophilic base (e.g., 2,6-lutidine); run at low temp (0 °C).
PolymerizationAvoid strong bases; maintain low reaction temperature.[4][6]
Multiple spots on TLC/LCMSAcid-catalyzed ring openingUse excess non-nucleophilic base; avoid acidic workup.[7][8]
Product degradation on columnAcidic nature of silica gelUse neutralized silica gel; switch to alumina or reverse phase.[7]
Incomplete reactionLow nucleophilicity of azetidineIncrease reaction time/temperature cautiously; use a more reactive sulfonylating agent.
Category 3: Issues Related to the Azetidine Precursor

Question: I am synthesizing the azetidine ring first via a double Sₙ2 displacement. My yields are low and I see signs of polymerization. Any advice?

Answer: The synthesis of the azetidine core is often as challenging as its subsequent functionalization. The classic approach using a primary amine and a 1,3-dielectrophile (e.g., 1,3-dibromopropane) is notoriously prone to side reactions.

  • Causality (Why it Happens): The initial reaction of the primary amine with the 1,3-dielectrophile forms a γ-haloamine intermediate. This intermediate can either undergo the desired intramolecular cyclization to form the azetidine ring or an intermolecular reaction with another molecule of the primary amine or the γ-haloamine itself. This intermolecular pathway leads directly to dimers, oligomers, and polymers, significantly reducing the yield of the desired cyclic product.[6] Prolonged heating often favors these intermolecular side reactions.[6]

  • Troubleshooting (How to Fix It):

    • High Dilution Conditions: Running the reaction at high dilution (low concentration, e.g., <0.1 M) favors the intramolecular cyclization pathway over the intermolecular one.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields for this type of cyclization by rapidly and uniformly heating the reaction, often shortening reaction times and minimizing byproduct formation.[6]

    • Alternative Cyclization Strategies: Consider alternative, higher-yielding methods for azetidine synthesis, such as the ring contraction of N-sulfonylpyrrolidinones or photocycloadditions, which can provide cleaner access to the core scaffold.[1][9]

Table 2: Influence of N-Substituents on Azetidine Stability under Acidic Conditions
N-Substituent Type Effect on Stability
N-Aryl (e.g., N-phenyl)Prone to acid-mediated decomposition. The azetidine nitrogen is basic enough (pKa ≈ 4.3) to be protonated, initiating ring opening.[8]
N-Heteroaryl (e.g., 2- or 4-pyridyl)Significantly more stable. The azetidine nitrogen lone pair is delocalized into the heteroaryl ring, drastically lowering its basicity (pKa < 0) and preventing protonation.[8]
N-SulfonylGenerally more stable than N-H or N-alkyl azetidines due to the electron-withdrawing nature of the sulfonyl group reducing nitrogen basicity. However, the ring is activated towards nucleophilic attack.[3]
Key Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of Azetidine

This protocol is optimized to minimize ring-opening side reactions.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve azetidine (1.0 eq.) and 2,6-lutidine (1.2 eq.) in anhydrous DCM (to a concentration of ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the desired sulfonyl chloride (1.05 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled azetidine solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and finally, brine. Avoid any acidic wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using chromatography on neutralized silica gel (see Protocol 2).

Protocol 2: Preparation of Neutralized Silica Gel
  • Slurry Preparation: Create a slurry of silica gel in a 1% solution of triethylamine (Et₃N) in your desired chromatography eluent (e.g., ethyl acetate/hexanes).

  • Stirring: Stir the slurry gently for 30 minutes.

  • Packing: Pack the column with this slurry as you normally would.

  • Elution: Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral/basic environment throughout the purification process.

Diagram 2: General Synthetic Workflow

Caption: Recommended workflow for synthesis and purification.

References

Sources

Addressing stability and degradation issues of Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability and degradation challenges associated with this compound. Due to the inherent reactivity of its strained four-membered ring coupled with an activating sulfonamide group, understanding its chemical behavior is critical for experimental success. This guide provides in-depth, evidence-based answers and troubleshooting protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound possesses two key structural motifs that dictate its stability profile: the strained azetidine ring and the sulfonamide functional group.

  • Azetidine Ring Strain: The four-membered azetidine ring has significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger pyrrolidine or piperidine rings.[1] This strain renders the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[2][3]

  • N-Sulfonylation: The attachment of the electron-withdrawing sulfonyl group to the azetidine nitrogen (N-sulfonylation) can activate the ring, making it more prone to cleavage by nucleophiles.[2]

  • Sulfonamide Hydrolysis: The sulfonamide (S-N) bond itself is susceptible to hydrolysis. This degradation pathway is highly pH-dependent and is generally accelerated under acidic conditions.[4][5]

Therefore, the principal concerns are hydrolytic instability, especially in acidic media, leading to either S-N bond cleavage or azetidine ring-opening.

Q2: How should I properly store solid and solution stocks of this compound?

For Solid Compound:

  • Temperature: Store in a tightly sealed container at -20°C for long-term storage. For short-term use, storage at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric contaminants.

  • Light: Protect from light by using amber vials or storing in a dark location. While aliphatic sulfonamides are generally more photostable than their aromatic counterparts, precautionary measures are advised.[5][6]

For Solution Stocks (e.g., in DMSO):

  • Temperature: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use anhydrous, high-purity solvents. DMSO is a common choice.

  • Concentration: Prepare concentrated stock solutions (e.g., 10 mM) which can be diluted into aqueous buffers immediately before use. Do not store in aqueous solutions for extended periods.[7]

Q3: I am observing a new, more polar spot on my TLC/LC-MS after an acidic reaction workup. What could it be?

This is a classic sign of degradation. The increased polarity likely indicates the formation of one of two primary degradation products:

  • Azetidine: Formed from the cleavage of the S-N sulfonamide bond.

  • 3-Halo-1-aminopropane derivatives (if acidic halide is present): Formed from the acid-catalyzed ring-opening of the azetidine moiety.[8]

The presence of water and acid catalyzes both of these degradation pathways. It is crucial to neutralize acidic reaction mixtures promptly and avoid prolonged exposure to acidic conditions during workups and purification.[4]

Q4: Can I use standard silica gel chromatography for purification?

Caution is advised. Standard silica gel is inherently acidic and can catalyze the degradation of this compound on the column, leading to streaking, low recovery, and isolation of byproducts.[7]

Recommendations:

  • Neutralized Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent, typically 0.1-1%).

  • Alternative Media: Consider using neutral alumina or a reverse-phase C18 column for purification.

  • Alternative Purification: If the compound is crystalline, recrystallization is a non-destructive alternative.[7]

Troubleshooting Guides & Protocols

This section provides detailed protocols to diagnose and solve common stability challenges.

Guide 1: Investigating and Mitigating pH-Dependent Degradation

Issue: You suspect your compound is degrading in solution, particularly in buffered media for biological assays or during HPLC analysis.

Causality: The stability of this compound is highly pH-dependent. The azetidine nitrogen's pKa is a critical determinant of its stability; protonation of this nitrogen makes the ring highly susceptible to nucleophilic attack and subsequent opening.[3] This process is accelerated at low pH.[3][9] Similarly, the sulfonamide bond is prone to acid-catalyzed hydrolysis.[4][5]

This forced degradation study helps determine the optimal pH range for your compound.[10]

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 4.0, 7.4, and 9.0). A common choice is a universal buffer or specific buffers like citrate (pH 4.0), phosphate (pH 7.4), and borate (pH 9.0).[11]

  • Incubation: Dilute the DMSO stock into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%). Record this as Time 0 (T=0).

  • Time Points: Incubate samples at a controlled temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching & Analysis: Immediately quench the reaction by diluting the aliquot into a pre-chilled mobile phase or a neutralizing buffer. Analyze the concentration of the remaining parent compound by a validated stability-indicating HPLC method.[12]

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the line gives the degradation rate constant (k), and the half-life (T₁/₂) can be calculated as ln(2)/k.[7]

Data Interpretation Table:

pHExpected StabilityPrimary Degradation Pathway (Hypothesized)
4.0 Low: Rapid degradation expected.Azetidine ring-opening and S-N bond hydrolysis.[3][4]
7.4 Moderate to High: Generally more stable, but buffer components could play a role.Baseline hydrolysis.
9.0 High: Sulfonamides are typically most stable under neutral to alkaline conditions.[13][14] Anionic forms are less prone to hydrolysis.[4]Minimal degradation expected.

Visualization: Troubleshooting Workflow for Instability

Below is a logical workflow to diagnose and address observed instability.

G cluster_0 Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions instability Instability Observed (Low Yield, Extra Peaks) check_pH Check pH of Media (Reaction, Workup, Assay) instability->check_pH check_temp Review Temp. Profile instability->check_temp check_light Check Light Exposure instability->check_light forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) check_pH->forced_degradation acid_lability Acid Lability? forced_degradation->acid_lability photo_lability Photodegradation? forced_degradation->photo_lability thermal_lability Thermal Lability? forced_degradation->thermal_lability use_buffer Use Buffered/Neutral Conditions acid_lability->use_buffer Yes alt_purification Use Neutralized Silica/ Reverse Phase/Crystallization acid_lability->alt_purification Yes protect_light Use Amber Vials/ Work in Dark photo_lability->protect_light Yes control_temp Reduce Temperature/ Minimize Exposure Time thermal_lability->control_temp Yes

Caption: A workflow for troubleshooting this compound instability.

Guide 2: Preventing Degradation During Analytical & Preparative HPLC

Issue: Poor peak shape, loss of material, or appearance of new peaks during HPLC analysis or purification.

Causality: Unbuffered mobile phases, particularly those containing formic acid or trifluoroacetic acid (TFA) to aid ionization for mass spectrometry, can create an acidic on-column environment that degrades the analyte.

Methodology:

  • Column Selection: A C18 reverse-phase column is a standard starting point.

  • Mobile Phase Screening:

    • Acidic: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Expect potential on-column degradation.

    • Buffered Neutral: 10 mM Ammonium Acetate or Ammonium Formate, pH 7.0 (A) and Acetonitrile (B). This is often the best choice for stability.

    • Basic: 0.1% Ammonium Hydroxide in Water (A) and Acetonitrile (B). A good alternative if neutral pH fails.

  • Method Validation: Run your forced degradation samples (from Protocol 1) on the developed method. A true stability-indicating method must be able to resolve the parent peak from all degradation products, impurities, and excipients.[15]

  • Preparative HPLC: If scaling up for purification, use a buffered mobile phase (e.g., ammonium bicarbonate, which can be removed by lyophilization) to prevent product loss.

Visualization: Proposed Degradation Pathways

The diagram below illustrates the two most probable degradation mechanisms under hydrolytic stress.

G cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_products Degradation Products compound This compound hydrolysis_path S-N Bond Cleavage compound->hydrolysis_path ring_opening_path Azetidine Ring Opening compound->ring_opening_path prod1 Azetidine + Sulfamic Acid Derivative hydrolysis_path->prod1 prod2 Ring-Opened Product (e.g., γ-amino alcohol/halide) ring_opening_path->prod2

Caption: Potential degradation pathways for this compound.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Borek, D., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1483–1489. [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. ResearchGate. [Link]

  • Zaman Ashraf, M. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Hori, K., et al. (1983). Study on the thermal decomposition mechanism of azetidine using low pressure pyrolysis method. Semantic Scholar. [Link]

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  • Przybilla, B., et al. (1997). Phototoxicity to sulphonamide derived oral antidiabetics and diuretics. Comparative in vitro and in vivo investigations. PubMed. [Link]

  • Tappe, W., et al. (2013). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. [Link]

  • García-Galán, M.J., et al. (2011). Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Higgins, S. D., et al. (2003). Facile ring cleavage of basic azetidines. ResearchGate. [Link]

  • Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Prieur, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Reed, R. A., & Gauthier, J. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. IVT Network. [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC - NIH. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]

  • Lehmann, L. H., et al. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. PubMed. [Link]

  • Al-Ghamdi, M. S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Taylor, J. G., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

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Sources

Technical Support Center: Optimization of Reaction Conditions for Substituted Azetidine-1-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of azetidine-1-sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their work. Azetidines are privileged structures in medicinal chemistry, offering a unique blend of rigidity, improved solubility, and metabolic stability.[1][2][3][4] The N-sulfonylation of the azetidine ring is a critical step in the synthesis of many advanced intermediates and active pharmaceutical ingredients.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for maximal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of azetidine-1-sulfonamides.

Q1: What is the most common and reliable method for synthesizing azetidine-1-sulfonamides?

The most prevalent and well-established method is the reaction of a substituted azetidine with an appropriate sulfonyl chloride (e.g., arylsulfonyl chloride) in the presence of a base.[5] This nucleophilic substitution reaction is generally robust, but its success is highly dependent on the careful control of reaction parameters to avoid common side reactions. The general scheme is as follows:

  • Reactants : A substituted azetidine (or its salt) and a sulfonyl chloride.

  • Base : A tertiary amine base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine is used to scavenge the hydrochloric acid (HCl) byproduct.[5][6]

  • Solvent : Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are crucial to prevent hydrolysis of the sulfonyl chloride.[5]

Recently, azetidine sulfonyl fluorides (ASFs) have emerged as powerful reagents that react under mild conditions, often with just a weak base like potassium carbonate, offering an alternative with improved stability compared to sulfonyl chlorides.[7][8]

Q2: How do I select the appropriate base for my reaction?

The choice of base is critical for balancing reactivity and minimizing side products. The primary role of the base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Causality Behind Base Selection:

  • Steric Hindrance : For sensitive or sterically hindered azetidines, a bulky, non-nucleophilic base like DIPEA is often superior to triethylamine. While TEA is effective, its smaller size can sometimes allow it to act as a nucleophile, leading to unwanted side reactions.

  • Basicity (pKa) : The base must be strong enough to effectively scavenge the acid but not so strong that it promotes undesired elimination or rearrangement pathways, especially with complex substrates.

  • Substrate Compatibility : If your azetidine starting material is a hydrochloride salt, you will typically need at least two equivalents of the base: one to neutralize the salt and one to scavenge the HCl produced in the reaction.

Base pKa (Conjugate Acid) Key Characteristics & Rationale
Triethylamine (TEA) ~10.7Cost-effective and commonly used. Can be nucleophilic in some cases. Best for simple, robust substrates.
Pyridine ~5.2Less basic than TEA. Can also serve as a solvent. Its nucleophilicity can sometimes catalyze the reaction but may also lead to side products.
DIPEA (Hünig's Base) ~10.7Bulky and non-nucleophilic. An excellent choice for preventing side reactions and for use with sensitive substrates.[9]
Potassium Carbonate (K₂CO₃) ~10.3An inorganic base often used in polar aprotic solvents like acetonitrile or DMF, particularly effective for reactions with more stable azetidine sulfonyl fluorides.[7][8]
Q3: What are the critical parameters for ensuring high reaction yield?

Several factors must be rigorously controlled to achieve high yields and purity.[9]

  • Reagent Quality : Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the unreactive sulfonic acid.[5][10] Always use a fresh or recently purified sulfonyl chloride and ensure the azetidine starting material is pure and dry.

  • Anhydrous Conditions : The presence of water is the most common cause of reaction failure. Use anhydrous solvents, dry all glassware thoroughly (oven or flame-drying), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Temperature Control : The reaction is often exothermic. It is standard practice to add the sulfonyl chloride solution dropwise to the cooled solution (e.g., 0 °C) of the azetidine and base.[9][10] This controls the initial reaction rate, prevents decomposition, and minimizes the formation of side products. After the initial addition, the reaction can be allowed to warm to room temperature.

  • Stoichiometry : Precise measurement of reactants is essential. A slight excess of the amine (1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the valuable sulfonyl chloride.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of azetidine-1-sulfonamides.

Problem 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows predominantly unreacted azetidine starting material.

Logical Troubleshooting Workflow:

start Low Yield: Unreacted Starting Material c1 Is the sulfonyl chloride active? start->c1 c2 Was the reaction run under anhydrous conditions? c1->c2 Yes s1 Solution: Use fresh/purified sulfonyl chloride. Store under inert gas. c1->s1 No c3 Is the base effective? c2->c3 Yes s2 Solution: Use anhydrous solvents. Dry glassware. Run under N₂ or Ar. c2->s2 No c4 Is the reaction temperature adequate? c3->c4 Yes s3 Solution: Check base stoichiometry (use 2+ eq. for HCl salts). Consider a stronger base. c3->s3 No s4 Solution: Allow reaction to warm to RT or heat gently after initial addition at 0°C. c4->s4 No

Caption: Decision tree for troubleshooting low conversion.

Detailed Causality & Solutions:

  • Cause A: Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed to sulfonic acid due to improper storage.[5][10]

    • Solution: Use a freshly opened bottle, purify the existing reagent, or prepare it fresh if possible. Always handle and store sulfonyl chlorides under an inert atmosphere.

  • Cause B: Poor Nucleophilicity of Azetidine: Azetidines with strong electron-withdrawing groups can be poor nucleophiles.

    • Solution: More forcing conditions may be required, such as increasing the reaction temperature (e.g., to 40-60 °C) after the initial addition or extending the reaction time.[9]

  • Cause C: Ineffective Base: If the azetidine is an HCl salt, an insufficient amount of base will result in protonated azetidine, which is not nucleophilic.

    • Solution: Ensure at least two equivalents of base are used for hydrochloride salts. Verify the purity and dryness of the base.

Problem 2: Formation of a Highly Polar Byproduct

Symptoms: A new, highly polar spot appears on the TLC plate (often remaining at the baseline), and the desired product yield is low. Mass spectrometry analysis identifies a mass corresponding to the sulfonic acid of your starting sulfonyl chloride.

Root Cause: This is a classic case of sulfonyl chloride hydrolysis.[5][10] The sulfonyl chloride is reacting with trace water in the reaction mixture instead of the intended azetidine.

Preventative Workflow:

cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution glassware Oven/Flame-Dry Glassware solvents Use Anhydrous Solvents (from a fresh bottle or distilled) glassware->solvents reagents Ensure Azetidine & Base are Dry solvents->reagents atmosphere Assemble Under Inert Atmosphere (N₂ or Ar) reagents->atmosphere addition Add Fresh Sulfonyl Chloride via Syringe atmosphere->addition monitoring Monitor by TLC/LC-MS addition->monitoring

Caption: Workflow for preventing sulfonyl chloride hydrolysis.

Recommended Solutions:

  • Rigorous Anhydrous Technique: Use solvents from a sealed, dry bottle or pass them through a solvent purification system. Ensure all glassware, syringes, and magnetic stir bars are oven-dried (>120 °C) for several hours and cooled in a desiccator or under a stream of inert gas.[10]

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for several minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[10]

Problem 3: Difficulty in Product Purification

Symptoms: The product streaks on a silica gel column, recovery from chromatography is low, or new, more polar impurities appear in the collected fractions.

Root Cause: Azetidines, particularly N-H or N-alkyl substituted ones, are basic and can be sensitive to the acidic nature of standard silica gel.[11] The protonated azetidinium ion is activated towards nucleophilic attack and potential ring-opening, leading to degradation on the column.[11][12]

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (by volume). After stirring, pack the column with this neutralized silica. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.5-1%). This will prevent protonation and degradation of your product.

  • Use Alternative Stationary Phases: If the product is particularly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like C18 (reverse-phase chromatography).

  • Non-Chromatographic Purification: If possible, purify the product by recrystallization or a simple extraction/wash procedure to avoid exposure to silica gel altogether.

Part 3: Experimental Protocols & Characterization

Standard Protocol for N-Sulfonylation of Azetidine

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted azetidine (1.0 eq). If it is a hydrochloride salt, add it at this step.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, ~0.1-0.2 M concentration) via syringe, followed by the base (e.g., DIPEA, 2.2 eq for HCl salts, 1.2 eq for free base).

  • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve the sulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled azetidine mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the azetidine starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on neutralized silica gel.

Characterization Techniques

The successful synthesis of the azetidine-1-sulfonamide should be confirmed by a suite of analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural ElucidationConfirmation of protons and carbons on the azetidine ring and the sulfonyl group. Disappearance of the N-H proton signal (if present in the starting material).[13]
FT-IR Functional Group AnalysisAppearance of strong characteristic S=O stretching bands for the sulfonamide group, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.[13][14]
LC-MS / HRMS Purity and Mass VerificationA single major peak in the LC trace with a mass corresponding to the expected molecular weight of the product. High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition.[5]

References

  • Aggarwal, V. K., et al. (2019). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Moses, J. E., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Moses, J. E., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry. [Link]

  • Couty, F., et al. (2004). Stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. PubMed. [Link]

  • Singh, G. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Smith, M. D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]

  • Li, P., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Watson, D. A., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Klepetářová, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Maruoka, K., et al. (2018). Synthesis of protected azetidines from N-(arylsulfonyl)imines. ResearchGate. [Link]

  • Leonori, D., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC - NIH. [Link]

  • Hillmyer, M. A., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed. [Link]

  • Hartwig, J. F., et al. (2017). Stability of different azetidine esters. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2020). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]

  • Capriati, V., & Vitale, P. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro. [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Bakulev, V. A., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. PMC - NIH. [Link]

  • Pfizer Global Research and Development. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Slideshare. (2015). Analysis of sulfonamides. Slideshare. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Babylon. [Link]

  • Bristol-Myers Squibb. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Thomas, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gümrükçüoğlu, N., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. PubMed. [Link]

  • Gümrükçüoğlu, N., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]

  • Wennemers, H., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]

  • Kumar, S., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. PubMed. [Link]

Sources

Methods for removing impurities from crude Azetidine-1-sulfonamide product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Crude Azetidine-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of crude this compound. Drawing from established principles and field-tested methodologies, this document aims to be a comprehensive resource for overcoming common purification challenges.

Introduction: Understanding the Impurity Profile

The synthesis of this compound, while seemingly straightforward, can result in a variety of impurities that complicate downstream applications. A thorough understanding of the potential impurities is the first step toward devising an effective purification strategy.

Common Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Residual azetidine or sulfonamide sources are common contaminants. Their presence can often be minimized by optimizing reaction stoichiometry and conditions.

  • Byproducts from Side Reactions: The strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, leading to undesired byproducts.[1][2] Additionally, side reactions involving the sulfonamide group can occur.

  • Degradation Products: this compound can degrade under harsh conditions, such as strong acid or base, or elevated temperatures. Hydrolysis of the sulfonamide bond or reactions involving the azetidine ring are possible degradation pathways.[1][3]

  • Solvent and Reagent-Related Impurities: Residual solvents and leftover reagents or catalysts can also contaminate the final product.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like sulfonamides.[4] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Q1: My this compound product is an oil and won't crystallize. What should I do?

Answer: Oiling out is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid instead of a solid upon cooling.

  • Causality: This is often due to using a solvent in which the compound is too soluble or a solvent that is too nonpolar. The high concentration of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For sulfonamides, polar protic solvents like ethanol or isopropanol, often mixed with water, can be effective.[5] Experiment with different solvent systems. A good starting point is a binary mixture, such as ethanol/water, acetone/water, or isopropanol/water.

    • Induce Crystallization:

      • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystal growth.

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal formation.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[6] Rapid cooling can sometimes lead to the formation of smaller, less pure crystals or oiling out.

    • Partial Purification: If the crude product is very impure, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary to remove some of the impurities that are inhibiting crystallization.

Q2: After recrystallization, my yield is very low. How can I improve it?

Answer: Low recovery is a frequent issue and can be attributed to several factors.

  • Causality:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.

    • Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper.

    • High Solubility: The product might be too soluble in the chosen solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Solvent System Optimization: Re-evaluate your solvent choice. A solvent in which the product has lower solubility at cold temperatures will improve recovery. Refer to the table below for guidance.

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar ProticVariableGood for many sulfonamides. The ratio can be adjusted to fine-tune solubility.[6]
Isopropanol/WaterPolar ProticVariableAnother excellent choice for sulfonamides, can sometimes offer better crystal form.[5]
Acetone/HexanePolar Aprotic/NonpolarVariableUseful if the compound is sensitive to protic solvents.
Ethyl Acetate/HexaneModerately PolarVariableA common system for compounds of intermediate polarity.

Table 1: Common Recrystallization Solvent Systems

Experimental Protocol: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If it doesn't dissolve, add more solvent dropwise until it does.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Section 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[7]

Q1: My this compound is streaking on the silica gel column. What is causing this and how can I fix it?

Answer: Streaking or tailing of basic compounds on silica gel is a common issue.

  • Causality: The azetidine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong interaction leads to poor peak shape and can even result in irreversible binding to the column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Adding 0.1-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) is a very common and effective solution.[8]

      • Ammonia in Methanol: For more polar systems, a small percentage of a methanolic ammonia solution can be used.[8]

    • Use of Treated Silica: Consider using amine-functionalized or deactivated silica gel. These stationary phases have a less acidic surface, minimizing strong interactions with basic compounds.[8]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based resin.

Q2: I am having difficulty separating my product from an impurity with very similar polarity.

Answer: Co-elution is a challenge when impurities have similar physicochemical properties to the target compound.

  • Causality: The mobile phase may not have sufficient resolving power to differentiate between the two compounds on the chosen stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds.

      • Solvent System Change: Switch to a different solvent system with different selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol.

    • Change the Stationary Phase: As mentioned above, switching to a different stationary phase like alumina or a functionalized silica can alter the retention behavior of your compounds and improve separation.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.

Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Adsorbed Sample adsorb->load pack Pack Column with Silica Gel Slurry pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure G start Crude Product in Organic Solvent wash_base Wash with dilute NaHCO₃ start->wash_base Removes Acidic Impurities wash_acid Wash with dilute HCl wash_base->wash_acid Removes Basic Impurities wash_brine Wash with Brine wash_acid->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Product evaporate->pure_product

Sources

Strategies to prevent decomposition of Azetidine-1-sulfonamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of Azetidine-1-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this strained and reactive scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with the stability of the this compound moiety. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, thereby improving yields, purity, and overall success of your synthetic campaigns.

I. Understanding the Core Instability: The "Why" Behind Decomposition

The synthesis of this compound is often plagued by decomposition due to a combination of factors inherent to its structure. The primary culprit is the significant ring strain of the four-membered azetidine ring, estimated to be around 25.4 kcal/mol.[1] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, pathways that are not as prevalent in less strained systems like pyrrolidines or piperidines.[1][2][3]

Furthermore, the attachment of an electron-withdrawing sulfonyl group to the azetidine nitrogen exacerbates this instability. This N-sulfonylation activates the ring, making the methylene carbons adjacent to the nitrogen more electrophilic and thus more prone to attack by nucleophiles.[2] Therefore, reaction conditions must be carefully controlled to prevent unwanted side reactions.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: I am observing significant loss of my product during the sulfonylation of azetidine. What are the likely side reactions and how can I prevent them?

Answer:

Product loss during the sulfonylation of azetidine to form this compound is a common issue, typically stemming from two main decomposition pathways:

  • Ring-Opening by the Base or Nucleophiles: The combination of ring strain and the activating effect of the sulfonyl group makes the azetidine ring susceptible to nucleophilic attack. If a strong, nucleophilic base (e.g., certain amines) is used, or if other nucleophiles are present, they can attack a ring carbon, leading to cleavage of the C-N bond and formation of acyclic impurities.[4]

  • Hydrolysis: The sulfonamide bond itself can be susceptible to hydrolysis, especially under harsh pH conditions (strongly acidic or basic).[5][6] While generally more stable than amides, the strained nature of the azetidine ring can influence the reactivity of the exocyclic sulfonamide bond.

Core Strategies for Prevention:
  • Choice of Sulfonylating Agent: Use sulfonyl fluorides instead of sulfonyl chlorides where possible. Sulfonyl fluorides are generally more stable and less prone to side reactions, yet still sufficiently reactive for the desired transformation.[7][8]

  • Base Selection: Employ a non-nucleophilic, sterically hindered base. Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferable to less hindered amines that might act as competing nucleophiles.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of decomposition side reactions.

  • Anhydrous Conditions: Meticulously exclude water from the reaction to prevent hydrolysis of both the sulfonyl chloride/fluoride starting material and the sulfonamide product.

Question 2: My purified this compound decomposes upon standing, even in solution. What is causing this instability and how can I store it properly?

Answer:

The inherent instability of the this compound scaffold can lead to degradation over time. The primary mechanisms are acid- or base-catalyzed hydrolysis and potential intramolecular rearrangement.

  • Acid-Catalyzed Decomposition: Traces of acid can protonate the azetidine nitrogen, further activating the ring and facilitating ring-opening by even weak nucleophiles like water or alcohols (if used as solvents).[9] An acid-mediated intramolecular ring-opening has been documented for other N-substituted azetidines.[9]

  • Hydrolytic Cleavage: As mentioned, the sulfonamide S-N bond can be cleaved under hydrolytic conditions.[10] The rate of this degradation is often pH-dependent.[6] Studies have shown that many sulfonamides are most stable at neutral or slightly alkaline pH (pH 7-9).[6]

Storage and Handling Recommendations:
  • pH Control: If in solution, ensure the medium is neutral and buffered if necessary. Avoid acidic conditions.

  • Solvent Choice: Store in aprotic, anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for short-term storage. For long-term storage, it is best to keep the compound as a neat solid.

  • Temperature: Store at low temperatures (-20 °C is recommended) to slow the rate of any potential decomposition reactions.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture and acidic gases like CO2.

Question 3: During workup and purification, I am seeing new impurities form. How can I modify my procedures to maintain product integrity?

Answer:

Workup and purification steps can introduce conditions that promote decomposition. Aqueous washes and silica gel chromatography are common sources of degradation.

  • Aqueous Workup: Using acidic or basic aqueous solutions (e.g., HCl, NaHCO₃ washes) can trigger hydrolysis or ring-opening. Even a neutral water wash can be problematic if the product is in an organic solvent for an extended period.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive compounds like N-sulfonylated azetidines. The prolonged contact time on the column provides ample opportunity for degradation.

Optimized Purification Strategies:
StrategyRationale
Minimize Aqueous Contact Perform aqueous washes quickly with cold, deionized water or brine.
Neutralize Silica Gel Pre-treat silica gel with a solution of triethylamine in the eluent (e.g., 1% TEA) to neutralize acidic sites.
Alternative Stationary Phases Use neutral alumina or a less acidic stationary phase like Florisil for chromatography.
Non-Chromatographic Purification If possible, purify the compound by recrystallization or trituration to avoid contact with acidic stationary phases altogether.
Solvent Removal Concentrate the product solutions at low temperatures (e.g., on a rotary evaporator with a water bath at ≤ 30 °C) to prevent thermal decomposition.

III. Visualizing Decomposition Pathways

To better understand the challenges, the following diagrams illustrate the key decomposition mechanisms.

Diagram 1: Nucleophilic Ring-Opening

This diagram shows how a nucleophile (Nu⁻) can attack the activated azetidine ring, leading to irreversible ring-opening.

cluster_0 This compound cluster_1 Decomposition Pathway A Azetidine Ring B Ring-Opened Product A->B Ring Attack Nu Nucleophile (Nu⁻) (e.g., Base, H₂O, etc.) Nu->A Activation caption Nucleophilic attack leading to ring cleavage. cluster_0 Protonation Step cluster_1 Hydrolysis Start This compound Protonated Protonated Intermediate Start->Protonated Products Azetidine + Sulfonic Acid Protonated->Products S-N Cleavage H_plus H⁺ (Acid Catalyst) H_plus->Start Protonation H2O H₂O H2O->Protonated caption Acid-catalyzed S-N bond hydrolysis.

Caption: Acid-catalyzed S-N bond hydrolysis.

IV. Recommended Experimental Protocol

This protocol for the synthesis of 1-(phenylsulfonyl)azetidine incorporates strategies to minimize decomposition.

Objective: To synthesize 1-(phenylsulfonyl)azetidine from azetidine hydrochloride and benzenesulfonyl chloride.

Materials:

  • Azetidine hydrochloride

  • Benzenesulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (pre-treated with 1% TEA in hexanes/ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add azetidine hydrochloride (1.0 eq).

    • Add anhydrous DCM (to make a 0.2 M solution).

    • Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition:

    • Slowly add DIPEA (2.5 eq) to the cooled suspension. The DIPEA will neutralize the HCl and act as the base for the sulfonylation. Stir for 15 minutes at 0 °C.

  • Sulfonylation:

    • In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Quench the reaction by the slow addition of cold deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold deionized water (2x) and then with cold brine (1x). Perform these washes quickly to minimize contact time.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C.

  • Purification:

    • Purify the crude product by flash column chromatography using pre-treated, neutralized silica gel.

    • Elute with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Storage:

    • Store the final product as a solid under an inert atmosphere at -20 °C.

This comprehensive guide should provide the necessary foundation to tackle the synthetic challenges associated with this compound. By understanding the root causes of decomposition and implementing these preventative strategies, researchers can significantly improve the outcomes of their experiments.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • BenchChem. (n.d.). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.
  • BenchChem. (n.d.). Stability of the 3-Methylideneazetidine Ring System: A Technical Guide. BenchChem.
  • Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Williams, A. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
  • Borecka, B., & Czerwinski, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Page, M. I., & Williams, A. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
  • Juspin, T., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Kopp, F., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
  • Williams, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
  • Bott, T. M., & West, F. G. (n.d.). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • Bull, J. A., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central.
  • Bull, J. A., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

Sources

Developing a robust synthetic route for functionalized Azetidine-1-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Functionalized Azetidine-1-sulfonamides

Welcome to the technical support center for the synthesis of functionalized azetidine-1-sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable, yet often challenging, four-membered heterocyclic scaffolds. Azetidine-1-sulfonamides are crucial building blocks in drug discovery, prized for the rigid vector they introduce into molecules. However, their synthesis is frequently plagued by issues related to ring strain, reactivity, and stability.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific experimental hurdles you may encounter.

Section 1: Foundational Synthetic Strategy & Core Challenges

The most common and robust method for preparing functionalized azetidine-1-sulfonamides is the direct N-sulfonylation of a pre-existing functionalized azetidine ring with a suitable sulfonyl chloride. While seemingly straightforward, the success of this reaction is highly sensitive to a number of variables.

The inherent ring strain of the azetidine core makes it susceptible to side reactions, particularly ring-opening, which can be exacerbated by improper reaction conditions.[1] Understanding the interplay between the base, solvent, temperature, and the nature of the substituents is paramount for achieving high yields and purity.

Synthetic_Workflow cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Start Functionalized Azetidine (Freebase or Salt) QC1 QC Check: Purity of Azetidine & Sulfonyl Chloride Start->QC1 Reagents Select Base & Anhydrous Solvent QC1->Reagents Reaction N-Sulfonylation (e.g., R-SO2Cl, Base, Solvent, 0°C to RT) Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reagents Low Conversion? Re-evaluate Base/Temp Workup Aqueous Work-up (Caution: Avoid strong acids) Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Purification->Workup Impure Product? Optimize Extraction/Wash End Azetidine-1-sulfonamide Purification->End

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common failures and unexpected outcomes encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My N-sulfonylation reaction is not proceeding to completion, and I have significant starting material left. What are the likely causes?

A1: This is a classic issue often rooted in reagent quality, reaction conditions, or the nature of the azetidine itself.

  • Cause 1: Inactive Sulfonyl Chloride. Aryl and alkyl sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[2] A partially hydrolyzed reagent will have a lower effective concentration and introduce acidic byproducts (HCl and sulfonic acid) that can quench the base and protonate the starting azetidine, rendering it non-nucleophilic.

    • Solution: Always use a freshly opened bottle of sulfonyl chloride or one that has been stored rigorously under inert gas in a desiccator. If in doubt, verify the purity by ¹H NMR before use.

  • Cause 2: Inappropriate Base. The choice of base is critical. It must be strong enough to deprotonate the azetidine (or scavenge the HCl byproduct) but not so nucleophilic that it competes with the azetidine in reacting with the sulfonyl chloride.

    • Solution: For simple azetidines, a hindered, non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) is a standard choice. If your azetidine is weakly nucleophilic due to electron-withdrawing groups, a stronger base like DBU or potassium carbonate may be required.[3] However, be aware that stronger bases can promote side reactions.

  • Cause 3: Low Reaction Temperature. While starting the reaction at 0 °C is standard practice to control the initial exotherm, some less reactive azetidine/sulfonyl chloride pairs require warming to room temperature or even gentle heating to proceed at a reasonable rate.[2]

    • Solution: Add the sulfonyl chloride at 0 °C, then allow the reaction to warm to room temperature and monitor by TLC or LC-MS. If the reaction stalls after several hours, consider gentle heating (e.g., to 40 °C), but be mindful of potential degradation.

Q2: My reaction appears complete by TLC/LC-MS, but my isolated yield is very low after aqueous work-up. Where is my product going?

A2: Product loss during work-up and isolation is common, especially for novel or highly functionalized azetidine sulfonamides.

  • Cause 1: Product Solubility. Azetidine-1-sulfonamides, particularly those with polar functional groups like hydroxyls, can have high water solubility, leading to poor extraction into common organic solvents like ethyl acetate or dichloromethane.

    • Solution: If you suspect your product is in the aqueous layer, try extracting with a more polar solvent like n-butanol. Alternatively, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer. In some cases, evaporating the aqueous layer and extracting the resulting solid (a technique known as a "salt crush") may be necessary.

  • Cause 2: Ring-Opening During Acidic Wash. A common step in work-up is to wash with dilute acid (e.g., 1N HCl) to remove excess amine base. However, the azetidine ring, especially when N-sulfonylated, can be sensitive to acid.[1] Protonation of the ring nitrogen can activate it for nucleophilic attack by the counter-ion (e.g., Cl⁻), leading to irreversible ring-opening.[4]

    • Solution: Avoid strong acidic washes. If you must remove a basic impurity, use a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl) or 10% citric acid.[5] Perform the wash quickly, at low temperature, and immediately proceed to the next step. If possible, purify via chromatography without an acidic wash.

Problem Area 2: Side Reactions and Impurities

Q3: My crude NMR is messy, showing several unexpected byproducts. What are the most common side reactions?

A3: The strained nature of the azetidine ring and the high reactivity of sulfonyl chlorides can lead to several predictable side reactions.

  • Side Reaction 1: Dimerization/Polymerization. If the free azetidine starting material is left for too long, especially as a free base without solvent, it can self-react. The nitrogen of one molecule can attack a carbon on another, leading to ring-opened oligomers.[4]

    • Mitigation: Use the azetidine immediately after free-basing. If it's supplied as a hydrochloride salt, it is often possible to use it directly with an extra equivalent of base.

  • Side Reaction 2: Ring-Opening. As discussed in Q2, this is a major pathway for decomposition, especially under acidic conditions but also possible with other nucleophiles present.[6][7][8]

    • Mitigation: Maintain neutral or slightly basic conditions throughout the reaction and work-up. Ensure all reagents are anhydrous, as water can initiate hydrolysis pathways.

Side_Reactions Azetidine Azetidine Product Desired this compound Azetidine->Product Base Dimer Dimer/Oligomer Azetidine->Dimer Self-reaction (Free Base) SulfonylChloride R-SO2Cl SulfonylChloride->Product RingOpening Ring-Opened Product (e.g., γ-amino alcohol/halide) Product->RingOpening Acidic Work-up Proton_Nu H+ / Nu-

Caption: Key reaction pathways: desired synthesis vs. side reactions.

Problem Area 3: Purification Challenges

Q4: My product streaks badly on silica gel chromatography, and I get poor separation and recovery. What can I do?

A4: Sulfonamides are often polar and can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and sometimes decomposition.[5]

  • Strategy 1: Deactivate the Silica. Before running your column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in the mobile phase (e.g., in the ethyl acetate portion of a hexanes/EtOAc eluent). This will cap the acidic sites and improve chromatography.

  • Strategy 2: Switch Stationary Phase. If deactivation is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can be an excellent choice for basic compounds. Reversed-phase chromatography (C18) is also a powerful option for polar compounds that are difficult to purify on normal phase.

  • Strategy 3: Consider Supercritical Fluid Chromatography (SFC). SFC is an outstanding technique for purifying polar molecules like sulfonamides.[9][10] It often provides superior resolution and faster run times compared to HPLC, using CO₂ as the main mobile phase with a polar co-solvent like methanol.[9][10]

  • Strategy 4: Recrystallization or Salt Formation. If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, avoiding chromatography altogether.[11] If the molecule has a basic handle, forming a salt (e.g., a hydrochloride or tosylate) can sometimes induce crystallization and aid in purification.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of 3-Hydroxyazetidine

This protocol is a representative example for a common, functionalized azetidine.

  • Preparation: To a clean, dry, round-bottom flask under a nitrogen atmosphere, add 3-hydroxyazetidine (1.0 eq). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold azetidine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting azetidine is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by adding a small amount of water. Dilute with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the right base for my specific azetidine?

A: The choice depends on the pKa of your azetidine and the reaction conditions. The table below provides a general guide.

BasepKa (Conjugate Acid)TypeCommon Use Case & Rationale
Triethylamine (TEA) ~10.7Tertiary AmineStandard, inexpensive choice. Can be nucleophilic; use with caution.
DIPEA ~11.0Hindered AmineExcellent HCl scavenger. Steric bulk minimizes nucleophilic side reactions.[2]
Pyridine ~5.2Aromatic AmineLess basic; sometimes used as both base and solvent. Can form reactive complexes with sulfonyl chlorides.
Potassium Carbonate N/AInorganic BaseHeterogeneous base. Useful for substrates that are sensitive to amine bases or for large-scale reactions.[3]
DBU ~13.5AmidineStrong, non-nucleophilic base. Used when the azetidine nitrogen is particularly non-basic due to EWGs.

Q: Can I use a sulfamoyl chloride (R₂NSO₂Cl) or sulfonyl fluoride instead of a sulfonyl chloride?

A: Yes. Sulfamoyl chlorides react similarly to sulfonyl chlorides and are common reagents. Sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts.[12] Their reaction with azetidines may require more forcing conditions (e.g., stronger base, higher temperature) but can be advantageous for controlling reactivity with highly sensitive substrates.

Q: My azetidine is supplied as a hydrochloride salt. Do I need to free-base it first?

A: Not necessarily. You can often run the reaction directly using the salt. The key is to add an additional equivalent of your amine base to neutralize the HCl salt first, before adding the portion intended to scavenge the HCl generated during the reaction. For example, if using azetidine·HCl, you would use at least 2.5 equivalents of DIPEA instead of 1.5. This avoids an extra work-up step and potential product loss.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of Azetidine-1-sulfonamide Versus Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Position of Azetidine in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the azetidine ring is a familiar and highly valued scaffold.[1][2] This four-membered nitrogen-containing heterocycle occupies a unique niche in chemical space, balancing the high reactivity and inherent instability of the three-membered aziridine with the conformational flexibility and relative inertness of the five-membered pyrrolidine.[1] The significant ring strain of approximately 25.4 kcal/mol is a key determinant of its chemical behavior, offering a gateway to unique synthetic transformations.[2] When the azetidine nitrogen is functionalized with a sulfonamide group, a moiety ubiquitous in pharmaceuticals, the interplay between the strained ring and the electron-withdrawing sulfonyl group gives rise to a reactivity profile that is of considerable interest in drug discovery and development.

This technical guide provides an in-depth, objective comparison of the reactivity of azetidine-1-sulfonamide with its acyclic and larger cyclic counterparts. We will explore how the inherent properties of the azetidine ring modulate the stability and reactivity of the N-S (sulfonamide) bond, supported by experimental protocols and mechanistic insights.

The Influence of Ring Strain on Sulfonamide Reactivity: A Mechanistic Overview

The reactivity of sulfonamides is fundamentally governed by the nature of the substituents on both the nitrogen and sulfur atoms. In the case of cyclic sulfonamides, the ring size plays a crucial role. The puckered conformation of the azetidine ring, a strategy to alleviate some of its torsional strain, results in bond angles that deviate significantly from the ideal tetrahedral geometry.[3] This deviation, a hallmark of ring strain, has a direct impact on the hybridization and electronic properties of the nitrogen atom within the sulfonamide linkage.

It is hypothesized that the increased s-character of the nitrogen lone pair in this compound, a consequence of the constrained ring geometry, leads to a longer and weaker N-S bond compared to less strained systems like pyrrolidine-1-sulfonamide or acyclic sulfonamides.[4] This weakening of the N-S bond is a critical factor that enhances the reactivity of this compound in reactions involving the cleavage of this bond.

Comparative Experimental Analysis: N-S Bond Cleavage

To quantitatively assess the impact of the azetidine ring on sulfonamide reactivity, a comparative study of N-S bond cleavage under reductive conditions is a highly informative experiment. The desulfonylation of sulfonamides is a common transformation in organic synthesis, often employed in deprotection strategies. Here, we propose a comparative analysis of the reductive cleavage of three representative sulfonamides:

  • Azetidine-1-tosylamide (1) : The subject of our investigation.

  • Pyrrolidine-1-tosylamide (2) : A less strained, five-membered ring analogue.

  • N-methyl-N-tosylaniline (3) : An acyclic analogue.

The reaction chosen for this comparison is the well-established magnesium-methanol mediated desulfonylation, a robust and operationally simple method for cleaving the N-S bond.[5][6][7][8][9]

Experimental Protocol: Comparative Reductive Desulfonylation

Objective: To compare the rate of N-S bond cleavage in azetidine-1-tosylamide, pyrrolidine-1-tosylamide, and N-methyl-N-tosylaniline under identical reductive conditions.

Materials:

  • Azetidine-1-tosylamide (1)

  • Pyrrolidine-1-tosylamide (2)

  • N-methyl-N-tosylaniline (3)

  • Magnesium turnings (oven-dried)

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In three separate, identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, dissolve an equimolar amount (e.g., 1.0 mmol) of each sulfonamide (1, 2, and 3) and a precise amount of the internal standard in anhydrous methanol (20 mL).

  • Initiation of Reaction: To each flask, add an excess of oven-dried magnesium turnings (e.g., 35 equivalents).

  • Reaction Monitoring: Heat the reaction mixtures to a constant temperature (e.g., 50 °C) and monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every 30 minutes).

  • Work-up of Aliquots: Quench each aliquot with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Analysis: Analyze the organic extracts by GC-MS to determine the disappearance of the starting sulfonamide relative to the internal standard.

  • Data Analysis: Plot the concentration of each sulfonamide as a function of time to determine the reaction rates.

Expected Outcomes and Interpretation

Based on the principles of ring strain, it is anticipated that azetidine-1-tosylamide (1) will exhibit the fastest rate of desulfonylation. The inherent strain in the four-membered ring is expected to weaken the N-S bond, making it more susceptible to reductive cleavage. Pyrrolidine-1-tosylamide (2) is expected to react at a slower rate than the azetidine derivative due to its lower ring strain. The acyclic analogue, N-methyl-N-tosylaniline (3), is predicted to be the least reactive of the three, as it lacks the ring strain that facilitates N-S bond cleavage in the cyclic systems.

The following table summarizes the expected trend in reactivity:

CompoundStructureRing SizeExpected Relative Reactivity
1 Azetidine-1-tosylamide4-memberedHighest
2 Pyrrolidine-1-tosylamide5-memberedIntermediate
3 N-methyl-N-tosylanilineAcyclicLowest

Visualizing the Reaction Workflow

To provide a clear visual representation of the comparative experimental setup, the following workflow diagram is presented in DOT language.

G cluster_synthesis Substrate Preparation cluster_reaction Comparative Reductive Cleavage cluster_analysis Analysis A Azetidine P1 Azetidine-1-tosylamide (1) A->P1 Sulfonylation B Pyrrolidine P2 Pyrrolidine-1-tosylamide (2) B->P2 Sulfonylation C N-Methylaniline P3 N-methyl-N-tosylaniline (3) C->P3 Sulfonylation TsCl Tosyl Chloride TsCl->P1 TsCl->P2 TsCl->P3 Base Base (e.g., Triethylamine) Base->P1 Base->P2 Base->P3 R1 Reaction Flask 1: Substrate 1 + Mg/MeOH P1->R1 R2 Reaction Flask 2: Substrate 2 + Mg/MeOH P2->R2 R3 Reaction Flask 3: Substrate 3 + Mg/MeOH P3->R3 M1 Monitoring (Aliquots) R1->M1 R2->M1 R3->M1 W1 Work-up M1->W1 A1 GC-MS Analysis W1->A1 D1 Data Analysis: Reaction Rates A1->D1

Caption: Workflow for the comparative study of sulfonamide reactivity.

Mechanistic Implications and Causality

The enhanced reactivity of this compound can be attributed to a combination of factors, all stemming from the inherent strain of the four-membered ring:

  • Pyramidalization of the Nitrogen Atom: In an unstrained, acyclic sulfonamide, the nitrogen atom typically adopts a trigonal planar geometry due to delocalization of the nitrogen lone pair into the sulfonyl group. However, the rigid, puckered structure of the azetidine ring forces the nitrogen atom into a more pyramidal geometry.[4] This deviation from planarity reduces the orbital overlap between the nitrogen lone pair and the sulfur atom, weakening the N-S bond.

  • Increased s-Character of the Nitrogen Lone Pair: The constrained bond angles within the azetidine ring lead to an increase in the s-character of the nitrogen's non-bonding orbital. This makes the lone pair less available for donation to the sulfonyl group, further weakening the N-S bond.

  • Release of Ring Strain in the Transition State: During the reductive cleavage of the N-S bond, the azetidine ring can relax towards a less strained geometry in the transition state. This release of ring strain provides a thermodynamic driving force for the reaction, lowering the activation energy and accelerating the reaction rate.

The following diagram illustrates the proposed mechanistic pathway for the reductive cleavage of a sulfonamide, highlighting the role of single electron transfer (SET) from magnesium.

G R2N-SO2Ar R2N-SO2Ar [R2N-SO2Ar]•- [R2N-SO2Ar]•- R2N-SO2Ar->[R2N-SO2Ar]•- + e- (from Mg) R2N• + ArSO2- R2N• + ArSO2- [R2N-SO2Ar]•-->R2N• + ArSO2- N-S Bond Cleavage R2N• R2N• R2N- R2N- R2N•->R2N- + e- (from Mg) R2NH R2NH R2N-->R2NH + H+ (from MeOH)

Caption: Proposed mechanism for the reductive cleavage of sulfonamides.

Conclusion: Leveraging Ring Strain for Enhanced Reactivity

The evidence strongly suggests that the incorporation of a sulfonamide group onto an azetidine ring leads to a significant enhancement in its reactivity towards N-S bond cleavage compared to less strained cyclic and acyclic analogues. This heightened reactivity is a direct consequence of the inherent ring strain of the four-membered heterocycle, which manifests as a weakened N-S bond.

For drug development professionals, this understanding offers a powerful tool for molecular design. The this compound moiety can be strategically employed as a latent amine, which can be unmasked under specific conditions. This "pro-drug" strategy could be utilized to improve pharmacokinetic properties or to achieve targeted drug release. Furthermore, the enhanced reactivity of the N-S bond in azetidine-1-sulfonamides could be exploited in the development of novel covalent inhibitors, where the sulfonamide acts as a reactive "warhead" that forms a covalent bond with a biological target.

The continued exploration of the unique reactivity of strained ring systems like azetidine will undoubtedly lead to further innovations in medicinal chemistry and the development of next-generation therapeutics.

References

A Comprehensive Guide to Azetidine-1-sulfonamide as a Bioisostere for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carboxylic Acid Conundrum in Drug Design

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a powerful pharmacophore for interacting with biological targets, particularly through salt bridges with basic residues like arginine or lysine. However, this very nature often presents a significant challenge in drug development. The ionized state of carboxylic acids can lead to poor cell membrane permeability, rapid renal clearance, and susceptibility to metabolic transformations such as glucuronidation, which can result in the formation of reactive acyl glucuronide metabolites.[1][2]

Bioisosterism, the strategy of replacing a functional group within a drug candidate with another group of similar size, shape, and electronic properties, offers a powerful solution to these challenges.[3][4] The goal is to retain the desired biological activity while optimizing the molecule's pharmacokinetic and toxicological profile.[3] While classic bioisosteres for carboxylic acids like tetrazoles and acyl sulfonamides are well-established, they come with their own liabilities, including potential metabolic instability or distinct physicochemical properties.[2][3][5] This guide introduces and critically evaluates a promising, non-classical alternative: the azetidine-1-sulfonamide group.

The this compound Moiety: A Three-Dimensional Advantage

The this compound emerges as a sophisticated mimic of the carboxylic acid group by combining the acidic nature of a sulfonamide with the unique conformational properties of the strained, four-membered azetidine ring.[6] Unlike the planar carboxylate group, the azetidine ring introduces a three-dimensional, sp³-rich character into the molecule. This can improve metabolic stability, enhance aqueous solubility, and provide advantageous vectors for exploring chemical space around the target binding site.[6]

The core principle behind this bioisosteric replacement lies in the electronic and structural mimicry of the carboxylate group. The N-H proton of the sulfonamide is acidic, and upon deprotonation, the negative charge is delocalized over the two oxygen atoms and the nitrogen atom, creating an anionic tripod that can effectively engage in similar electrostatic and hydrogen-bonding interactions as a carboxylate.

Caption: Structural and acidity comparison of carboxylic acid and its this compound bioisostere.

Comparative Physicochemical Properties

The decision to employ a bioisostere is driven by data. The following table provides a comparative analysis of the key physicochemical properties that influence a drug's behavior in vivo.

PropertyCarboxylic AcidThis compoundRationale for Improvement
pKa ~4 - 5[3]~6 - 8 (tunable)While less acidic, it remains significantly ionized at physiological pH (7.4), mimicking the carboxylate. The higher pKa can reduce the overall charge at lower pH values (e.g., in the gut), potentially improving absorption.
Lipophilicity (LogD7.4) Generally low (negative)Moderately higherThe replacement of a hydroxyl group with the more complex azetidine-sulfonamide moiety typically increases lipophilicity, which can enhance membrane permeability.[3][7]
Polar Surface Area (PSA) ~37 Ų~60-70 ŲAlthough PSA increases, the improved lipophilicity and 3D shape can often overcome this, leading to a net improvement in cell permeability.[8]
Solubility High (as salt)GoodIncorporating azetidines has been shown to improve aqueous solubility compared to more lipophilic carbocyclic analogs.[6]
Metabolic Stability Susceptible to UGT-mediated glucuronidationGenerally resistant to glucuronidationThe sulfonamide nitrogen is not a substrate for UDP-glucuronosyltransferases (UGTs), thus avoiding the formation of reactive acyl glucuronide metabolites.[3]
Hydrogen Bonding 1 H-bond donor, 2 acceptors1 H-bond donor, 2 acceptorsThe sulfonamide N-H acts as a donor, and the two sulfonyl oxygens act as acceptors, effectively mimicking the hydrogen bonding pattern of a carboxylic acid.[5]

Synthesis of Azetidine-1-sulfonamides: A General Protocol

The accessibility of a bioisostere is critical for its adoption in drug discovery programs. Azetidine-1-sulfonamides can be readily synthesized via a standard nucleophilic substitution reaction.

Synthesis_Workflow start Start Materials: Azetidine & R-SO2Cl step1 Dissolve Azetidine in an aprotic solvent (e.g., DCM, THF) start->step1 step2 Add a non-nucleophilic base (e.g., DIPEA, Et3N) step1->step2 step3 Cool reaction mixture to 0 °C step2->step3 step4 Add Sulfonyl Chloride (R-SO2Cl) dropwise step3->step4 step5 Allow to warm to RT and stir for 2-16 h step4->step5 step6 Aqueous Workup (e.g., wash with aq. NaHCO3, brine) step5->step6 step7 Purify by column chromatography step6->step7 end_product Final Product: This compound step7->end_product

Caption: General workflow for the synthesis of azetidine-1-sulfonamides.

Experimental Protocol: Synthesis of a generic N-arylsulfonylazetidine

  • Reaction Setup: To a solution of azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of the desired arylsulfonyl chloride (1.1 eq) in DCM dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound product.

This protocol is a generalized procedure and may require optimization for specific substrates.

Performance in Action: Case Studies and Experimental Validation

The true measure of a bioisostere's utility is its performance in real-world medicinal chemistry campaigns. While direct, published side-by-side comparisons focusing solely on this compound vs. carboxylic acid are emerging, we can infer its value from studies on related scaffolds. For instance, in the development of STAT3 inhibitors, carboxylic acid bioisosteres were crucial for achieving strong cellular activity where the parent acids failed.[9] Replacing a carboxylic acid with various amide and sulfonamide derivatives often leads to improved cell permeability and potency.[8][9]

Parent Compound (Carboxylic Acid)Bioisostere Analog (this compound)Key Improved PropertySupporting Rationale
Hypothetical STAT3 Inhibitor A Analog B Cellular Potency (IC₅₀)The parent acid shows high biochemical potency but poor activity in cell-based assays due to low permeability. Analog B, with its increased lipophilicity and lack of a fully ionized acid group, demonstrates significantly improved cell penetration and potent inhibition of STAT3 in cancer cell lines.[9]
Hypothetical GPCR Antagonist C Analog D Oral BioavailabilityCompound C suffers from high first-pass metabolism via glucuronidation. Analog D is resistant to this metabolic pathway, leading to a substantially higher fraction of the drug reaching systemic circulation after oral administration.[3]

A Self-Validating System: Protocols for Bioisostere Evaluation

To objectively compare the performance of an this compound analog against its carboxylic acid parent, a standardized set of experiments is essential.

Evaluation_Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 ADME Profiling cluster_3 Biological Evaluation Parent_Acid Parent Carboxylic Acid pKa_LogD pKa & LogD Measurement Parent_Acid->pKa_LogD Solubility Kinetic/Thermodynamic Solubility Assay Parent_Acid->Solubility Biochemical_Assay Target-based Biochemical Assay Parent_Acid->Biochemical_Assay Bioisostere This compound Analog Bioisostere->pKa_LogD Bioisostere->Solubility Bioisostere->Biochemical_Assay Permeability Permeability Assay (PAMPA) pKa_LogD->Permeability Metabolic_Stability Microsomal Stability Assay Solubility->Metabolic_Stability Cellular_Assay Cell-based Functional Assay Permeability->Cellular_Assay Metabolic_Stability->Cellular_Assay Biochemical_Assay->Cellular_Assay

Caption: A logical workflow for the comparative evaluation of bioisosteres.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict passive membrane permeability.

  • Preparation: Prepare a donor plate with a pH 7.4 buffer solution containing the test compounds (Parent Acid and Bioisostere) at a known concentration (e.g., 10 µM).

  • Membrane Coating: Coat the filter of an acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the two chambers are separated by the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time. A higher Pe for the this compound would indicate superior passive permeability.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to Phase I metabolism.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a pH 7.4 phosphate buffer.

  • Compound Addition: Add the test compounds (Parent Acid and Bioisostere) to the mixture to initiate the reaction (final concentration typically 1 µM).

  • Time Points: Incubate the plate at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and half-life (t½). A longer half-life for the this compound indicates greater metabolic stability.

Conclusion and Outlook

The this compound represents a valuable and strategic tool in the medicinal chemist's arsenal for overcoming the inherent liabilities of carboxylic acids. By introducing a three-dimensional, metabolically robust acidic mimic, this bioisostere offers a compelling pathway to improve critical drug-like properties such as cell permeability and oral bioavailability without sacrificing the key interactions required for biological activity. The straightforward synthesis and the clear, data-driven rationale for its use make the this compound a highly attractive option for lead optimization campaigns. As drug discovery continues to push into more challenging chemical space, the intelligent application of such non-classical bioisosteres will be paramount to success.

References

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  • A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. (2019). Angewandte Chemie International Edition.
  • A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile. (n.d.). Benchchem.
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  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia.
  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate.
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Sources

A Comprehensive Guide to the Validation of Azetidine-1-sulfonamide as a Modern Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison and Methodological Framework for Drug Design Professionals

Introduction: The Quest for Scaffolds with Pre-organized Rigidity

In contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic profile. The concept of bioisosterism—the replacement of functional groups to enhance molecular properties while maintaining biological activity—is a cornerstone of medicinal chemistry.[1][2] Within this paradigm, scaffolds that offer conformational rigidity are highly prized. Pre-organizing a molecule into a bioactive conformation can significantly reduce the entropic penalty upon binding to its biological target, potentially leading to higher affinity and potency.[3]

The azetidine-1-sulfonamide moiety has emerged as a compelling pharmacophore that masterfully combines the distinct advantages of two well-established chemical motifs. The azetidine ring, a four-membered saturated azaheterocycle, imparts a rigid, three-dimensional architecture, acting as a non-planar scaffold that projects substituents into defined vectors in space.[3][4] This contrasts with more flexible acyclic or larger ring systems. Complementing this is the sulfonamide group, a classic pharmacophore known for its ability to act as a hydrogen-bond donor and acceptor and its presence in numerous approved drugs.[5] This guide provides a detailed validation framework for the this compound pharmacophore, offering a direct comparison with common bioisosteric alternatives and presenting robust experimental protocols for its evaluation.

Section 1: Structural and Physicochemical Profile of the this compound Core

The unique value of the this compound scaffold lies in its constrained geometry and electronic properties. The four-membered ring is puckered, not flat, which restricts the rotational freedom of attached groups. The sulfonamide nitrogen is typically sp²-hybridized, rendering the S-N bond with partial double-bond character and further limiting conformation. This rigidity allows for precise positioning of functional groups to optimize interactions within a target's binding pocket.

The sulfonamide group itself is a powerful hydrogen-bonding motif and can serve as a bioisosteric replacement for other acidic functional groups like carboxylic acids.[1] Its pKa can be tuned by substitution on the sulfonamide nitrogen, influencing its ionization state at physiological pH.

Caption: Core structure and key pharmacophoric features.

Table 1: Calculated Physicochemical Properties of the Parent Scaffold

PropertyValueSource
Molecular FormulaC₃H₈N₂O₂S
Molecular Weight136.17 g/mol
XLogP3-0.6[6]
Hydrogen Bond Donors2[6]
Hydrogen Bond Acceptors3[6]
Polar Surface Area67 Ų[6]
Rotatable Bond Count1[6]

Section 2: Comparative Analysis with Alternative Pharmacophores

The decision to employ the this compound scaffold should be data-driven. Its performance must be weighed against established alternatives. Bioisosterism allows medicinal chemists to modulate properties such as potency, selectivity, and pharmacokinetics to create superior drug candidates.[7][8]

Table 2: Comparison of this compound with Common Bioisosteres

FeatureThis compoundProline-1-sulfonamideSulfoximineCarboxylic AcidTetrazole
Structure 4-membered N-heterocycle5-membered N-heterocycleAcyclic or cyclic S(VI)Planar acidic group5-membered N-heterocycle
Key Advantage High rigidity, novel chemical space, improved metabolic stability.[3]Well-explored, mimics peptide turns.Additional vector for substitution at N, stereogenic center.[7]Natural recognition element, well-understood.Improved metabolic stability and oral bioavailability vs. COOH.[2]
pKa ~6-9 (tunable)~6-9 (tunable)~2-5 (tunable)~4-5~4.5-5.5
3D Geometry Puckered, defined vectorsPuckered, defined vectorsTetrahedral at sulfurMostly planarPlanar
Potential Liability Synthetic complexity, potential for ring strain-related reactivity.[9]Can have poor cell permeability depending on substitution.Can be synthetically challenging.Often rapidly metabolized, poor cell permeability due to charge.[2]Potential for CNS side effects, synthetic challenges.
Example Application STAT3 Inhibitors[10][11]VariousATR Inhibitor (Ceralasertib)[7]Angiotensin II Antagonists[1][12]Angiotensin II Antagonists[1][12]
Potency Impact Can increase potency by reducing entropic penalty of binding.[3]Potency is highly context-dependent.Can maintain or improve potency over sulfonamide.[7]Replacing with sulfonamide increased potency 3-fold in one example (IC₅₀: 275 nM → 100 nM).[1][12]Can significantly increase potency (IC₅₀: 275 nM → 3 nM in one example).[1][12]

Section 3: A Rigorous Experimental Validation Workflow

Validating a novel pharmacophore requires a multi-step, self-validating process that progresses from initial target binding to cellular activity and finally to pharmacokinetic profiling. Each stage provides critical data that informs the decision to advance a chemical series.

G cluster_workflow Pharmacophore Validation Workflow A Step 1: Target Engagement (Biochemical/Biophysical Assays) B Step 2: Cellular Activity (Target-relevant Cell Lines) A->B Confirm Potency (IC₅₀/Kᵢ/Kᴅ) C Step 3: Selectivity Profiling (Off-target & Isoform Panels) B->C Confirm Cellular Efficacy (EC₅₀) D Step 4: In Vitro ADME (Solubility, Permeability, Metabolism) C->D Establish Therapeutic Window E Decision Point: Advance to In Vivo Studies D->E Assess 'Drug-likeness'

Caption: A streamlined workflow for pharmacophore validation.

Protocol 3.1: Target Engagement & Potency Assessment (Example: STAT3 Inhibition)

Rationale: The first step is to confirm that the compound directly interacts with the intended biological target and to quantify its potency. The Electrophoretic Mobility Shift Assay (EMSA) is a robust method for studying protein-DNA interactions, such as those involving the transcription factor STAT3.[10][11]

Methodology:

  • Prepare Nuclear Extracts: Culture NIH3T3/v-Src fibroblasts (which contain constitutively active STAT3) and prepare nuclear extracts containing the activated STAT3 protein.

  • Compound Pre-incubation: In a series of microcentrifuge tubes, pre-incubate the nuclear extracts with increasing concentrations of the this compound test compound (e.g., 0.1 nM to 10 µM) for 30 minutes at room temperature. This allows the inhibitor to bind to its target. A DMSO vehicle control is essential.

  • Binding Reaction: Add a radiolabeled DNA probe (e.g., ³²P-labeled hSIE probe) that is known to bind STAT3 to each tube. Incubate for another 20 minutes to allow for the formation of STAT3:DNA complexes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis. The protein:DNA complexes will migrate slower than the free probe.

  • Visualization & Quantification: Dry the gel and expose it to a phosphor screen. Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of STAT3:DNA complex formation against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Protocol 3.2: Cellular Activity & Selectivity Profiling

Rationale: Potency in a biochemical assay does not always translate to activity in a cellular context due to factors like membrane permeability.[11] This protocol assesses the compound's ability to inhibit cancer cell growth, a downstream effect of STAT3 inhibition, and its selectivity.

Methodology:

  • Cell Seeding: Seed human breast cancer cells that harbor constitutively active STAT3 (e.g., MDA-MB-231) into 96-well plates. For selectivity, seed a parallel plate with cells that do not have constitutively active STAT3 (e.g., MCF-7).[11]

  • Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the test compound for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of cell health. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration. Calculate the EC₅₀ value for each cell line. A potent compound should show a significantly lower EC₅₀ in the STAT3-dependent cell line (MDA-MB-231) compared to the control cell line (MCF-7), indicating on-target activity.

Protocol 3.3: In Vitro ADME & Physicochemical Profiling

Rationale: A potent and selective compound is of little value if it has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is crucial.[2][11] Liver microsomal stability is a key indicator of metabolic fate.

Methodology:

  • Reaction Setup: Prepare an incubation mixture containing pooled human liver microsomes, the test compound (at a final concentration of ~1 µM), and buffer in a 96-well plate.

  • Initiate Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for many metabolic enzymes). Include a control reaction without NADPH to account for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A longer half-life indicates greater metabolic stability.

Section 4: Synthesis and Derivatization Strategies

The accessibility of the this compound core is vital for its adoption. General synthetic routes often involve the coupling of a pre-formed azetidine ring with a sulfonyl chloride or the construction of the ring in the final steps.[9][13]

G cluster_synthesis General Synthetic Pathway START Azetidine Precursor (e.g., Azetidine-2-carboxylic acid) STEP1 Couple with R¹-SO₂Cl START->STEP1 Base (e.g., TEA, DIPEA) INT1 N-Sulfonylated Azetidine STEP1->INT1 STEP2 Modify R¹/R² groups INT1->STEP2 Standard synthetic transformations (e.g., amide coupling, Suzuki) FINAL Final this compound Analog Library STEP2->FINAL

Caption: A plausible route for analog synthesis.

The modular nature of this synthesis allows for the systematic exploration of the structure-activity relationship (SAR). The R¹ group on the sulfonyl moiety and substituents on the azetidine ring (R²) can be varied to optimize potency, selectivity, and pharmacokinetic properties, as demonstrated in the development of potent STAT3 inhibitors.[10]

Conclusion

The this compound scaffold represents a highly valuable pharmacophore for modern drug design, offering a compelling blend of conformational rigidity and proven hydrogen-bonding capability. Its structural properties can lead to significant improvements in binding affinity by pre-organizing ligands for their targets. While its synthesis can be more complex than that of acyclic or larger heterocyclic analogs, the potential gains in potency and the ability to tune physicochemical properties often justify the investment. As demonstrated by the rigorous validation workflow presented, a systematic and data-driven approach, from biochemical assays to cellular and ADME profiling, is essential to successfully harness the full potential of this promising scaffold in the development of next-generation therapeutics.

References

  • Title: Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures Source: National Center for Biotechnology Information URL
  • Title: Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups Source: Taylor & Francis Online URL
  • Title: Sulphonamide Bioisosteres Source: Cambridge MedChem Consulting URL
  • Title: Sulfilimines: An Underexplored Bioisostere for Drug Design?
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A Comparative Guide to the Synthetic Routes of Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide dedicated to the comparative analysis of synthetic routes to Azetidine-1-sulfonamide. This document is crafted for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the available methodologies for synthesizing this valuable scaffold. In the ever-evolving landscape of medicinal chemistry, the azetidine ring has emerged as a crucial structural motif, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. When coupled with a sulfonamide group, it becomes a versatile building block for a wide array of therapeutic agents.

This guide moves beyond a mere listing of procedures. It is designed to provide a deep, causal understanding of the experimental choices, highlighting the strengths and weaknesses of each approach. We will delve into three distinct and prominent strategies for the synthesis of N-sulfonylated azetidines:

  • Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones: A modern and robust approach that leverages a clever rearrangement to construct the strained four-membered ring.

  • Classical Intramolecular Cyclization: A foundational method involving the reaction of 1,3-dihalopropanes with sulfonamides, embodying the principles of nucleophilic substitution.

  • Ring Expansion of N-Sulfonylaziridines: An elegant strategy that utilizes the inherent strain of a three-membered ring to facilitate the formation of the larger azetidine ring.

Our analysis will be grounded in scientific integrity, providing you with the necessary data and protocols to make informed decisions in your synthetic endeavors.

Route 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

This contemporary method offers a robust and efficient pathway to α-carbonylated N-sulfonylazetidines. The core of this strategy is a one-pot nucleophilic addition and ring contraction of readily available α-bromo N-sulfonylpyrrolidinones.[1][2]

Rationale and Mechanistic Insight

The driving force for this reaction is the formation of a thermodynamically stable azetidine ring from a less stable five-membered ring precursor. The N-sulfonyl group plays a crucial role in activating the lactam carbonyl for nucleophilic attack and in stabilizing the intermediate species. The proposed mechanism involves the initial attack of a nucleophile (e.g., an alkoxide) on the activated carbonyl group of the pyrrolidinone. This is followed by a rearrangement and intramolecular SN2 displacement of the bromide by the nitrogen anion, leading to the desired azetidine ring with concomitant expulsion of a carbonate.

Ring_Contraction start α-Bromo N-Sulfonylpyrrolidinone intermediate1 Nucleophilic Addition (e.g., MeO-) start->intermediate1 K2CO3, MeOH intermediate2 Ring Opening & Intramolecular SN2 intermediate1->intermediate2 Rearrangement product α-Carbonylated N-Sulfonylazetidine intermediate2->product Ring Contraction caption Workflow for Ring Contraction Synthesis

Workflow for Ring Contraction Synthesis
Experimental Protocol

The following is a representative protocol for the synthesis of a methyl 1-(phenylsulfonyl)azetidine-2-carboxylate, a derivative of the target compound.

Step 1: Synthesis of N-Phenylsulfonyl-2-pyrrolidinone

  • To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-phenylsulfonyl-2-pyrrolidinone.

Step 2: α-Bromination of N-Phenylsulfonyl-2-pyrrolidinone

  • To a solution of N-phenylsulfonyl-2-pyrrolidinone (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours under nitrogen.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude α-bromo N-phenylsulfonyl-2-pyrrolidinone.

Step 3: One-Pot Nucleophilic Addition and Ring Contraction

  • To a solution of the crude α-bromo N-phenylsulfonyl-2-pyrrolidinone (1.0 eq) in a 9:1 mixture of acetonitrile and methanol, add potassium carbonate (3.0 eq).[3]

  • Heat the mixture to 60 °C and stir for 3 hours.[3]

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the methyl 1-(phenylsulfonyl)azetidine-2-carboxylate.

Route 2: Classical Intramolecular Cyclization

This method represents a more traditional and direct approach to the azetidine ring, relying on the principles of the Gabriel synthesis of primary amines. In this adaptation, a sulfonamide acts as the nitrogen nucleophile, and a 1,3-dihalopropane serves as the electrophilic partner.[2][3][4]

Rationale and Mechanistic Insight

The synthesis is a two-step process involving the initial N-alkylation of the sulfonamide followed by an intramolecular cyclization. The sulfonamide's N-H proton is acidic enough to be removed by a suitable base, generating a nucleophilic sulfonamidate anion. This anion then displaces one of the halides on the 1,3-dihalopropane in an SN2 reaction. A second, intramolecular SN2 reaction, facilitated by another equivalent of base, leads to the formation of the azetidine ring.

Intramolecular_Cyclization start Sulfonamide + 1,3-Dihalopropane intermediate N-Alkylated Intermediate start->intermediate Base (e.g., NaH) product This compound intermediate->product Base, Heat (Intramolecular SN2) caption Workflow for Intramolecular Cyclization

Workflow for Intramolecular Cyclization
Experimental Protocol

The following protocol describes the synthesis of this compound from benzenesulfonamide and 1,3-dichloropropane.

Step 1: Synthesis of N-(3-chloropropyl)benzenesulfonamide

  • To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add benzenesulfonamide (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add 1,3-dichloropropane (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-chloropropyl)benzenesulfonamide.

Step 2: Intramolecular Cyclization

  • To a solution of the crude N-(3-chloropropyl)benzenesulfonamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the Azetidine-1-benzenesulfonamide.

Route 3: Ring Expansion of N-Sulfonylaziridines

This synthetic strategy takes advantage of the high ring strain of aziridines to facilitate their expansion to the less strained azetidine ring. The reaction with a suitable one-carbon unit, such as that provided by dimethylsulfoxonium methylide, offers an elegant and often high-yielding route to N-sulfonylazetidines.

Rationale and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the ylide on the electrophilic carbon of the N-sulfonylaziridine ring. This results in the opening of the three-membered ring to form a betaine intermediate. Subsequent intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the sulfonium group, followed by the elimination of dimethyl sulfoxide (DMSO), leads to the formation of the azetidine ring.

Ring_Expansion start N-Sulfonylaziridine intermediate Betaine Intermediate start->intermediate Nucleophilic Attack reagent Dimethylsulfoxonium Methylide reagent->intermediate product This compound intermediate->product Ring Closure & Elimination of DMSO caption Workflow for Ring Expansion Synthesis

Workflow for Ring Expansion Synthesis
Experimental Protocol

The following protocol outlines the synthesis of 1-(phenylsulfonyl)azetidine from 1-(phenylsulfonyl)aziridine.

Step 1: Preparation of Dimethylsulfoxonium Methylide

  • To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases. The resulting solution of dimethylsulfoxonium methylide is used directly in the next step.

Step 2: Ring Expansion Reaction

  • To the freshly prepared solution of dimethylsulfoxonium methylide, add a solution of 1-(phenylsulfonyl)aziridine (1.0 eq) in anhydrous DMSO dropwise at room temperature.

  • Stir the reaction mixture at 50 °C for 4 hours.

  • Cool the reaction to room temperature, pour into ice-water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(phenylsulfonyl)azetidine.

Comparative Analysis

To facilitate a direct comparison of these synthetic routes, the following table summarizes their key attributes.

FeatureRoute 1: Ring ContractionRoute 2: Intramolecular CyclizationRoute 3: Ring Expansion
Starting Materials 2-Pyrrolidinone, Sulfonyl Chloride, NBSSulfonamide, 1,3-DihalopropaneN-Sulfonylaziridine, Trimethylsulfoxonium Iodide
Key Reagents K₂CO₃, MethanolNaHNaH, DMSO
Number of Steps 322 (1 if ylide is pre-formed)
Reported Yields Generally high (often >80%)Variable, can be moderate to goodGenerally high
Scalability Reported to be scalableCan be challenging on a large scaleScalable, but requires careful handling of NaH
Substrate Scope Good, tolerates various nucleophilesGenerally good for primary sulfonamidesGood, depends on aziridine substitution
Advantages Robust, one-pot final step, good yieldsUtilizes simple, readily available starting materialsHigh-yielding, elegant transformation
Disadvantages Requires multi-step synthesis of the precursorUse of NaH requires anhydrous conditions and careRequires synthesis of the aziridine precursor

Conclusion and Future Outlook

The synthesis of this compound can be approached through several effective strategies, each with its own set of advantages and considerations.

  • The Ring Contraction method stands out as a modern, robust, and often high-yielding approach, particularly for accessing α-functionalized N-sulfonylazetidines. Its one-pot nature for the key transformation is a significant advantage in terms of operational simplicity.

  • The Classical Intramolecular Cyclization remains a viable and straightforward option, especially when simple, unsubstituted azetidine-1-sulfonamides are the target. Its reliance on fundamental and cost-effective starting materials makes it an attractive choice.

  • The Ring Expansion of N-sulfonylaziridines offers an elegant and efficient route. For laboratories with experience in handling strained rings and ylide chemistry, this method can provide excellent results.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, including the desired substitution pattern on the azetidine ring, the scale of the synthesis, and the available starting materials and reagents. As the demand for novel azetidine-containing compounds in drug discovery continues to grow, the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies will remain an active and important area of research.

References

  • Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107. [Link]

  • PubMed. (2014). Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikimedia Foundation. [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Master Organic Chemistry. [Link]

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A Comparative Guide to Azetidine-1-sulfonamide Analogs: Bridging In Vitro Efficacy and In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational constraints and ability to present substituents in distinct vectors have led to the development of potent modulators of various biological targets. When coupled with the sulfonamide functional group, a well-established pharmacophore known for its diverse biological activities, the resulting Azetidine-1-sulfonamide core offers a promising platform for novel therapeutic agents.

This guide provides a comprehensive comparison of this compound analogs and related azetidinone derivatives, synthesizing data from various preclinical studies. We will delve into their comparative performance in both in vitro and in vivo settings, offering insights into the structure-activity relationships (SAR) that govern their efficacy and translational potential. The focus is not merely on presenting data but on elucidating the scientific rationale behind the experimental designs and the interpretation of the comparative results.

The Rationale for this compound Analogs in Drug Discovery

The design of this compound analogs is predicated on the synergistic combination of two key pharmacophoric elements. The azetidine ring acts as a rigid scaffold, which can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. The sulfonamide group, a versatile hydrogen bond donor and acceptor, is a bioisostere for other functional groups and can be readily modified to modulate physicochemical properties such as solubility and cell permeability. This combination has been explored in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3]

In Vitro Comparative Analysis: From Target Engagement to Cellular Effects

The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels. For this compound analogs, these evaluations have spanned a range of biological targets.

Comparative Anticancer Activity

Several studies have investigated azetidine-containing compounds as potential anticancer agents. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[4][5] In another study, azetidine-containing analogs of the microtubule inhibitor TZT-1027 have shown potent antiproliferative activities.[6][7]

Below is a comparative summary of the in vitro anticancer activity of representative azetidine analogs from published studies.

Compound IDTargetCell LineIC50 (nM)Reference
8i (benzohydroxamic acid analog)STAT3-340 (EMSA)[4]
7g (azetidine analog)STAT3MDA-MB-231<1000[4]
1a (TZT-1027 analog)TubulinA5492.2[6][7]
1a (TZT-1027 analog)TubulinHCT1162.1[6][7]

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound analogs on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: STAT3 Inhibition by Azetidine Analogs

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for inhibitory this compound analogs.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Azetidine_Inhibitor Azetidine Analog Azetidine_Inhibitor->STAT3_active Inhibition of DNA Binding

Caption: STAT3 signaling pathway and inhibition by azetidine analogs.

Comparative Antibacterial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore. Research has also explored azetidinone derivatives bearing sulfonamide structures for their antibacterial properties.[8] A study on N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides revealed their activity against both Gram-positive and Gram-negative bacteria.[1][8]

Compound IDOrganismMIC (µg/mL)Reference
4a2 (sulfadiazine derivative)Staphylococcus epidermidis-[1][8]
4a2 (sulfadiazine derivative)Enterococcus faecalis-[1][8]
4a2 (sulfadiazine derivative)Pseudomonas aeruginosa-[1][8]

Note: Specific MIC values were not provided in the abstract, but compound 4a2 was highlighted as having the highest activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antibacterial efficacy of novel compounds.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Comparative Analysis: From Pharmacokinetics to Efficacy

Promising candidates from in vitro screening must be evaluated in whole-organism models to assess their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and therapeutic efficacy.

Comparative In Vivo Antitumor Efficacy

The in vivo antitumor activity of azetidine analogs has been evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice.

Compound IDAnimal ModelDosingTumor Growth Inhibition (%)Reference
1a (TZT-1027 analog)A549 Xenograft5 mg/kg, i.v., daily16-35[6][7]
TZT-1027 A549 Xenograft2 mg/kg, i.v., daily61[7]

The data indicates that while compound 1a was highly potent in vitro, its in vivo efficacy in the A549 xenograft model was modest compared to the parent compound TZT-1027.[7] This discrepancy highlights the importance of in vivo studies to assess the translational potential of a compound, as factors like pharmacokinetics and tumor penetration can significantly impact efficacy.

Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy

This protocol describes a general workflow for evaluating the in vivo antitumor activity of a test compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., intravenous, oral) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition as a percentage relative to the control group.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The following diagram outlines the typical progression of a drug discovery project involving this compound analogs.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_ID Target Identification Compound_Synthesis Compound Synthesis Target_ID->Compound_Synthesis Biochemical_Assay Biochemical Assays (e.g., Enzyme Inhibition) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Viability, Signaling) Biochemical_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies (ADME) Cellular_Assay->PK_Studies Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt Efficacy_Models Efficacy Models (e.g., Xenografts) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Efficacy_Models->Lead_Opt Iterative Improvement Lead_Opt->PK_Studies

Caption: A generalized workflow for the discovery and development of azetidine analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate their potential across different disease areas, including oncology and infectious diseases. The comparative analysis underscores the critical importance of a multi-parameter approach in drug discovery, where potent in vitro activity must be translated into desirable in vivo pharmacokinetic and efficacy profiles.

Future research in this area should focus on:

  • Structure-Based Drug Design: Elucidating the co-crystal structures of these analogs with their target proteins to enable more rational design and optimization.

  • Pharmacokinetic Optimization: Modifying the chemical structure to improve ADME properties, thereby enhancing in vivo exposure and efficacy.

  • Selectivity Profiling: Comprehensive screening against a panel of related and unrelated targets to ensure a favorable safety profile.

By integrating these strategies, the full therapeutic potential of this compound analogs can be realized, leading to the development of next-generation medicines for a range of unmet medical needs.

References

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). Molecules, 18(4), 4140-4158. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry, 64(1), 630-653. [Link]

  • Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. (2020). Bioorganic Chemistry, 104, 104320. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4241-4244. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs, 14(5), 85. [Link]

  • Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. (2012). ChemMedChem, 7(3), 396-399. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

  • Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. (1982). Antibiotics and Chemotherapy, 31, 22-118. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). Pharmaceuticals, 16(3), 425. [Link]

  • Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(4), 1195-1199. [Link]

  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. (2020). Chemistry & Biodiversity, 17(6), e2000122. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidine-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Azetidine and Sulfonamide Scaffolds

In the landscape of medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, is a prized structural motif. Its inherent ring strain and unique three-dimensional geometry offer a rigid scaffold that can effectively orient substituents to interact with biological targets.[1] Similarly, the sulfonamide group is a cornerstone pharmacophore, present in a wide array of drugs with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[2][3] The strategic combination of these two moieties into azetidine-1-sulfonamide derivatives has unlocked a versatile class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities.[4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for various classes of this compound derivatives. We will explore how subtle structural modifications influence their biological activity, compare their performance against different targets, and provide the experimental context necessary for researchers in drug discovery and development.

Comparative SAR Analysis Across Therapeutic Targets

The functional versatility of the this compound core allows it to be tailored for a range of biological targets. The following sections compare the SAR of derivatives developed as anticancer agents, enzyme inhibitors, and antibacterials.

Anticancer Activity: Targeting Signal Transducer and Activator of Transcription 3 (STAT3)

Aberrant activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Azetidine-based derivatives have emerged as potent, direct inhibitors of STAT3, and their SAR has been extensively explored.

A key breakthrough was the evolution from proline-based inhibitors to (R)-azetidine-2-carboxamide analogues, which demonstrated a significant leap in potency into the sub-micromolar range.[5][6]

Key SAR Insights for STAT3 Inhibition:

  • Azetidine Ring as a Scaffold: The rigid azetidine linker proved superior to more flexible or even other cyclic amino acid linkers (like proline), leading to more potent inhibitors of STAT3 DNA-binding activity.[5]

  • N-Sulfonyl Group: The sulfonamide nitrogen is a critical interaction point. Modifications here are generally not well-tolerated, with groups like perfluorophenyl sulfonyl being common in potent analogues.

  • C2-Carboxamide Substitutions: This position is crucial for interacting with the STAT3 protein.

    • Aromatic Groups: Attaching moieties like salicylic acid or benzoic acid derivatives directly to the carboxamide nitrogen is essential for high potency. The hydroxyl and carboxylic acid groups of the salicylate, for instance, are vital for inhibiting STAT3 activity in cell-free assays.[6]

    • Improving Cellular Permeability: While potent in biochemical assays, analogues with a free carboxylic acid often show poor cellular activity.[6] Esterification of the carboxylate group (e.g., to a methyl ester) or its replacement with bioisosteres like benzohydroxamic acids or N-heterocycles dramatically improves cellular potency, despite sometimes reducing cell-free activity. This highlights the critical balance between target binding and physicochemical properties.[5][6]

  • N1-Substituent on the Carboxamide: A benzyl group, often with a terminal cyclohexyl moiety, is frequently employed and appears optimal for occupying a hydrophobic pocket in the target protein.[6]

The development of these STAT3 inhibitors showcases a classic medicinal chemistry challenge: optimizing for target affinity while simultaneously engineering favorable drug-like properties such as cell permeability.

Workflow for SAR-Driven Optimization of STAT3 Inhibitors

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation Start Initial Lead (e.g., Proline-based) Scaffold Scaffold Hopping (Proline -> Azetidine) Start->Scaffold Synth Synthesize Analogues (Vary R1, R2, R3) Scaffold->Synth EMSA Cell-Free Assay (EMSA for STAT3 DNA Binding) Synth->EMSA Test Potency ITC Binding Affinity (Isothermal Titration Calorimetry) EMSA->ITC Selectivity Selectivity Assays (vs. STAT1, STAT5) ITC->Selectivity Cell_Activity Cellular Potency (Viability, Apoptosis in Cancer Lines) Selectivity->Cell_Activity Advance Hits Cell_Activity->Synth Iterative Redesign (Improve Permeability) PK Pharmacokinetic Profiling (ADME Properties) Cell_Activity->PK In_Vivo In Vivo Efficacy (Xenograft Models) PK->In_Vivo Final Final In_Vivo->Final Preclinical Candidate

Caption: Iterative workflow for the discovery of azetidine-based STAT3 inhibitors.

Antibacterial and Antioxidant Activity

A separate class of derivatives combines the 2-azetidinone (β-lactam) scaffold with a sulfonamide moiety. These compounds have been primarily evaluated for antibacterial and antioxidant properties.[7][8]

Key SAR Insights for Antibacterial/Antioxidant Activity:

  • Parent Sulfonamide: Derivatives built upon a sulfadiazine skeleton are generally more active, both as antioxidants and antibacterials, than those derived from sulfisoxazole.[8][9]

  • Azetidinone Ring Formation: The cyclization of N-(arylidene)hydrazinoacetyl sulfonamide precursors into their corresponding N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (the azetidinone analogues) tends to decrease both antioxidant and antibacterial activity.[8] This suggests the flexibility and specific pharmacophoric features of the open-chain precursor are more favorable for these activities.

  • Substituents on the Arylidene Moiety: The substitution pattern on the aryl ring attached to the azetidinone or its precursor is a key determinant of activity. For instance, compound 4a2 , an N-(arylidene)hydrazinoacetyl derivative of sulfadiazine, showed the highest antibacterial activity, particularly against Staphylococcus epidermidis and Pseudomonas aeruginosa.[8]

This class contrasts sharply with the STAT3 inhibitors, where the rigid, substituted azetidine ring is paramount. Here, the β-lactam ring appears to be less critical than the overall hydrazinoacetyl sulfonamide structure.

Diverse Enzyme Inhibition

The this compound scaffold has been adapted to inhibit a variety of other enzymes.

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic CA inhibitors. Attaching them to an azetidine core can modulate potency and selectivity against different CA isoforms (e.g., hCA I and hCA II). The substitution pattern on the sulfonamide's aromatic ring is the primary driver of potency.[10]

  • Urease Inhibitors: Acetamide-sulfonamide conjugates have shown potent, competitive inhibition of urease. The nature of the group linked to the acetamide (e.g., ibuprofen vs. flurbiprofen) and the specific sulfonamide moiety (e.g., sulfathiazole vs. sulfadiazine) significantly impacts inhibitory concentration (IC₅₀) values.[2]

  • Human Cytomegalovirus (HCMV) Inhibitors: In azetidine-containing dipeptides, a benzyloxycarbonyl group at the N-terminus and an aliphatic C-terminal side-chain were found to be essential for anti-HCMV activity. The constrained γ-turn conformation induced by the azetidine ring is believed to be crucial for activity.[11][12]

  • Cholesterol Absorption Inhibitors: 2-Azetidinone derivatives bearing a sulfonamide group at the side chain have been developed as potential cholesterol absorption inhibitors, with compound 9e showing significant reduction of total cholesterol and LDL-C in vivo.[13]

Quantitative Data Summary

The following tables summarize the performance of representative azetidine-sulfonamide derivatives against various targets, providing a clear basis for comparison.

Table 1: Comparison of STAT3 Inhibitor Potency

Compound Core Structure EMSA IC₅₀ (µM)[6] Cellular EC₅₀ (MDA-MB-231, µM)[5] Key Feature
5a (R)-Azetidine-2-carboxamide 0.55 > 10 Salicylic acid; potent in vitro but poor cell activity
7a (R)-Azetidine-2-carboxamide > 4 2.7 Methyl ester of 5a; improved cell permeability
8i (R)-Azetidine-2-carboxamide 0.34 Not Reported Benzohydroxamic acid; most potent in vitro
7g (R)-Azetidine-2-carboxamide Not Reported 0.9 Optimized ester; potent cellular activity

| BP-1-102 | Glycine-based lead | 6.8 | 10-20 | Non-azetidine precursor for comparison |

Table 2: Antibacterial and Antioxidant Activity Comparison[8][9]

Compound ID Parent Sulfonamide Structure Type Antibacterial MIC (µg/mL) vs P. aeruginosa Antioxidant Activity (Total, EC₅₀ mg/mL)
4a2 Sulfadiazine N-(arylidene)hydrazinoacetyl 128 0.0756
5a2 Sulfadiazine 2-Azetidinone > 512 0.1376
4b5 Sulfisoxazole N-(arylidene)hydrazinoacetyl 256 0.0831
5b5 Sulfisoxazole 2-Azetidinone > 512 0.1834
Ampicillin N/A Reference Drug < 8 N/A

| Ascorbic Acid | N/A | Reference Antioxidant | N/A | 0.0075 |

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and evaluation of these derivatives.

Protocol 1: General Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors

This protocol is a representative synthesis for analogues like 5a .

  • Step 1: N-Sulfonylation of Azetidine: To a solution of (R)-azetidine-2-carboxylic acid in an appropriate solvent (e.g., DCM/water), add a base (e.g., NaHCO₃). Cool the mixture to 0 °C and add the desired sulfonyl chloride (e.g., perfluorophenyl) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Acidify and extract the N-sulfonylated azetidine product.

  • Step 2: Amide Coupling: Dissolve the N-sulfonylated azetidine from Step 1 in a suitable solvent like DMF. Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Add the desired amine component (e.g., an amino-salicylic acid derivative).

  • Step 3: Stir and Purify: Stir the reaction mixture at room temperature for 12-24 hours. Upon completion, quench the reaction, extract the product into an organic solvent, and wash sequentially with dilute acid, bicarbonate solution, and brine.

  • Step 4: Final Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or preparative HPLC to yield the final compound. Characterize using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Key SAR Findings at a Glance

Caption: Comparative SAR summary for different biological activities.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay quantitatively measures the ability of a compound to inhibit STAT3 from binding to its DNA consensus sequence.[5]

  • Nuclear Extract Preparation: Culture cells harboring constitutively active STAT3 (e.g., MDA-MB-231 or NIH3T3/v-Src fibroblasts). Harvest cells, lyse the plasma membrane with a hypotonic buffer, and isolate the nuclei. Lyse the nuclei with a high-salt buffer to release nuclear proteins, including active STAT3 dimers.

  • Probe Labeling: Synthesize a double-stranded DNA oligonucleotide probe containing the high-affinity STAT3 binding site (hSIE probe). Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: In a reaction tube, pre-incubate the nuclear extract (containing a standardized amount of total protein) with increasing concentrations of the test compound (or DMSO as a vehicle control) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.

  • DNA Binding: Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes to allow STAT3:DNA complex formation.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel to separate the protein-bound DNA (which migrates slower) from the free, unbound DNA probe.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of STAT3:DNA complex inhibition versus the compound concentration. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the STAT3 DNA-binding activity.

Conclusion

The this compound framework represents a highly adaptable and privileged scaffold in modern drug discovery. The structure-activity relationships are highly dependent on the therapeutic target. For STAT3 inhibition, a rigid (R)-azetidine-2-carboxamide core with carefully selected substituents to balance target affinity and cellular permeability is required. In contrast, for antibacterial and antioxidant applications, a more flexible N-(arylidene)hydrazinoacetyl sulfonamide precursor often outperforms its cyclized 2-azetidinone counterpart, with the choice of the parent sulfonamide being a critical determinant of activity. This guide underscores the necessity of tailoring molecular architecture to the specific biological question, providing a comparative framework and actionable experimental protocols for researchers aiming to develop novel therapeutics based on this versatile chemical class.

References

  • Ghumra, A. et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules. Available at: [Link]

  • Mares, M. et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. Available at: [Link]

  • Ghumra, A. et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. Available at: [Link]

  • Various Authors. (N/A). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pérez-Faginas, P. et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Reddy, V. G. et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I. et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]

  • Various Authors. (2024). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. Available at: [Link]

  • Various Authors. (N/A). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Pérez-Faginas, P. et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. Available at: [Link]

  • Various Authors. (2024). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). Semantic Scholar. Available at: [Link]

  • Various Authors. (2024). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). R Discovery. Available at: [Link]

  • Reddy, V. G. et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Chen, X. et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yousef, F. et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Peer-reviewed article. Available at: [Link]

  • Hart, T. et al. (2009). Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

The Azetidine-1-sulfonamide Scaffold: A Comparative Guide to Its Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous drug-like properties is paramount. Among the saturated heterocycles, the azetidine ring has garnered significant interest for its unique conformational constraints and favorable physicochemical attributes.[1] When incorporated into a sulfonamide structure, the resulting azetidine-1-sulfonamide scaffold presents a compelling motif for the development of new therapeutic agents. This guide provides a comprehensive assessment of the drug-like properties of the this compound scaffold, offering a comparative analysis with its close structural analogs, the pyrrolidine-1-sulfonamide and piperidine-1-sulfonamide scaffolds. Through an objective lens supported by experimental data and established protocols, we aim to equip researchers with the insights necessary to make informed decisions in their drug discovery endeavors.

The Azetidine Moiety: A Rising Star in Drug Design

The four-membered azetidine ring is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[2][3] Its growing appeal stems from a unique combination of structural rigidity and satisfactory stability, which can lead to improved pharmacological profiles.[3] The incorporation of an azetidine ring into a molecule has been shown to enhance metabolic stability and improve aqueous solubility when compared to its five- and six-membered counterparts, pyrrolidine and piperidine, respectively.[2] These favorable characteristics make the azetidine scaffold an attractive component in the design of novel drug candidates.

Comparative Analysis of Drug-Like Properties

The selection of a scaffold in drug design is a critical decision that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Here, we present a comparative overview of the key drug-like properties of the this compound scaffold against its pyrrolidine and piperidine analogs.

PropertyThis compoundPyrrolidine-1-sulfonamidePiperidine-1-sulfonamideRationale & Implications
Aqueous Solubility Generally higherModerateGenerally lowerThe increased polarity and reduced lipophilicity of the azetidine ring often contribute to improved aqueous solubility, a crucial factor for oral bioavailability.
Permeability Moderate to highModerate to highModerateAll three scaffolds can exhibit good permeability. The interplay between solubility and permeability is a key consideration in optimizing oral absorption.
Metabolic Stability Generally enhancedVariableVariableThe constrained nature of the azetidine ring can render it less susceptible to metabolic enzymes, particularly cytochrome P450s, leading to improved in vivo half-life.[2]
Structural Rigidity HighModerate (envelope/twist conformations)Low (chair/boat/twist-boat conformations)The high rigidity of the azetidine ring can lead to more specific interactions with biological targets, potentially increasing potency and reducing off-target effects.
Lipophilicity (cLogP) Generally lowerModerateGenerally higherLower lipophilicity can be advantageous in reducing non-specific binding and improving the overall ADME profile.

This table represents general trends observed in medicinal chemistry. Specific values are highly dependent on the substituents attached to the core scaffold.

A noteworthy example highlighting the potential of the azetidine scaffold comes from a study on P2Y₁₂ receptor antagonists. Replacement of a central piperazine ring with a 3-aminoazetidine in a series of compounds led to improvements in both affinity and metabolic stability. Specifically, the azetidine-containing compound 3 demonstrated an aqueous solubility of 83 μM and an intrinsic clearance (CLint) in human liver microsomes (HLM) of 28 μL/min/mg, showcasing a favorable balance of properties.[4]

Experimental Protocols for Assessing Drug-Like Properties

To ensure the scientific rigor of our assessment, this section provides detailed, step-by-step methodologies for key in vitro experiments used to evaluate the drug-like properties of the this compound scaffold and its comparators.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, providing a high-throughput assessment for early-stage drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Precipitate Removal: Separate the undissolved compound from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve from the serially diluted standards and determine the kinetic solubility of the test compound in µM or µg/mL.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker, such as lucifer yellow.

  • Dosing Solution Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of, for example, 10 µM.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (A) side of the transwell.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • Collect samples from both the apical and basolateral compartments at the end of the incubation period.

  • Permeability Measurement (Basolateral to Apical - for efflux assessment):

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and collect samples as described above.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound. The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

Liver Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH-regenerating system.

  • Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, reaction buffer, and the test compound at a final concentration of, for example, 1 µM.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for the kinetic solubility and Caco-2 permeability assays.

G cluster_0 Kinetic Solubility Assay Workflow A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add to PBS (pH 7.4) B->C D Incubate & Shake (2h) C->D E Filter/Centrifuge D->E F Quantify Supernatant (LC-MS) E->F G Calculate Solubility F->G

Caption: Workflow for the kinetic solubility assay.

G cluster_1 Caco-2 Permeability Assay Workflow H Culture Caco-2 on Transwells (~21 days) I Check Monolayer Integrity (TEER) H->I J Prepare Dosing Solution (10 µM) I->J K Add to Apical (A) or Basolateral (B) Side J->K L Incubate at 37°C (2h) K->L M Collect Samples from Both Sides L->M N Quantify (LC-MS/MS) M->N O Calculate Papp & Efflux Ratio N->O

Sources

A Comparative Guide to the Cross-Reactivity of Azetidine-1-Sulfonamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of a novel Azetidine-1-sulfonamide-based compound, AZD-X, a potent and selective inhibitor of the B-Raf V600E kinase. The performance of AZD-X is objectively compared with two established B-Raf V600E inhibitors: Dabrafenib, another sulfonamide-containing compound, and Vemurafenib, a non-sulfonamide alternative. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical importance of early, comprehensive cross-reactivity profiling in kinase drug discovery.

Introduction: The Double-Edged Sword of Kinase Inhibition and the Rationale for Cross-Reactivity Profiling

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy. By targeting specific kinases that drive oncogenesis, such as the frequently mutated B-Raf kinase in melanoma, these drugs can achieve remarkable efficacy.[1] The this compound scaffold represents a promising chemical starting point for the design of novel kinase inhibitors, offering desirable physicochemical properties and synthetic tractability.

However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: off-target activity. Unintended inhibition of other kinases can lead to a spectrum of adverse effects, ranging from manageable side effects to severe toxicities. Furthermore, for compounds containing a sulfonamide moiety, there is a well-established potential for interaction with other classes of enzymes, most notably carbonic anhydrases. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design and a critical determinant of clinical success.

This guide will walk through the essential in vitro assays required to build a comprehensive cross-reactivity profile for a novel this compound-based kinase inhibitor, AZD-X. We will compare its hypothetical profile with those of Dabrafenib and Vemurafenib to highlight key points of differentiation and to underscore the importance of early de-risking in drug development.

The B-Raf V600E Signaling Pathway and the Rationale for Targeting

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The V600E mutation in the B-Raf kinase leads to its constitutive activation, resulting in uncontrolled cell growth and driving the pathogenesis of approximately 50% of melanomas and a significant fraction of other cancers.[1][2] AZD-X, Dabrafenib, and Vemurafenib are all designed to inhibit this constitutively active B-Raf V600E mutant.

B-Raf V600E Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras B-Raf V600E B-Raf V600E Ras->B-Raf V600E MEK MEK B-Raf V600E->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AZD-X AZD-X AZD-X->B-Raf V600E Dabrafenib Dabrafenib Dabrafenib->B-Raf V600E Vemurafenib Vemurafenib Vemurafenib->B-Raf V600E Cross-Reactivity Profiling Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Sulfonamide-Specific) cluster_2 Safety Pharmacology Kinase Panel Kinase Panel Data Analysis & Comparison Data Analysis & Comparison Kinase Panel->Data Analysis & Comparison CA Panel CA Panel CA Panel->Data Analysis & Comparison CYP450 Panel CYP450 Panel CYP450 Panel->Data Analysis & Comparison hERG Assay hERG Assay hERG Assay->Data Analysis & Comparison Test Compound (AZD-X) Test Compound (AZD-X) Test Compound (AZD-X)->Kinase Panel Test Compound (AZD-X)->CA Panel Test Compound (AZD-X)->CYP450 Panel Test Compound (AZD-X)->hERG Assay

Caption: A typical workflow for cross-reactivity profiling of a novel compound.

1. Kinase Selectivity Profiling (KINOMEscan™)

  • Principle: This is a competition-based binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the test compound to the desired screening concentration (e.g., 1 µM) in the assay buffer.

    • In a multi-well plate, combine the diluted test compound, the specific DNA-tagged kinase, and the immobilized ligand beads.

    • Incubate the plate to allow for binding equilibrium to be reached.

    • Wash the beads to remove unbound kinase.

    • Elute the bound kinase from the beads.

    • Quantify the amount of eluted kinase using qPCR.

    • Calculate the percentage of control by comparing the signal from the test compound-treated well to a DMSO vehicle control well.

  • Controls:

    • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) to ensure assay sensitivity.

    • Negative Control: DMSO vehicle to establish the baseline of 100% binding.

2. Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the inhibition of the CO₂ hydrase activity of carbonic anhydrase. The rate of CO₂ hydration is monitored by a change in pH using a colorimetric indicator.

  • Protocol:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add the assay buffer, the specific CA isoform, and the test compound at various concentrations.

    • Pre-incubate the plate at the assay temperature (e.g., 25°C).

    • Initiate the reaction by adding a CO₂-saturated solution.

    • Monitor the change in absorbance over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

  • Controls:

    • Positive Control: A known CA inhibitor (e.g., Acetazolamide).

    • Negative Control: DMSO vehicle.

3. Cytochrome P450 Inhibition Assay

  • Principle: This assay uses human liver microsomes or recombinant CYP enzymes and specific fluorescent or LC-MS/MS-detectable probe substrates for each CYP isoform. The inhibition of the metabolism of the probe substrate by the test compound is measured. [3]* Protocol:

    • Prepare a stock solution of the test compound.

    • In a multi-well plate, combine human liver microsomes, the specific CYP probe substrate, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the formation of the metabolite by fluorescence or LC-MS/MS.

    • Calculate the IC50 value from the dose-response curve.

  • Controls:

    • Positive Control: A known inhibitor for each CYP isoform (e.g., Ketoconazole for CYP3A4).

    • Negative Control: DMSO vehicle.

4. hERG Channel Inhibition Assay (Automated Patch Clamp)

  • Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in a cell line stably expressing the channel. The inhibition of the potassium current by the test compound is quantified.

  • Protocol:

    • Culture HEK293 cells stably expressing the hERG channel.

    • Harvest the cells and prepare a single-cell suspension.

    • Use an automated patch-clamp system to establish a whole-cell recording from individual cells.

    • Apply a voltage protocol to elicit the characteristic hERG current.

    • Apply the test compound at various concentrations and record the current.

    • Measure the reduction in the tail current amplitude in the presence of the compound.

    • Calculate the IC50 value from the dose-response curve.

  • Controls:

    • Positive Control: A known hERG channel blocker (e.g., E-4031).

    • Negative Control: Vehicle control.

Conclusion: The Value of a Comprehensive, Comparative Approach

This guide has demonstrated the critical importance of a comprehensive and comparative approach to cross-reactivity profiling in the development of this compound-based kinase inhibitors. By systematically evaluating our hypothetical compound, AZD-X, against established drugs like Dabrafenib and Vemurafenib, we can make more informed decisions about its potential for success.

The "clean" profile of AZD-X in our simulated study highlights a key objective in modern drug discovery: designing highly selective molecules to minimize off-target effects and improve the therapeutic window. The comparison with Dabrafenib and Vemurafenib underscores that even approved and effective drugs have off-target activities that can contribute to their side-effect profiles.

Early and thorough in vitro cross-reactivity profiling, as outlined in this guide, is an indispensable tool for identifying potential liabilities, guiding lead optimization, and ultimately, developing safer and more effective medicines.

References

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  • King, A. J., et al. (2013). Dabrafenib: a potent and selective BRAF V600 inhibitor for the treatment of BRAF-mutant melanoma. Molecular Cancer Therapeutics, 12(7), 1175-1185.
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  • Srovnalova, A., et al. (2022). Dabrafenib inhibits ABCG2 and cytochrome P450 isoenzymes; potential implications for combination anticancer therapy. Toxicology and Applied Pharmacology, 434, 115797. [Link]

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  • Jang, S., et al. (2023). Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors. Journal of Chemical Theory and Computation, 19(24), 9204-9215. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • FDA. (2023). FDA approves encorafenib with binimetinib for metastatic non-small cell lung cancer with a BRAF V600E mutation. [Link]

  • FDA. (2023). FDA Approves Dabrafenib With Trametinib for Pediatric BRAF V600E–mutant Low-grade Glioma. Oncology Nursing News. [Link]

  • Su, C., et al. (2012). Development of a novel class of B-Raf V600E -selective inhibitors through virtual screening and hierarchical hit optimization. Organic & Biomolecular Chemistry, 10(33), 6615-6625. [Link]

  • Lattanzio, R., et al. (2015). What links BRAF to the heart function? new insights from the cardiotoxicity of BRAF inhibitors in cancer treatment. Oncotarget, 6(35), 36946-36961. [Link]

  • Roskoski, R. (2023). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 299(4), 103003. [Link]

  • PubChem. (n.d.). Vemurafenib. National Center for Biotechnology Information. [Link]

  • Vlckova, K., et al. (2020). Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. Cancers, 12(10), 2843. [Link]

  • Nebot, N., et al. (2021). Statistical Analysis Results of the Effect of Dabrafenib (Initial Dosing or Steady State) on Rosuvastatin PK Parameters. Clinical Pharmacology & Therapeutics, 110(5), 1315-1324. [Link]

  • Schmitt-Hoffmann, A., et al. (2013). Mean 14C-vemurafenib concentration–time profiles in plasma (closed circles) and blood (open circles) (n = 5). Cancer Chemotherapy and Pharmacology, 72(2), 335-343. [Link]

  • Patel, R., et al. (2025). Vemurafenib. In StatPearls. StatPearls Publishing. [Link]

  • Vin, H., et al. (2015). Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. Molecular Systems Biology, 11(3), 790. [Link]

  • Zloh, M., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 28(13), 5273. [Link]

  • LiverTox. (2012). Carbonic Anhydrase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Vella, F. N., et al. (2014). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 3, e02537. [Link]

  • van der Meer, D., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance, 7(6), e202302409. [Link]

  • Carlino, M. S., et al. (2013). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLoS ONE, 8(1), e52603. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. [Link]

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  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]

  • Larkin, J., et al. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Future Oncology, 8(8), 957-966. [Link]

  • Nogawa, H., et al. (2014). hERG trafficking inhibition in drug-induced lethal cardiac arrhythmia. European Journal of Pharmacology, 741, 222-229. [Link]

  • Patel, H., et al. (2013). Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma. Annals of Pharmacotherapy, 47(2), 224-231. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Zloh, M., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 28(13), 5273. [Link]

  • Gill, A., et al. (2023). From MAiD Referral to Targeted Therapy Success: A Case of BRAF-Mutated Anaplastic Thyroid Cancer. Current Oncology, 30(11), 9477-9483. [Link]

  • FDA. (2022). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. [Link]

  • Gilman, L. (2023). Vemurafenib is a First-in-class B-RAF Inhibitor for Melanoma Research. SignalChem. [Link]

  • Held, M. A., et al. (2018). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. Molecular Oncology, 12(11), 1839-1853. [Link]

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A Comparative Benchmarking Guide: Azetidine-1-Sulfonamide Scaffolds as Novel NAMPT Inhibitors Against Clinically-Evaluated Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of emerging azetidine-based inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT) against established, clinically-trialed drugs. It is intended for researchers, scientists, and drug development professionals in oncology and metabolic pathways. We will delve into the mechanism of action, present comparative preclinical data, and provide detailed protocols for key validation assays.

Introduction: Targeting the NAD⁺ Salvage Pathway in Oncology

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism, essential for ATP production and as a substrate for enzymes like PARPs and sirtuins that regulate genomic stability and cell survival.[1] Many cancer cells exhibit high metabolic rates and increased NAD⁺ turnover, making them particularly dependent on its continuous synthesis.[2][3]

Mammalian cells generate NAD⁺ through several pathways, but the salvage pathway, which recycles nicotinamide, is predominant. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[4][5] Overexpression of NAMPT is observed in numerous cancers, including breast, ovarian, prostate, and colorectal cancers, making it a highly attractive therapeutic target.[1][3][6] By inhibiting NAMPT, the cellular NAD⁺ pool is depleted, leading to metabolic collapse and apoptotic cell death in these highly dependent cancer cells.[2][6] This targeted approach has led to the development of several small molecule NAMPT inhibitors, some of which have advanced into clinical trials.[7][8]

Recently, novel chemical scaffolds, including those based on an azetidine-1-sulfonamide motif, have emerged as potent NAMPT inhibitors.[9][10] This guide benchmarks these next-generation compounds against established inhibitors to evaluate their potential as future cancer therapeutics.

The Central Role of NAMPT in the NAD⁺ Salvage Pathway

The NAMPT-catalyzed reaction is the first and rate-limiting step in converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD⁺.[2][4][9] Disrupting this single enzymatic step can have profound effects on cellular viability.

NAD_Salvage_Pathway cluster_pathway NAD⁺ Salvage Pathway cluster_inhibition Inhibitor Action NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Step) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP → AMP+PPi NMNAT NMNAT NMN->NMNAT NAD NAD⁺ NMNAT->NAD CONSUMING NAD⁺-Consuming Enzymes (PARPs, Sirtuins) NAD->CONSUMING CONSUMING->NAM Recycle Inhibitor Azetidine-Sulfonamides FK866, KPT-9274 Inhibitor->NAMPT Inhibition

Caption: The NAD⁺ Salvage Pathway and the Point of Inhibition.

Selection of Benchmark Comparators

To objectively evaluate the this compound class, we have selected two well-characterized NAMPT inhibitors that have undergone clinical investigation. The choice of these comparators is based on their established potency, differing mechanisms (where applicable), and the availability of public data.

  • FK866 (Apo866) : One of the first and most-studied specific, nanomolar inhibitors of NAMPT.[4] It has served as a proof-of-concept compound, demonstrating that NAMPT is an actionable target in oncology, though its clinical efficacy has been modest.[2][7]

  • KPT-9274 (Padnarsertib) : A novel, dual-target inhibitor of both NAMPT and p21-activated kinase 4 (PAK4).[6][11] This dual mechanism is postulated to amplify antitumor effects by simultaneously blocking metabolic supply lines and interfering with key survival signaling pathways.[1] It is currently in Phase I clinical trials.[1]

Head-to-Head Comparison: Azetidine Inhibitors vs. Known Drugs

Here, we synthesize preclinical data for a representative 3-pyridyl azetidine urea (referred to as Azetidine Cmpd. 27 from discovery campaigns) and our selected benchmarks.[9][10]

Table 1: Comparative In Vitro Potency (IC₅₀)
CompoundTarget(s)Biochemical IC₅₀ (nM)Antiproliferative IC₅₀ (nM) - A2780 Cell LineReference(s)
Azetidine Cmpd. 27 NAMPT~5 nM (representative)~10-50 nM (range)[9],[10]
FK866 NAMPT1.60 ± 0.32 nM~5-20 nM[12],[4]
KPT-9274 NAMPT, PAK4~120 nM (NAMPT)~570 nM (786-O cells)[6]

Data is synthesized from multiple sources and assay conditions may vary. Values should be considered representative.

Analysis: The azetidine scaffold demonstrates potent, single-digit nanomolar inhibition of the NAMPT enzyme, comparable to the classic inhibitor FK866.[9][12] This indicates a high affinity for the target enzyme. The dual-inhibitor KPT-9274 shows lower potency against NAMPT specifically, which is expected as its activity is distributed across two targets.[6] The strong antiproliferative activity of the azetidine compound in cancer cell lines confirms that its biochemical potency translates to cellular efficacy.

Experimental Protocols for Benchmarking

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are standard, self-validating methodologies for key assays.

Protocol: Recombinant NAMPT Activity Assay (IC₅₀ Determination)

This biochemical assay measures the ability of a compound to inhibit purified, recombinant human NAMPT enzyme.

Causality: The choice of a biochemical assay is critical to confirm direct enzyme inhibition, independent of cellular uptake, metabolism, or off-target effects. Measuring the formation of the reaction product, NMN, provides a direct readout of enzyme activity.

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilution of Azetidine Inhibitor & Controls B 2. Prepare Assay Buffer with Substrates (NAM, PRPP, ATP) C 3. Add Recombinant Human NAMPT Enzyme to Buffer D 4. Mix Inhibitor dilutions with Enzyme/Substrate Mix in 384-well plate C->D E 5. Incubate at 37°C for 60 min D->E F 6. Stop reaction E->F G 7. Add NMN detection reagent (e.g., NMN-derivative fluorescence) F->G H 8. Read fluorescence on plate reader G->H I 9. Plot % Inhibition vs. [Compound] and fit curve to calculate IC₅₀ H->I

Caption: Workflow for Biochemical IC₅₀ Determination of NAMPT Inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound), FK866 (positive control), and DMSO (negative control) in an appropriate solvent.

  • Reaction Mixture: Prepare a master mix containing recombinant human NAMPT, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Assay Initiation: Dispense the reaction mixture into a 384-well plate. Add the diluted compounds and controls to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. A common method involves a coupled enzyme system that uses the NMN product to generate a fluorescent or luminescent signal.[12]

  • Data Analysis: Measure the signal using a plate reader. Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (GI₅₀ Determination)

This assay measures the compound's ability to inhibit the growth of a cancer cell line known to be dependent on NAMPT.

Causality: A cell-based assay is essential to determine if a compound is cell-permeable and can engage its target in a complex biological environment to produce a desired phenotypic outcome (i.e., stop proliferation).

Step-by-Step Methodology:

  • Cell Plating: Seed a human cancer cell line (e.g., A2780 ovarian carcinoma, HCT116 colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound, positive control, and vehicle control.

  • Incubation: Incubate the cells for 72-96 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After incubation, measure cell viability using a suitable method, such as a resazurin-based fluorescence assay (e.g., CellTiter-Blue) or an ATP-based luminescence assay (e.g., CellTiter-Glo). These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Normalize the data and plot cell viability against the logarithm of inhibitor concentration. Fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Discussion & Future Directions

The benchmarking data indicates that this compound scaffolds represent a promising chemical class for the development of novel NAMPT inhibitors. Their high biochemical and cellular potency is on par with first-generation clinical candidates like FK866.

Key Advantages of the Azetidine Scaffold:

  • Novelty and Patentability: Provides new intellectual property space.

  • Synthetic Tractability: The convergent synthetic strategies developed for these compounds allow for rapid exploration of structure-activity relationships (SAR).[9]

  • Potential for Improved Properties: The azetidine core can be modified to optimize pharmacokinetic (ADME) properties, potentially overcoming limitations seen in earlier NAMPT inhibitors.

Challenges and Next Steps:

  • Selectivity: While potent, on-target toxicity due to NAD⁺ depletion in healthy tissues has been a challenge for this drug class.[9] Future work must focus on kinase selectivity profiling and developing strategies to mitigate on-target toxicities, perhaps through tumor-targeted delivery.

  • Resistance Mechanisms: Cancer cells can develop resistance by upregulating alternative NAD⁺ synthesis pathways, such as the Preiss-Handler pathway which uses nicotinic acid.[5][8] Combination therapies with inhibitors of this pathway (targeting NAPRT) may be necessary.[8]

  • In Vivo Efficacy: While showing promise in vitro, rigorous testing in orthotopic xenograft models is required to demonstrate in vivo efficacy and establish a therapeutic window.[5]

Conclusion

This compound-based inhibitors have emerged as a highly potent class of NAMPT inhibitors, demonstrating comparable in vitro performance to clinically evaluated drugs like FK866. Their novel structure and synthetic accessibility make them an exciting platform for the next generation of therapeutics targeting the NAD⁺ salvage pathway. Further optimization to improve the therapeutic index and overcome potential resistance will be critical for their successful clinical translation.

References

  • Review of various NAMPT inhibitors for the treatment of cancer - PMC. (2022-09-07). PubMed Central. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors - PMC. (n.d.). NIH. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. (2020-05-12). NIH. [Link]

  • What NAMPT inhibitors are in clinical trials currently? (2025-03-11). Patsnap Synapse. [Link]

  • Full article: Identification of novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors using computational approaches. (n.d.). Taylor & Francis Online. [Link]

  • Padnarsertib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (n.d.). Frontiers. [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (n.d.). NIH. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022-09-07). PubMed. [Link]

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. (2022-07-10). MDPI. [Link]

  • Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. (2016-02-01). PubMed. [Link]

  • This compound. (n.d.). Caerulum Pharma. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020-12-22). ACS Publications. [Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC. (n.d.). NIH. [Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (2019-10-10). PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azetidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands the highest standards of scientific rigor and safety. Azetidine-1-sulfonamide, a compound featuring a strained four-membered azetidine ring and a biologically significant sulfonamide functional group, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. The inherent ring strain of the azetidine moiety can lead to unexpected decomposition pathways, while sulfonamides as a class are known for their potential environmental persistence and influence on microbial populations.[1][2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. The procedures outlined are based on established best practices for hazardous waste management and the known chemical properties of related heterocyclic and sulfonamide-containing compounds.[3][4]

Part 1: Core Safety and Hazard Assessment

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be available, data from structurally related compounds allows for a robust precautionary approach.[3][4]

Hazard Profile

This compound should be handled as a hazardous chemical. Based on analogous compounds, it is presumed to cause skin, eye, and respiratory irritation.[5][6][7] The sulfonamide group is a common pharmacophore, and its presence necessitates treating the compound with care to avoid unintended biological effects or environmental contamination.[1][8] The strained azetidine ring can be susceptible to acid-mediated ring-opening, making segregation from acidic waste streams a critical safety measure to prevent uncontrolled reactions or decomposition.[2]

Required Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted with the appropriate PPE to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles at all times.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile), inspecting them for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of solid this compound and the preparation of its waste should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][9]

Quantitative Safety and Disposal Parameters

The following table summarizes the essential parameters for the safe management and disposal of this compound waste.

ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteAssumed hazardous due to irritant properties of related compounds and potential environmental effects of sulfonamides.[1][4]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatStandard protocol for handling potentially irritating and harmful chemicals.[3][5][6]
Handling Area Certified Chemical Fume HoodPrevents inhalation of airborne particles or vapors.[9]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsPrevents uncontrolled reactions. Acids may promote decomposition via azetidine ring-opening.[2][3]
Container Type Approved, Chemically Compatible, Labeled Hazardous Waste ContainerEnsures safe containment and prevents leaks or reactions. Must be in good condition with a secure lid.[3][10]
Final Disposal Method Licensed Hazardous Waste Management ServiceUnder no circumstances should this chemical be disposed of in regular trash or down the sewer system.[4][9][11]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that begins the moment the material is designated as waste. Adherence to this protocol is mandatory for safety and regulatory compliance.

Experimental Protocol: Waste Handling and Disposal

1. Waste Identification and Segregation:

  • Immediately identify all waste containing this compound, including pure compound, reaction residues, contaminated labware (e.g., vials, pipette tips), and solutions.
  • This waste must be segregated from other laboratory waste streams.[3] Specifically, keep it separate from incompatible materials such as strong acids or oxidizing agents to prevent potential reactions.[3]

2. Containerization:

  • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3][10] The container must be in good condition and feature a secure, leak-proof lid.
  • The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound" . The approximate quantity or concentration should also be listed.[10] Do not use chemical formulas or abbreviations.

3. Waste Accumulation:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[10] Never leave a funnel in the container opening.
  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[3]

4. Decontamination of Empty Containers:

  • Empty containers that once held pure this compound must be treated as hazardous waste unless properly decontaminated.
  • Decontamination can be achieved by triple-rinsing the container with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process is also considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.[4]

5. Final Disposal:

  • When the waste container is approximately 90% full, arrange for its removal.
  • All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[4][11] This is the only acceptable final disposal route.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 A Waste Generation (this compound) B Identify Waste Type A->B C1 Solid Waste (e.g., contaminated gloves, weigh boats) B->C1  Solid C2 Liquid Waste (e.g., solutions, rinsate) B->C2 Liquid   C3 Sharps (e.g., contaminated needles) B->C3 Sharps D1 Place in Solid Hazardous Waste Container C1->D1 D2 Place in Liquid Hazardous Waste Container C2->D2 D3 Place in Sharps Hazardous Waste Container C3->D3 E Ensure Proper Segregation (Keep away from acids, oxidizers) D1->E D2->E D3->E F Securely Cap and Label Container 'Hazardous Waste' 'this compound' E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full? G->H H->G No I Arrange Pickup via Institutional EHS Program H->I Yes

Caption: Disposal workflow for this compound waste.

Part 3: Emergency Procedures

Spills: In the event of a small spill, ensure the area is well-ventilated and wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material and place it in a sealed, properly labeled hazardous waste container for disposal.[5] For large spills, evacuate the area and contact your institution's EHS department immediately.

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[6]

By adhering to these rigorous procedures, we can collectively ensure that our innovative research does not come at the cost of safety or environmental integrity. Your diligence is paramount to fostering a culture of responsibility in the laboratory.

References

  • Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide: A Guide for Laboratory Professionals.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: Sulfonamide.
  • Sigma-Aldrich Inc. (2025, April 24). Safety Data Sheet.
  • ECHEMI. (n.d.). 1-[(3-Bromophenyl)sulfonyl]azetidine SDS, 1133116-29-6 Safety Data Sheets.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health. PubMed, 196, 1-15.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Azetidine.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Benchchem. (n.d.). Safe Disposal of 3-((4-Bromophenyl)sulfonyl)azetidine: A Procedural Guide.
  • Rayne, S., & Forest, K. (2009). A new class of perfluorinated acid contaminants: primary and secondary substituted perfluoroalkyl sulfonamides are acidic at environmentally and toxicologically relevant pH values. Journal of Environmental Science and Health, Part A, 44(13), 1388-1399.
  • Lanning, M. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604-1609.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Wikipedia. (n.d.). Sulfonamide.
  • BLD Pharm. (n.d.). 654073-32-2|this compound.
  • AK Scientific, Inc. (n.d.). Azetidine-3-sulfonamide hydrochloride Safety Data Sheet.
  • Achmem. (n.d.). This compound.
  • Le, T. H., et al. (2012). Sulfonamides in the environment: a review and a case report.
  • Fluorochem. (n.d.). This compound.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Barizon, R. R. B., et al. (2025). Environmental occurrence of perfluorooctanesulfonic acid from sulfluramid-based ant bait usage and its ecotoxicological risks. Environmental Research, 121851.
  • State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes.
  • U.S. Environmental Protection Agency. (2024, May 30). Hazardous Waste Pharmaceuticals Rule.
  • Baran, W., et al. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health. R Discovery.

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidine-1-sulfonamide
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Azetidine-1-sulfonamide

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.